molecular formula C15H12O7 B1221380 (+)-Catechin hydrate CAS No. 6270-97-9

(+)-Catechin hydrate

货号: B1221380
CAS 编号: 6270-97-9
分子量: 304.25 g/mol
InChI 键: CXQWRCVTCMQVQX-LSDHHAIUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3,4-Dihydroxyphenyl)-3,6,7-trihydroxy-2,3-dihydro-4H-chromen-4-one is a synthetic chroman-4-one derivative of significant interest in medicinal chemistry research. As a member of the chromanone family, it serves as a versatile scaffold for the isolation, design, and synthesis of novel lead compounds . Its core structure, a fusion of a benzene ring with a dihydropyran ring, is a minor variation from chromone but is associated with a diverse and potent range of biological activities . Research into analogous chromanone and flavanone compounds suggests potential value in several areas. This compound may exhibit a cytotoxic profile against various cancer cell lines, as structurally similar molecules have demonstrated potent anticancer activity by suppressing cancer cell proliferation and inducing apoptosis . Furthermore, its polyhydroxylated structure indicates potential for significant antioxidant activity, which can be leveraged in studies investigating oxidative stress. It may also possess antimicrobial, anti-inflammatory, and antidiabetic properties, making it a valuable tool for pharmacological evaluation and drug discovery programs . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the available safety data sheet and conduct their own assays to confirm the compound's specific mechanisms of action and research applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWRCVTCMQVQX-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022450, DTXSID301017215
Record name (+)-Taxifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-18-2, 24198-97-8
Record name Taxifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24198-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Taxifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAXIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAXIFOLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Catechin Hydrate: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family, is a bioactive polyphenolic compound renowned for its potent antioxidant properties and potential therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the primary natural sources of (+)-catechin hydrate and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

(+)-Catechin and its derivatives are widely distributed in the plant kingdom. The most significant dietary sources include tea, pome fruits, cocoa, and grape seeds.[4][5]

  • Tea (Camellia sinensis): Green tea is a particularly rich source of catechins, with epigallocatechin gallate (EGCG) being the most abundant.[2][5][6] The concentration of various catechins, including (+)-catechin, can vary significantly depending on the tea variety, processing methods, and plucking period.[6][7] Unfermented green tea generally contains higher levels of catechins compared to fermented black or oolong teas.[6]

  • Grape Seeds (Vitis vinifera): Grape seeds are a major source of proanthocyanidins, which are polymers of catechin (B1668976) and epicatechin.[8][9] (+)-Catechin is one of the main phenolic monomers found in grape seeds.[9]

  • Acacia catechu: The heartwood of Acacia catechu, commonly known as cutch tree, is a traditional and commercially significant source for the isolation of (+)-catechin.[10][11][12][13]

  • Other Sources: (+)-Catechin is also found in various fruits such as apples, berries, and peaches, as well as in cocoa and red wine.[1][4][14][15] Açaí oil also contains (+)-catechins.[4]

Quantitative Data on this compound Content

The concentration of this compound varies considerably among its natural sources. The following tables summarize the quantitative data from various studies.

Table 1: (+)-Catechin Content in Different Tea Varieties (mg/g of dry leaves)

Tea Variety(+)-Catechin (C)Epicatechin (EC)Epigallocatechin (EGC)Epigallocatechin gallate (EGCG)Reference
Green Tea (general)---Highest among teas[6]
Yellow Tea---High[6]
White TeaHigher than othersHigher than others--[6]
Oolong TeaLowerLower--[6]
Black TeaLowerLowerLowerLower[6]
Jasmine Green TeaPresentPresentPresentPresent[16]
Yabukita1.8 (mg/g)5.5 (mg/g)16.3 (mg/g)56.4 (mg/g)[17]
Benifuuki0.9 (mg/g)3.1 (mg/g)12.5 (mg/g)97.4 (mg/g)[17]

Table 2: Monomeric Catechin Content in Grape Seeds (mg/g of dry weight)

Extraction Method(+)-CatechinEpicatechinEpicatechin gallateTotal Monomeric CatechinsReference
Microwave-Assisted Extraction (Optimized)---8.2[8]
Conventional Extraction---~2.1[8]

Table 3: Solubility of this compound

SolventSolubilityReference
DMSO~50 mg/mL[18]
Ethanol (B145695)~100 mg/mL[18]
Dimethylformamide (DMF)~100 mg/mL[18]
PBS (pH 7.2)~1.6 mg/mL[18]
Water (298.75 K)2.26 g/L[19]
Water (415.85 K)576 g/L[19]
Water-Ethanol MixturesIncreases with temperature and ethanol concentration[20][21]

Isolation and Purification Methods

Several techniques are employed for the extraction and purification of this compound from natural sources. The choice of method depends on factors such as the source material, desired purity, and scale of operation.[1]

Solvent Extraction

Solvent extraction is a common initial step to obtain a crude extract rich in catechins.

  • Hot Water Extraction: This is a simple, environmentally friendly method, particularly for tea leaves.[22][23]

  • Organic Solvent Extraction: Solvents like ethanol, methanol, and acetone (B3395972) are effective due to the higher solubility of catechins.[1][21] Aqueous ethanol is frequently used.[21][24]

  • Supercritical Fluid Extraction (SFE): This technique, often using carbon dioxide, offers high selectivity and minimizes the use of organic solvents.[1][2][25]

Chromatographic Methods

Chromatography is essential for the separation and purification of individual catechins from complex mixtures.[1][26]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, is the most widely used method for the analytical and preparative separation of catechins.[1][26][27][28] It offers high resolution and sensitivity.[1][2]

  • Column Chromatography: This is a classic method used for large-scale purification.[1]

  • Thin-Layer Chromatography (TLC): TLC is often used for the qualitative analysis and monitoring of the purification process.[1]

  • High-Speed Countercurrent Chromatography (HSCCC): This is an effective technique for the preparative purification of major catechins from tea.[29]

Other Methods
  • Microwave-Assisted Extraction (MAE): MAE can significantly enhance the extraction yield of catechins from sources like grape seeds.[8][24]

  • Solid-Phase Extraction (SPE): SPE is used for the separation and isolation of catechins.[2][30]

  • Membrane Filtration: This method can be employed for the separation of catechins from plant extracts.[1][2]

  • Precipitation: In some protocols, lead subacetate is used to precipitate crude catechins from an extract.[31]

Experimental Protocols

General Workflow for (+)-Catechin Isolation

The following diagram illustrates a general workflow for the isolation and purification of (+)-catechin from a plant source.

experimental_workflow A Plant Material (e.g., Tea Leaves, Grape Seeds) B Grinding/Milling A->B C Solvent Extraction (e.g., Aqueous Ethanol, Hot Water) B->C D Filtration/Centrifugation C->D E Crude Extract D->E F Solvent Partitioning (e.g., with Ethyl Acetate) E->F G Concentrated Catechin Fraction F->G H Column Chromatography (e.g., Sephadex, Silica Gel) G->H I Partially Purified Fractions H->I J Preparative HPLC (e.g., C18 column) I->J K Pure this compound J->K L Crystallization K->L M Characterization (HPLC, MS, NMR) L->M

Caption: General workflow for (+)-catechin isolation.

Detailed Protocol for HPLC Analysis of Catechins in Tea

This protocol is based on established methods for the quantitative analysis of catechins in tea extracts.[16][17][27]

1. Sample Preparation:

  • Weigh 0.2 g of powdered tea leaves.
  • Add 10 mL of 70% methanol.
  • Extract in a water bath at 70°C for 10 minutes with vortexing every 2 minutes.
  • Centrifuge at 3500 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[27]
  • Mobile Phase A: Water with 0.1% formic acid.[32]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[32]
  • Gradient: A linear gradient is typically used, for example, starting with a low percentage of B and increasing over time to elute the different catechins. A common gradient might be: 0-25 min, 12-21% B; 25-30 min, 21-25% B; 30-35 min, 25-100% B.[27]
  • Flow Rate: 1.0 mL/min.[27]
  • Injection Volume: 10-20 µL.[27]
  • Detection: UV detector at 280 nm.[27]
  • Column Temperature: Room temperature or controlled at a specific temperature (e.g., 40°C).[17]

3. Quantification:

  • Prepare standard solutions of (+)-catechin and other catechin standards of known concentrations.
  • Generate a calibration curve by plotting the peak area against the concentration for each standard.
  • Quantify the amount of (+)-catechin in the sample by comparing its peak area to the calibration curve.

Protocol for Microwave-Assisted Extraction (MAE) from Grape Seeds

This protocol is adapted from a study on optimizing catechin recovery from grape seeds.[8][24]

1. Sample Preparation:

  • Grind grape seeds into a fine powder.

2. MAE Procedure:

  • Place 0.5 g of grape seed powder into a microwave extraction vessel.
  • Add 5 mL of 94% ethanol.
  • Seal the vessel and place it in the microwave extractor.
  • Set the extraction parameters: 170°C for 55 minutes.
  • After extraction, allow the vessel to cool.
  • Filter the extract to separate the solid residue.
  • The resulting liquid extract can then be further purified or analyzed by HPLC.

Visualization of Isolation Logic

The following diagram illustrates the decision-making process for selecting an appropriate isolation and purification strategy.

isolation_logic Start Start: Need to Isolate (+)-Catechin Source Select Natural Source (Tea, Grape Seed, Acacia, etc.) Start->Source Scale Determine Scale of Isolation Source->Scale Analytical Analytical Scale (<1g) Scale->Analytical Small Preparative Preparative Scale (>1g) Scale->Preparative Large Purity Define Required Purity Crude Crude Extract for Bioassay Purity->Crude Low HighPurity High Purity (>98%) for Structural/Clinical Studies Purity->HighPurity High Analytical->Purity Preparative->Purity Extraction Initial Extraction (Solvent, SFE, MAE) Crude->Extraction HighPurity->Extraction Purification1 Initial Purification (Solvent Partitioning, Column Chromatography) Extraction->Purification1 Analysis Analysis (HPLC, TLC) Purification1->Analysis Purification2 Final Purification (Preparative HPLC, Crystallization) Purification2->Analysis Analysis->Purification2 Purity not met End End: Purified (+)-Catechin Analysis->End Purity met

Caption: Decision logic for (+)-catechin isolation.

Conclusion

This guide has provided a detailed overview of the natural sources of this compound and the various methods for its isolation and purification. The choice of source material and extraction/purification methodology should be tailored to the specific research or development goals, considering factors such as desired yield, purity, cost, and environmental impact. The provided protocols and workflows offer a solid foundation for the successful isolation and analysis of this important bioactive compound. Continued research and innovation in extraction and purification technologies will further enhance the efficiency and sustainability of obtaining high-purity (+)-catechin for its diverse applications in the pharmaceutical, nutraceutical, and food industries.[1]

References

An In-depth Technical Guide on the Biosynthesis Pathway of (+)-Catechin Hydrate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Catechin, a flavan-3-ol, is a prominent plant secondary metabolite renowned for its antioxidant properties and potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants and microbial systems. This technical guide provides a comprehensive overview of the (+)-catechin hydrate (B1144303) biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

(+)-Catechin and its stereoisomer (-)-epicatechin (B1671481) are fundamental building blocks of proanthocyanidins (B150500) (condensed tannins) and are widely distributed in the plant kingdom, notably in tea (Camellia sinensis), grapes (Vitis vinifera), and cocoa (Theobroma cacao)[1]. These compounds are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects[2]. The biosynthesis of (+)-catechin is a complex process involving the coordinated action of several enzymes primarily within the phenylpropanoid and flavonoid pathways[3]. This guide delineates the established biosynthetic route from L-phenylalanine to (+)-catechin, providing a technical resource for researchers in the field.

The Biosynthesis Pathway of (+)-Catechin Hydrate

The biosynthesis of (+)-catechin begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, leading to the formation of various flavonoid classes, including the flavan-3-ols, to which (+)-catechin belongs[3].

General Phenylpropanoid Pathway
  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by PAL[4].

  • Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid by C4H, a cytochrome P450-dependent monooxygenase[4].

  • 4-Coumarate:CoA Ligase (4CL): The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid to its thioester, 4-coumaroyl-CoA, by 4CL[4].

Flavonoid Biosynthesis Pathway
  • Chalcone (B49325) Synthase (CHS): 4-coumaroyl-CoA serves as the starter molecule for the first committed step in flavonoid biosynthesis. CHS, a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone[4][5].

  • Chalcone Isomerase (CHI): Naringenin chalcone is subsequently cyclized by CHI to produce the flavanone, (2S)-naringenin[4][5].

  • Flavanone 3-Hydroxylase (F3H): Naringenin is then hydroxylated at the 3-position of the C-ring by F3H, a 2-oxoglutarate-dependent dioxygenase, to yield dihydroquercetin (taxifolin)[4][5].

  • Dihydroflavonol 4-Reductase (DFR): DFR reduces the 4-keto group of dihydroquercetin to a hydroxyl group, forming leucocyanidin (B1674801) (2,3-trans-flavan-3,4-diol)[4][5]. This step is a critical branch point, as the resulting leucocyanidins can be directed towards either anthocyanin or proanthocyanidin (B93508) biosynthesis.

  • Leucoanthocyanidin Reductase (LAR): In the final step specific to (+)-catechin biosynthesis, LAR reduces leucocyanidin to (+)-catechin[1][4][5]. This enzyme is a key determinant of (+)-catechin accumulation in plants.

It is important to note that the biosynthesis of (-)-epicatechin, the 2,3-cis isomer of catechin, follows a different route from leucocyanidin, involving the enzymes anthocyanidin synthase (ANS) and anthocyanidin reductase (ANR)[6].

Visualization of the (+)-Catechin Biosynthesis Pathway

The following diagram illustrates the enzymatic steps involved in the biosynthesis of (+)-catechin from L-phenylalanine.

Biosynthesis of (+)-Catechin cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3 Malonyl-CoA) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR (+)-Catechin (+)-Catechin Leucocyanidin->(+)-Catechin LAR

References

(+)-Catechin hydrate antioxidant mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antioxidant Mechanism of Action of (+)-Catechin Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Catechin hydrate, a prominent flavan-3-ol (B1228485) found in sources like tea, cocoa, and various fruits, is a potent antioxidant with multifaceted mechanisms of action.[1] Its bioactivity is central to ongoing research in cardiovascular health, neuroprotection, and anti-inflammatory applications. This technical guide provides a detailed exploration of the core antioxidant mechanisms of (+)-catechin, including direct radical scavenging and metal ion chelation, as well as its indirect roles in modulating critical endogenous antioxidant pathways. The document summarizes key quantitative data, presents detailed experimental protocols for assessing its antioxidant capacity, and offers visual diagrams of the primary mechanisms and workflows to support advanced research and development.

Core Antioxidant Mechanisms of Action

The antioxidant efficacy of this compound stems from both direct and indirect mechanisms, which collectively contribute to the mitigation of oxidative stress.[2][3]

Direct Antioxidant Mechanisms

Direct mechanisms involve the immediate neutralization of reactive species through chemical reactions.

1.1.1 Free Radical Scavenging The primary antioxidant feature of (+)-catechin is its potent free radical scavenging ability.[4] The molecular structure, characterized by multiple phenolic hydroxyl (-OH) groups, particularly the ortho-dihydroxy (catechol) group on the B-ring, is crucial for this activity.[5]

(+)-Catechin neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom or an electron to the unstable radical. This process transforms the free radical into a more stable, non-reactive species. The resulting catechin (B1668976) radical is stabilized by resonance, delocalizing the unpaired electron across its aromatic ring system, which makes it relatively unreactive and capable of terminating radical chain reactions. Studies have demonstrated its effectiveness against various radicals, including the superoxide (B77818) anion, hydroxyl radical, and the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. The stoichiometry of this interaction has been quantified, with one molecule of (+)-catechin capable of scavenging two DPPH radicals.

G cluster_catechin Direct Radical Scavenging Catechin (+)-Catechin (with -OH groups) Radical Free Radical (e.g., RO•, OH•) Catechin->Radical H• donation StableRadical Stabilized Catechin Radical Catechin->StableRadical becomes StableMolecule Stable Molecule (e.g., ROH, H₂O) Radical->StableMolecule becomes

Caption: Direct scavenging of free radicals by (+)-catechin via hydrogen donation.

1.1.2 Metal Ion Chelation Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of the highly destructive hydroxyl radical (•OH) from hydrogen peroxide via Fenton-like reactions. (+)-Catechin possesses the ability to chelate these metal ions, sequestering them and preventing their participation in oxidative reactions. The catechol moiety on the B-ring and the meta-5,7-dihydroxy arrangement on the A-ring are the primary sites for metal ion binding. By forming a stable complex with the metal ion, (+)-catechin effectively inactivates its pro-oxidant potential, providing a crucial protective effect.

G cluster_chelation Metal Ion Chelation Catechin (+)-Catechin (Catechol B-ring) Metal Transition Metal Ion (e.g., Fe²⁺, Cu²⁺) Catechin->Metal chelates H2O2 H₂O₂ Metal->H2O2 Fenton Reaction Complex Stable Catechin-Metal Complex (Inactive) Metal->Complex forms OH_Radical Hydroxyl Radical (•OH) (Highly Damaging) H2O2->OH_Radical

Caption: Prevention of Fenton reaction via metal ion chelation by (+)-catechin.

Indirect Antioxidant Mechanisms

Indirect mechanisms involve the modulation of endogenous cellular systems to bolster the overall antioxidant defense.

1.2.1 Upregulation of Antioxidant Enzymes (+)-Catechin can enhance the body's innate antioxidant defenses by upregulating the activity of key antioxidant enzymes. Studies have shown that supplementation with this compound leads to the normalization or increased activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST). These enzymes are critical for detoxifying endogenous ROS; for instance, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by CAT and GPx. This action alleviates the burden of oxidative stress and protects cellular components from damage.

1.2.2 Activation of the Nrf2-ARE Signaling Pathway A pivotal mechanism for the indirect antioxidant effect of (+)-catechin is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). (+)-Catechin is believed to interact with Keap1, potentially at its Nrf2 binding site, which leads to the dissociation of the Nrf2-Keap1 complex.

Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis. This coordinated upregulation of the cellular antioxidant machinery provides robust and sustained protection against oxidative insults.

G cluster_nrf2 Nrf2-ARE Signaling Pathway Activation Catechin This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Catechin->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) Transcription->Enzymes Protection Cellular Protection Enzymes->Protection

Caption: (+)-Catechin activates the Nrf2 pathway, boosting cellular antioxidant defenses.

Quantitative Data Summary

The antioxidant activities of this compound have been quantified using various standard assays. The following tables summarize key findings from the literature.

Table 1: In Vitro Radical Scavenging and Reducing Power

Assay TypeParameterValueReference(s)
DPPH ScavengingStoichiometric Factor2.0
DPPH ScavengingEC₅₀19.99 µg/mL
DPPH Scavenging% Activity (at 100 µg/mL)82.66 ± 0.24%
FRAPReducing Power0.542 ± 0.003 mM FeSO₄ / 100 µg
Metal Chelation% Activity (at 100 µg/mL)2.59 ± 1.87%

Table 2: In Vivo Effects on Endogenous Antioxidants

ModelTreatmentParameterResultReference(s)
High Sucrose/Fat Diet RatsThis compoundCardiac Lipid Peroxidation (MDA)↓ 20% vs. diet group
High Sucrose/Fat Diet RatsThis compoundCardiac Reduced Glutathione (GSH)↑ 37.5% (restoration) vs. diet group
High Sucrose/Fat Diet RatsThis compoundCardiac Antioxidant Enzymes (SOD, GST, GR, GPx)Activity normalized vs. diet group

Experimental Protocols

Detailed methodologies for common assays used to evaluate the antioxidant capacity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol).

    • This compound standards and samples dissolved in a suitable solvent (e.g., methanol).

    • Solvent for blank/control.

  • Protocol:

    • Prepare a fresh working solution of DPPH in methanol. Protect from light.

    • In a 96-well plate or cuvette, add a specific volume of the (+)-catechin sample/standard at various concentrations (e.g., 20 µL).

    • Add the DPPH working solution to the sample (e.g., 200 µL).

    • Mix thoroughly and incubate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a spectrophotometer or plate reader.

    • A control is prepared using the solvent instead of the antioxidant sample.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample. The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•⁺).

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Trolox or Vitamin C for standard curve.

    • Solvent for dilution (e.g., ethanol (B145695) or phosphate (B84403) buffer).

  • Protocol:

    • Prepare the ABTS•⁺ radical cation by mixing equal volumes of the ABTS stock solution and potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours for complete radical formation.

    • Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 ± 0.02 at 734 nm.

    • Add a small volume of the (+)-catechin sample/standard to a defined volume of the diluted ABTS•⁺ solution (e.g., 20 µL sample to 180-200 µL ABTS•⁺ solution).

    • Mix and incubate for a specific time (e.g., 5-6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or Vitamin C Equivalent Antioxidant Capacity (CEAC), calculated from a standard curve generated with Trolox or another standard antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6).

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water).

    • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve.

  • Protocol:

    • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP solution to 37°C before use.

    • Add a small volume of the (+)-catechin sample or standard to a pre-warmed aliquot of the FRAP working solution (e.g., 10 µL sample to 220 µL FRAP solution).

    • Mix and incubate at 37°C for a defined time (e.g., 4 to 60 minutes, depending on the specific protocol).

    • Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity (FRAP value) is determined by comparing the change in absorbance of the sample to a standard curve prepared using known concentrations of FeSO₄. Results are expressed as mM Fe²⁺ equivalents.

G cluster_workflow General Antioxidant Assay Workflow (e.g., DPPH) Prep_Reagent 1. Prepare Colored Reagent (e.g., DPPH• in Methanol) Reaction 3. Mix Sample and Reagent Prep_Reagent->Reaction Prep_Sample 2. Prepare Sample Dilutions ((+)-Catechin) Prep_Sample->Reaction Incubation 4. Incubate (Dark, Room Temp) Reaction->Incubation Measurement 5. Measure Absorbance (e.g., at 517 nm) Incubation->Measurement Calculation 6. Calculate % Inhibition and/or EC₅₀ Measurement->Calculation

Caption: A generalized workflow for spectrophotometric antioxidant capacity assays.

References

The Potent Free Radical Scavenging Activity of (+)-Catechin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Catechin hydrate (B1144303), a prominent flavan-3-ol (B1228485) found in numerous plant-based foods and beverages, is renowned for its significant antioxidant properties. This technical guide provides an in-depth exploration of the free radical scavenging activity of (+)-catechin hydrate, presenting a compilation of quantitative data from various antioxidant assays, detailed experimental protocols for key methodologies, and a discussion of its multifaceted mechanisms of action. By offering a comprehensive resource, this guide aims to support researchers, scientists, and drug development professionals in their endeavors to understand and harness the therapeutic potential of this potent natural antioxidant.

Introduction: The Antioxidant Prowess of this compound

This compound is a natural polyphenolic compound belonging to the flavonoid family, widely recognized for its robust antioxidant capabilities.[1] Its chemical structure, featuring multiple hydroxyl groups on its two benzene (B151609) rings and a dihydropyran heterocycle, endows it with the ability to effectively neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][3] The antioxidant efficacy of catechins is exerted through both direct and indirect mechanisms.[2][3]

Directly, this compound can act as a potent ROS scavenger by donating a hydrogen atom from its phenolic hydroxyl groups to stabilize free radicals, thereby breaking the cycle of radical-propagated reactions.[2] Furthermore, it can chelate metal ions, such as iron and copper, which are involved in the generation of highly reactive hydroxyl radicals via the Fenton reaction.[2]

Indirectly, catechins have been shown to induce the expression and activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][4] They can also inhibit pro-oxidant enzymes and modulate cellular signaling pathways involved in oxidative stress responses.[5] This multifaceted antioxidant activity makes this compound a compound of significant interest for the prevention and treatment of oxidative stress-related diseases.[2]

Quantitative Antioxidant Activity of this compound

The free radical scavenging and antioxidant potential of this compound have been quantified using various in vitro assays. The following tables summarize the key quantitative data from the literature, providing a comparative overview of its efficacy in different antioxidant assays.

Table 1: Radical Scavenging Activity of this compound

AssayRadicalIC50 / EC50 ValueReference
DPPH2,2-diphenyl-1-picrylhydrazyl19.99 µg/mL[6]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)3.12 ± 0.51 µg/mL[7][8]
Hydroxyl Radical•OH-[9]
Superoxide RadicalO2•−Effective Scavenger[10]

Note: IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration of the compound required to scavenge 50% of the radicals. Lower values indicate higher antioxidant activity. Values can vary depending on specific experimental conditions.

Table 2: Other Antioxidant Activities of this compound

AssayPrincipleResultReference
FRAPFerric Reducing Antioxidant Power0.542 ± 0.003 mM FeSO4/100 µg DW[11]
Metal Chelating ActivityFerrous ion (Fe2+) chelation2.59 ± 1.87 %[11]
SOD-like ActivitySuperoxide dismutase-like activityEffective[4]

Mechanisms of Free Radical Scavenging

The antioxidant activity of this compound is not limited to a single mechanism but rather a combination of pathways that contribute to its overall efficacy.

Direct Radical Scavenging

The primary mechanism of action for this compound is its ability to directly scavenge free radicals. The phenolic hydroxyl groups on the A and B rings of the catechin (B1668976) molecule are crucial for this activity. They can donate a hydrogen atom to a free radical, neutralizing it and forming a more stable catechin radical. This process is a form of hydrogen atom transfer (HAT). Alternatively, it can donate an electron via single electron transfer (SET) to reduce the radical.

G cluster_hat Hydrogen Atom Transfer (HAT) Catechin (+)-Catechin-OH Catechin_Radical Catechin Radical (Catechin-O•) Catechin->Catechin_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H• G cluster_chelation Metal Ion Chelation cluster_fenton Fenton Reaction (Inhibited) Catechin (+)-Catechin Chelate Catechin-Metal Complex Catechin->Chelate Metal Metal Ion (Fe²⁺/Cu²⁺) Metal->Chelate OH_Radical Hydroxyl Radical (•OH) Chelate->OH_Radical Prevents H2O2 H₂O₂ H2O2->OH_Radical Prevents G Catechin This compound SOD Superoxide Dismutase (SOD) Catechin->SOD Upregulates Catalase Catalase Catechin->Catalase Upregulates GPx Glutathione Peroxidase (GPx) Catechin->GPx Upregulates Superoxide Superoxide Radical (O₂•⁻) H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD H2O Water (H₂O) H2O2->H2O Catalase/GPx G A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Catechin and DPPH Solutions A->C B Prepare this compound Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 E->F

References

In Vitro Anticancer Effects of (+)-Catechin Hydrate on MCF-7 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer effects of (+)-Catechin hydrate (B1144303), a natural polyphenolic flavonoid, on the human breast adenocarcinoma cell line, MCF-7. This document details the cytotoxic and pro-apoptotic mechanisms of (+)-Catechin hydrate, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Findings: Cytotoxicity and Apoptosis Induction

This compound demonstrates significant anticancer potential against MCF-7 cells by inhibiting cell proliferation and inducing programmed cell death (apoptosis). The primary mechanism of action involves the activation of the TP53/Caspase-mediated apoptotic pathway.

Data Summary

The cytotoxic and pro-apoptotic effects of this compound on MCF-7 cells are summarized below.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

CompoundCell LineAssayIncubation TimeIC50 Value
This compoundMCF-7Cell Titer Blue® Viability Assay24 hours127.62 µg/mL[1]

Table 2: Induction of Apoptosis in MCF-7 Cells by this compound (TUNEL Assay) [1][2][3]

Treatment24 Hours (% Apoptotic Cells)48 Hours (% Apoptotic Cells)72 Hours (% Apoptotic Cells)
ControlNot specifiedNot specifiedNot specified
150 µg/mL this compound40.7%43.73%~100% (loss of integrity)
300 µg/mL this compound41.16%52.95%~100% (loss of integrity)

Table 3: Upregulation of Apoptosis-Related Gene Expression in MCF-7 Cells by this compound (qRT-PCR) [1]

GeneTreatment (24 Hours)Fold Increase vs. ControlTreatment (48 Hours)Fold Increase vs. Control
Caspase-3 150 µg/mL5.81150 µg/mLNot specified
300 µg/mL7.09300 µg/mL40.52
Caspase-8 150 µg/mL1.42150 µg/mLNot specified
300 µg/mL3.80300 µg/mL8.72
Caspase-9 150 µg/mL3.29150 µg/mLNot specified
300 µg/mL4.78300 µg/mL20.26
p53 150 µg/mL2.68150 µg/mLNot specified
300 µg/mL4.82300 µg/mL10.00

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on published research and standard laboratory procedures.

MCF-7 Cell Culture

MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL human insulin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. The medium is renewed 2-3 times per week, and cells are passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.

Cell Viability Assay (Cell Titer Blue® Assay)

This assay quantitatively assesses the cytotoxicity of this compound.

  • Cell Seeding: Seed MCF-7 cells (2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0-160 µg/mL) for 24 hours.

  • Assay: Add 40 µL of Cell Titer Blue® reagent to each well and incubate for 6 hours at 37°C.

  • Data Acquisition: Record fluorescence at an excitation/emission of 560/590 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve.

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Seeding and Treatment: Culture MCF-7 cells (1.5 x 10⁶ cells/well) in 6-well plates. Treat cells with this compound (150 µg/mL and 300 µg/mL) for 24, 48, and 72 hours.

  • Cell Preparation: Aspirate the medium, trypsinize the cells, and reattach them to 0.01% polylysine-coated slides.

  • Fixation and Staining: Fix the cells with 4% methanol-free formaldehyde (B43269) solution and stain using a DeadEnd™ Fluorometric TUNEL System kit according to the manufacturer's protocol.

  • Visualization: Observe the stained cells under an epifluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.

  • Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.

Apoptosis Quantification by Annexin V/PI Flow Cytometry

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates (2 x 10⁵ cells/well) and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis by Propidium Iodide Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Preparation and Treatment: Seed and treat MCF-7 cells as described for the apoptosis assay.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for quantification of cells in each phase of the cell cycle.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR is used to measure changes in the mRNA levels of target genes.

  • RNA Extraction and cDNA Synthesis: Following treatment with this compound, extract total RNA from MCF-7 cells using a suitable kit. Synthesize complementary DNA (cDNA) from the RNA template via reverse transcription.

  • Real-Time PCR: Perform quantitative PCR using SYBR Green chemistry and primers specific for Caspase-3, -8, -9, p53, and a reference gene (e.g., GAPDH).

  • Data Analysis: Analyze the data using the comparative threshold (ΔΔCt) method to determine the fold change in gene expression in treated samples relative to untreated controls.

Protein Expression Analysis by Western Blotting

Western blotting is used to detect changes in the protein levels of key signaling molecules.

  • Protein Extraction: Lyse treated and control MCF-7 cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, p53, and β-actin as a loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify band intensities using densitometry software.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed signaling pathway for the anticancer effects of this compound.

G Experimental Workflow for Assessing Anticancer Effects cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays Culture Culture MCF-7 Cells Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound Seed->Treat Viability Cell Viability Assay (Cell Titer Blue) Treat->Viability Apoptosis Apoptosis Assays (TUNEL & Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle GeneExpr Gene/Protein Expression (qRT-PCR & Western Blot) Treat->GeneExpr Analysis1 Analysis1 Viability->Analysis1 Calculate IC50 Analysis2 Analysis2 Apoptosis->Analysis2 Quantify Apoptotic Cells Analysis3 Analysis3 CellCycle->Analysis3 Determine Cell Cycle Distribution Analysis4 Analysis4 GeneExpr->Analysis4 Measure Fold Change

Caption: Workflow for evaluating the in vitro anticancer effects of this compound on MCF-7 cells.

G Proposed Apoptotic Signaling Pathway of this compound in MCF-7 Cells cluster_upstream Upstream Events cluster_caspases Caspase Cascade cluster_downstream Downstream Effects Catechin This compound p53 p53 Activation Catechin->p53 Upregulates DeathReceptor Death Receptor Pathway (Extrinsic) Catechin->DeathReceptor Mitochondria Mitochondrial Pathway (Intrinsic) Catechin->Mitochondria p53->Mitochondria Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 Casp9->Casp3 DNA_frag DNA Fragmentation Casp3->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in MCF-7 cells.

References

(+)-Catechin Hydrate: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Catechin hydrate (B1144303), a prominent flavan-3-ol (B1228485) found in various natural sources, has demonstrated significant anti-inflammatory and antioxidant activities.[1][2] This technical guide provides an in-depth analysis of its mechanisms of action, supported by quantitative data from key preclinical studies. The document details the compound's modulatory effects on critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Transforming Growth Factor-beta (TGF-β)/Smad2. Experimental methodologies for foundational in vitro and in vivo models are described to facilitate reproducibility and further investigation. All quantitative findings are consolidated into structured tables, and core biological pathways are visualized using Graphviz diagrams to offer a clear and comprehensive overview for researchers in drug discovery and development.

Core Mechanisms of Anti-inflammatory Action

(+)-Catechin hydrate exerts its anti-inflammatory effects by modulating several key intracellular signaling cascades that are central to the inflammatory response. These pathways, when dysregulated, contribute to the pathogenesis of numerous chronic diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[4] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate gene transcription.[3][4]

Studies have shown that this compound can effectively suppress this pathway. It has been observed to down-regulate the expression of NF-κB, thereby reducing the production of downstream inflammatory mediators.[5][6] This inhibitory action helps to ameliorate the inflammatory response in various models, including LPS-stimulated macrophages and cerebral ischemia.[5][6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p65/p50 (Inactive NF-κB) p65p50 p65/p50 NFkB_inactive->p65p50 Releases NFkB_active p65/p50 (Active NF-κB) p65p50->NFkB_active Translocates Catechin (B1668976) (+)-Catechin Hydrate Catechin->IKK Inhibits DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) DNA->Genes Activates Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis.[7] The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are particularly crucial in responding to cellular stress and inflammatory signals.[8] Upon activation, these kinases phosphorylate downstream transcription factors, leading to the expression of inflammatory genes.

(+)-Catechin has been shown to down-regulate the mRNA expression and phosphorylation of p38 MAPK in LPS-stimulated RAW 264.7 macrophages.[5] By inhibiting the p38 pathway, catechin effectively reduces the inflammatory cascade.[5][9] Some studies also suggest that catechins can induce the phosphorylation of JNK/SAPK and p38, which, in certain contexts like cancer cells, can lead to cell cycle arrest.[8][10]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKKs MKK3/6 TAK1->MKKs p38 p38 MAPK MKKs->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Catechin (+)-Catechin Hydrate Catechin->p38 Inhibits Phosphorylation

Caption: Modulation of the p38 MAPK pathway by this compound.

Attenuation of TGF-β/Smad2 Signaling

In the context of chronic inflammatory conditions that lead to fibrosis, such as chronic pancreatitis, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a key driver.[1][2] The binding of TGF-β to its receptor activates Smad2 through phosphorylation. Activated Smad2 then forms a complex and translocates to the nucleus to regulate the transcription of fibrotic genes. This compound has been shown to suppress the activation of Smad2, thereby inhibiting pancreatic stellate cell activation and the production of extracellular matrix components, which are hallmarks of fibrosis.[1][2]

TGFb_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad2_inactive Smad2 Receptor->Smad2_inactive Phosphorylates Smad2_active p-Smad2 Complex p-Smad2/Smad4 Complex Smad2_active->Complex Smad4 Smad4 Smad4->Complex Fibrosis Fibrosis-related Gene Transcription Complex->Fibrosis Translocates to Nucleus and Activates Catechin (+)-Catechin Hydrate Catechin->Smad2_inactive Suppresses Activation In_Vitro_Workflow cluster_analysis 7. Analysis A 1. Culture RAW 264.7 Cells B 2. Seed cells in plates and allow adherence A->B C 3. Pre-treat with this compound (various concentrations) B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant & Cell Lysate E->F G Griess Assay (NO) F->G Supernatant H ELISA (Cytokines) F->H Supernatant I RT-qPCR (Gene Expression) F->I Cell Lysate

References

The Cardioprotective Role of (+)-Catechin Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family found abundantly in sources such as tea, cocoa, and various fruits, has garnered significant scientific attention for its potential therapeutic applications in cardiovascular disease (CVD).[1][2][3] Extensive in vitro and in vivo studies have demonstrated its multifaceted cardioprotective effects, which are primarily attributed to its potent antioxidant, anti-inflammatory, and anti-lipidemic properties.[4][5][6] This technical guide provides a comprehensive overview of the role of (+)-catechin hydrate in cardiovascular health studies, detailing its mechanisms of action, summarizing key quantitative findings, and outlining relevant experimental protocols.

Mechanisms of Action

The cardioprotective effects of this compound are mediated through several key mechanisms, including the modulation of critical signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Effects

Chronic inflammation is a key driver in the pathogenesis of various cardiovascular diseases, including atherosclerosis and coronary heart disease (CHD).[5][7] this compound has been shown to exert significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][7] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines and adhesion molecules.[1] In animal models of CHD, administration of catechin (B1668976) has been demonstrated to suppress the expression of inflammatory biomarkers such as C-reactive protein (CRP), lipoprotein-associated phospholipase A2 (Lp-PLA2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5][7][8]

Modulation of STAT-3 and Akt Signaling

Beyond its impact on NF-κB, this compound has been observed to activate other critical signaling proteins, including the signal transducer and activator of transcription 3 (STAT-3) and protein kinase B (Akt).[5][7] The activation of these pathways is associated with cellular survival and protection against ischemic injury. The balanced regulation of these pathways, in conjunction with the inhibition of NF-κB, underscores the complex and synergistic mechanisms through which catechin exerts its cardioprotective effects.[5][7]

Data Presentation: In Vivo Studies

The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound in animal models of cardiovascular disease.

Table 1: Effects of this compound on Cardiac Injury Markers in a Rat Model of Coronary Heart Disease [9]

BiomarkerVehicle ControlCatechin (5 mg/kg)Catechin (10 mg/kg)Catechin (20 mg/kg)
Creatine Kinase (CK)IncreasedReducedSignificantly ReducedMarkedly Reduced
Creatine Kinase-MB (CK-MB)IncreasedReducedSignificantly ReducedMarkedly Reduced
Lactate Dehydrogenase (LDH)IncreasedReducedSignificantly ReducedMarkedly Reduced
Cardiac Troponin T (cTnT)IncreasedReducedSignificantly ReducedMarkedly Reduced

Table 2: Effects of this compound on Inflammatory Markers in a Rat Model of Coronary Heart Disease [8]

Inflammatory MarkerVehicle ControlCatechin (5 mg/kg)Catechin (10 mg/kg)Catechin (20 mg/kg)
CRP (mRNA)IncreasedReducedSignificantly ReducedMarkedly Reduced
Lp-PLA2 (mRNA)IncreasedReducedSignificantly ReducedMarkedly Reduced
IL-6 (mRNA)IncreasedReducedSignificantly ReducedMarkedly Reduced
TNF-α (mRNA)IncreasedReducedSignificantly ReducedMarkedly Reduced

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vivo Coronary Heart Disease Rat Model

Objective: To induce a coronary heart disease (CHD) phenotype in rats to study the therapeutic effects of this compound.[5][7]

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[10][11]

  • Diet: Rats are fed a high-fat diet for a specified period to induce hyperlipidemia.[5][7]

  • Induction of Myocardial Ischemia: Following the dietary regimen, rats are injected with pituitrin (B1682192) to induce acute myocardial ischemia.[5][7]

  • Confirmation of Model: The successful establishment of the CHD model is confirmed by measuring serum levels of total cholesterol, high-density lipoprotein, low-density lipoprotein, triglycerides, and blood glucose.[5][7]

  • Treatment: Different doses of this compound (e.g., 5, 10, 20 mg/kg) are administered to the treatment groups, typically via oral gavage.[8][9]

  • Analysis: After the treatment period, blood and heart tissue samples are collected for biochemical and molecular analysis, including the measurement of cardiac injury markers and inflammatory gene expression.[5][7][8][9]

In Vitro Endothelial Cell Culture and Treatment

Objective: To investigate the direct effects of this compound on endothelial cells under conditions mimicking oxidative stress.[12]

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for studying endothelial function.[12][13]

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium and maintained in a humidified incubator at 37°C with 5% CO2.[14][15]

  • Induction of Oxidative Stress: To simulate a disease state, cells can be exposed to high glucose concentrations (e.g., 30 mM) to induce oxidative stress.[12]

  • Treatment: HUVECs are treated with varying concentrations of this compound (e.g., 0.03 mg/ml, 0.3 mg/ml, 3 mg/ml) simultaneously with the high-glucose treatment.[12]

  • Analysis: Following treatment, cell lysates and culture media are collected to measure various parameters, such as NADPH levels, nitric oxide (NO) production, and the expression of relevant signaling proteins.[12]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G cluster_stimulus Cardiovascular Stress (e.g., Ischemia, Inflammation) cluster_catechin This compound Action cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB Activates Catechin Catechin Catechin->NF-kB Inhibits STAT-3 STAT-3 Catechin->STAT-3 Activates Akt Akt Catechin->Akt Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB->Pro-inflammatory Gene Expression Promotes Cell Survival Cell Survival STAT-3->Cell Survival Promotes Akt->Cell Survival Promotes Cardioprotection Cardioprotection Pro-inflammatory Gene Expression->Cardioprotection Inhibits Cell Survival->Cardioprotection

Caption: Signaling pathways modulated by this compound in cardiovascular health.

G cluster_animal_model In Vivo CHD Rat Model cluster_treatment Treatment Groups cluster_analysis Analysis High-Fat Diet High-Fat Diet Pituitrin Injection Pituitrin Injection High-Fat Diet->Pituitrin Injection CHD Model CHD Model Pituitrin Injection->CHD Model Vehicle Control Vehicle Control CHD Model->Vehicle Control Catechin (5 mg/kg) Catechin (5 mg/kg) CHD Model->Catechin (5 mg/kg) Catechin (10 mg/kg) Catechin (10 mg/kg) CHD Model->Catechin (10 mg/kg) Catechin (20 mg/kg) Catechin (20 mg/kg) CHD Model->Catechin (20 mg/kg) Sample Collection Sample Collection Vehicle Control->Sample Collection Catechin (5 mg/kg)->Sample Collection Catechin (10 mg/kg)->Sample Collection Catechin (20 mg/kg)->Sample Collection Biochemical Analysis Biochemical Analysis (CK, CK-MB, LDH, cTnT) Sample Collection->Biochemical Analysis Molecular Analysis Molecular Analysis (RT-qPCR for inflammatory markers) Sample Collection->Molecular Analysis

Caption: Experimental workflow for the in vivo CHD rat model study.

Conclusion

The body of evidence strongly supports the cardioprotective potential of this compound. Its ability to mitigate inflammation through the inhibition of the NF-κB pathway, while concurrently activating pro-survival pathways like STAT-3 and Akt, presents a compelling case for its further investigation as a therapeutic agent in cardiovascular diseases. The quantitative data from animal studies consistently demonstrate a dose-dependent reduction in cardiac injury and inflammatory markers. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this promising natural compound. Future research should focus on well-controlled clinical trials to translate these preclinical findings into tangible benefits for patients with cardiovascular disease.

References

(+)-Catechin Hydrate as a Cyclooxygenase-1 (COX-1) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Catechin hydrate (B1144303), a naturally occurring flavonoid, has demonstrated notable inhibitory activity against cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. This technical guide provides an in-depth overview of (+)-catechin hydrate's role as a COX-1 inhibitor, consolidating quantitative data, detailing experimental protocols for its evaluation, and visualizing the pertinent signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and other prostanoids. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.[1] The inhibition of COX-1 is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

(+)-Catechin, a flavan-3-ol, is a bioactive compound found in various plants, including tea, grapes, and cocoa.[2] It has been recognized for its antioxidant and anti-inflammatory properties.[3][4] This guide focuses on the specific inhibitory effects of its hydrate form on the COX-1 enzyme.

Quantitative Data on COX-1 Inhibition

The inhibitory potency of this compound against COX-1 has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundTargetIC50 (μM)Reference
This compoundCOX-11.4[5][6][7]

Mechanism of Inhibition

While detailed kinetic studies providing a definitive inhibition constant (Ki) or binding affinity (Kd) for this compound are not extensively available, studies on related catechins suggest a potential mechanism of action. Some catechins and epicatechins found in red wine have been shown to act as peroxidase-mediated mechanism-based inactivators of COX-1.[8] This type of inhibition implies that the compound is converted by the enzyme's peroxidase activity into a reactive species that then covalently modifies and inactivates the enzyme. This is distinct from simple competitive or non-competitive inhibition. The resorcinol (B1680541) moiety within the catechin (B1668976) structure appears to be crucial for this mechanism-based inactivation of COX-1.[8]

Experimental Protocols

The determination of COX-1 inhibitory activity can be performed using various in vitro and cell-based assays. Below are detailed methodologies for key experimental approaches.

In Vitro COX-1 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-1 by monitoring the oxidation of a chromogenic substrate.

Materials:

  • Purified ovine or human COX-1 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Positive Control (e.g., Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Heme, and COX-1 enzyme in a 96-well plate.

  • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include wells for a positive control (Indomethacin) and a vehicle control (solvent only).

  • Incubate the plate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Add the colorimetric substrate (TMPD) to all wells.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over a period of time (kinetic reading) or after a fixed time point.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro COX-1 Inhibition Assay (Fluorometric)

This method offers higher sensitivity compared to the colorimetric assay and measures the peroxidase activity of COX-1 using a fluorogenic probe.

Materials:

  • Purified ovine or human COX-1 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Ampliflu Red)

  • COX Cofactor

  • Arachidonic Acid

  • This compound

  • Positive Control (e.g., SC-560, a selective COX-1 inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme.

  • Add the test compound, this compound, at various concentrations to the wells of a 96-well black microplate. Include wells for a positive control and a vehicle control.

  • Add the reaction master mix to all wells.

  • Initiate the reaction by adding a diluted solution of arachidonic acid.

  • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition and subsequently the IC50 value as described in the colorimetric assay.

Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay measures the ability of this compound to inhibit COX-1 activity within a cellular context by quantifying the production of Prostaglandin E2 (PGE2), a major product of the COX pathway.

Materials:

  • A suitable cell line that constitutively expresses COX-1 (e.g., human monocytes, U937 cells).

  • Cell culture medium and supplements.

  • This compound.

  • Arachidonic acid or a stimulus to induce PGE2 production (e.g., calcium ionophore A23187).

  • PGE2 ELISA kit.

  • Cell lysis buffer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulate the cells with arachidonic acid or another appropriate stimulus to induce PGE2 synthesis.

  • After a defined incubation time, collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[9]

  • The amount of PGE2 produced is inversely proportional to the inhibitory activity of this compound. Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways

The inhibition of COX-1 by this compound has implications for downstream signaling pathways, particularly those involved in inflammation.

COX-1 Signaling Pathway

The primary pathway involves the conversion of arachidonic acid into prostaglandins.

COX1_Pathway cluster_0 Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid Membrane->AA PLA2 COX1_enzyme COX-1 AA->COX1_enzyme COX1 This compound inhibits COX1->COX1_enzyme PGH2 Prostaglandin H2 (PGH2) COX1_enzyme->PGH2 Synthases Prostaglandin Synthases PGH2->Synthases PGs Prostaglandins (e.g., PGE2, TXA2) Synthases->PGs Inflammation Inflammation & Physiological Effects PGs->Inflammation

Caption: The COX-1 signaling pathway, illustrating the inhibition by this compound.

Interplay with NF-κB and iNOS Signaling

Flavonoids, including catechins, can influence the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. Inhibition of pathways upstream of NF-κB can lead to reduced expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and COX-2. While this compound directly inhibits COX-1, its broader anti-inflammatory effects may also involve the modulation of the NF-κB pathway.[10][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates to Gene_Transcription Gene Transcription NFkB_active->Gene_Transcription Nucleus Nucleus iNOS iNOS Gene_Transcription->iNOS COX2 COX-2 Gene_Transcription->COX2 Cytokines Pro-inflammatory Cytokines Gene_Transcription->Cytokines Catechin This compound (potential indirect effect) Catechin->IKK

References

(+)-Catechin hydrate's impact on metabolic syndromes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core.

Introduction

Metabolic Syndrome (MetS) is a constellation of metabolic dysregulations, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that collectively elevate the risk for developing type 2 diabetes and cardiovascular disease. The pathophysiology is complex, often characterized by a state of low-grade inflammation and increased oxidative stress. Polyphenolic compounds, naturally occurring in fruits, vegetables, and tea, have been investigated for their potential to ameliorate MetS. Among these, (+)-Catechin hydrate (B1144303), a flavan-3-ol, has emerged as a promising therapeutic agent due to its multifaceted biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects.

This technical guide provides a comprehensive overview of the impact of (+)-catechin hydrate on metabolic syndromes, focusing on its molecular mechanisms of action, supported by quantitative data from in vivo and in vitro studies. It includes detailed experimental protocols for researchers and diagrams of key signaling pathways to elucidate its therapeutic potential.

Molecular Mechanisms of Action

This compound exerts its beneficial effects on metabolic syndrome by modulating a network of interconnected signaling pathways involved in glucose and lipid metabolism, inflammation, and oxidative stress.

Regulation of Glucose Homeostasis

Catechins play a crucial role in managing hyperglycemia by targeting multiple aspects of glucose metabolism. They inhibit key carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase, which reduces the rate of glucose absorption from the intestine. Furthermore, catechins have been shown to enhance glucose uptake in peripheral tissues like adipose tissue and skeletal muscle, a process critical for clearing glucose from the bloodstream. This is partly achieved by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane. In the liver, catechins suppress hepatic glucose production (gluconeogenesis) by downregulating the expression of key enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

This regulation is mediated through key signaling pathways, primarily the Insulin/PI3K/Akt pathway and the AMPK pathway . Catechins can enhance the insulin receptor's (IRβ) activity, leading to the activation of the downstream IRS-1/PI3K/Akt cascade, which promotes GLUT4 translocation.

Insulin_Signaling_Pathway cluster_pathway Insulin Signaling Cascade Catechin (+)-Catechin hydrate IR Insulin Receptor (IRβ) Catechin->IR enhances IRS1 IRS-1 IR->IRS1 activates IR->IRS1 PI3K PI3K IRS1->PI3K activates IRS1->PI3K Akt Akt PI3K->Akt activates PI3K->Akt GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_Uptake Increased Glucose Uptake GLUT4_membrane->Glucose_Uptake

Catechin's role in the Insulin/PI3K/Akt signaling pathway for glucose uptake.
Regulation of Lipid Metabolism and Adipose Tissue Function

Dyslipidemia, characterized by elevated triglycerides and LDL-cholesterol and reduced HDL-cholesterol, is a core component of MetS. Catechins favorably modulate lipid profiles by activating AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, thereby reducing fatty acid and cholesterol synthesis.

In adipose tissue, chronic low-grade inflammation is a key driver of insulin resistance. Pro-inflammatory cytokines like TNF-α can impair insulin signaling. Catechins exhibit potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway and downregulating the expression of cytokines like TNF-α and MCP-1. Concurrently, catechins can upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that enhances insulin sensitivity and promotes the secretion of adiponectin, an anti-inflammatory and insulin-sensitizing adipokine.

Lipid_Metabolism_Pathway cluster_synthesis Lipid Synthesis cluster_oxidation Lipid Oxidation Catechin (+)-Catechin hydrate LKB1 LKB1 Catechin->LKB1 activates AMPK AMPK LKB1->AMPK activates ACC ACC AMPK->ACC inhibits HMGCR HMG-CoA Reductase AMPK->HMGCR inhibits FAS Fatty Acid Synthase (FAS) AMPK->FAS inhibits ACO_CAT ACO / CAT AMPK->ACO_CAT activates FattyAcid_Synth Fatty Acid Synthesis ACC->FattyAcid_Synth Cholesterol_Synth Cholesterol Synthesis HMGCR->Cholesterol_Synth FAS->FattyAcid_Synth FattyAcid_Oxid Fatty Acid Oxidation ACO_CAT->FattyAcid_Oxid

Catechin activates the AMPK pathway to regulate lipid metabolism.

Adipose_Inflammation_Pathway cluster_pro_inflammatory Pro-inflammatory Signaling TNFa Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK TNFa->IKK JNK_p38 JNK / p38 TNFa->JNK_p38 Catechin (+)-Catechin hydrate Catechin->IKK inhibits Catechin->JNK_p38 inhibits NFkB NF-κB IKK->NFkB activates Inflam_Cytokines Inflammatory Cytokines (MCP-1, Resistin) NFkB->Inflam_Cytokines promotes PPARg PPARγ JNK_p38->PPARg downregulates Adiponectin Adiponectin PPARg->Adiponectin promotes Insulin_Resistance Insulin Resistance Inflam_Cytokines->Insulin_Resistance Adiponectin->Insulin_Resistance improves

Catechin's modulation of inflammatory pathways in adipose tissue.

Experimental Evidence: Quantitative Data Summary

The following tables summarize the quantitative findings from key in vivo, in vitro, and human studies on the effects of (+)-catechin and related catechins on markers of metabolic syndrome.

Table 1: Summary of In Vivo (Animal) Studies
ParameterAnimal ModelTreatment DetailsKey Quantitative ResultsReference(s)
Lipid Profile Streptozotocin-induced diabetic rats(+)-Catechin (20, 40, 80 mg/kg/d, IP) for 45 daysDose-dependent reduction vs. diabetic control: - Serum TC: ↓ by 15%, 26%, 35% - Serum TG: ↓ by 22%, 37%, 49% - Serum LDL-C: ↓ by 30%, 46%, 60% - Serum HDL-C: ↑ by 29%, 51%, 74%
Lipid Profile & Body Weight High-fat diet-fed miceCatechins + Caffeine for 24 weeksMarkedly reduced body weight gain, intraperitoneal adipose tissue weight, and serum/liver concentrations of total cholesterol and triglyceride.
Adipose Inflammation High-fructose fed rats(+)-Catechin (20 mg/kg/d) for 6 weeksPrevented the decrease in plasma adiponectin levels caused by the high-fructose diet.
Adiponectin & Insulin Resistance Obese female ratsCatechin for 30 daysSignificantly decreased Total Cholesterol, Triglycerides, and Glucose. Significantly increased Adiponectin levels compared to obese controls.
Glucose Metabolism MiceEpigallocatechin gallate (EGCG) (100 mg/kg, oral gavage)Significantly decreased postprandial glucose concentrations.

TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; IP: Intraperitoneal.

Table 2: Summary of In Vitro (Cell-based) Studies
ParameterCell ModelTreatment DetailsKey Quantitative ResultsReference(s)
Glycosidase Inhibition Cell-free assaysCatechin-rich fraction (F5)IC50 Values: - α-glucosidase: 37.86 µg/mL (vs. Acarbose IC50 = 76.19 µg/mL) - α-amylase: 112.82 µg/mL (for fraction F1)
Glucose Uptake 3T3-L1 adipocytesCatechin-rich fraction (F5)Fold increase vs. control: - at 50 µM: 1.5-fold (p < 0.05) - at 100 µM: 2.5-fold (p < 0.05)
Adipose Inflammation TNF-α stimulated 3T3-L1 adipocytesCatechin (C) and Quercetin (Q)Attenuated TNF-α-induced: - Decrease in adiponectin protein levels. - Increase in MCP-1 and resistin protein levels.
Glucose Transport Inhibition Isolated rat adipocytesCatechin-gallateDose-dependent inhibition of insulin-stimulated methylglucose uptake, reaching 50% inhibition at approx. 50 µM.

IC50: Half-maximal inhibitory concentration.

Table 3: Summary of Human Studies
ParameterStudy PopulationTreatment DetailsKey Quantitative ResultsReference(s)
Body Fat Healthy individualsTea catechins (588 mg/day)Consecutive intake reduced body fat, particularly abdominal fat.
Body Fat Obese and normal children in JapanCatechins (576 mg/day) for 24 weeksSignificantly decreased body fat.
Brown Adipose Tissue Healthy young womenCatechin-rich beverage (540 mg/day) for 12 weeksIncreased brown adipose tissue density and decreased extramyocellular lipids.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for studying the effects of this compound on metabolic syndrome.

Protocol for Induction of Metabolic Syndrome in Rodents

A common and effective method to induce MetS in rodent models (e.g., Wistar rats or C57BL/6J mice) is through a combination of a high-fat diet (HFD) and sugar-enriched drinking water.

  • Animal Model: Male Wistar rats or C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House animals under standard conditions (12h light/dark cycle, 22±2°C) for at least one week before the experiment, with free access to standard chow and water.

  • Dietary Induction:

    • Control Group: Feed a standard chow diet (typically 10-12% kcal from fat) and provide plain drinking water ad libitum.

    • MetS Group: Feed a high-fat diet (HFD), where 45-60% of total calories are derived from fat (e.g., lard-based).

    • Simultaneously, provide drinking water supplemented with 15-25% fructose (B13574) or sucrose (B13894) solution ad libitum.

  • Duration: Maintain the diet for a period of 8 to 20 weeks. The duration can be adjusted to achieve the desired severity of MetS characteristics.

  • Monitoring and Confirmation:

    • Monitor body weight, food, and fluid intake weekly.

    • At the end of the induction period, confirm the MetS phenotype by measuring key biomarkers from fasting blood samples:

      • Dyslipidemia: Total cholesterol, triglycerides, HDL-C, LDL-C.

      • Hyperglycemia/Insulin Resistance: Fasting glucose, insulin, HOMA-IR index.

      • Hypertension: Systolic blood pressure (using tail-cuff method).

      • Inflammatory markers: TNF-α, IL-6.

Protocol for this compound Administration and Analysis

Following the successful induction of MetS, the therapeutic or prophylactic effects of this compound can be evaluated.

  • Experimental Groups:

    • Control: Healthy animals receiving vehicle.

    • MetS Control: MetS animals receiving vehicle.

    • Treatment Group(s): MetS animals receiving this compound at various doses (e.g., 10, 20, 50 mg/kg body weight).

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose, or ethanol (B145695), ensuring the final ethanol concentration is minimal and non-toxic).

  • Administration:

    • Administer the solution daily via oral gavage or intraperitoneal (IP) injection for a period of 4 to 8 weeks.

  • Sample Collection and Analysis:

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood samples via cardiac puncture under anesthesia. Separate serum or plasma and store at -80°C.

    • Euthanize the animals and harvest tissues of interest (liver, epididymal white adipose tissue, skeletal muscle). Flash-freeze in liquid nitrogen and store at -80°C.

    • Biochemical Analysis: Use serum/plasma to measure lipid profiles, glucose, insulin, and inflammatory cytokines using commercially available ELISA or colorimetric assay kits.

    • Gene/Protein Expression Analysis: Use harvested tissues for Western blotting (to analyze protein levels of AMPK, Akt, PPARγ, etc.) and RT-qPCR (to analyze mRNA expression of relevant genes).

Experimental_Workflow Start Start: Select Rodent Model (e.g., Wistar Rats) Acclimatization Acclimatization (1-2 weeks) Start->Acclimatization Grouping Randomly Assign to Groups (Control vs. MetS Induction) Acclimatization->Grouping Induction MetS Induction Period (8-20 weeks) - High-Fat Diet - Sucrose/Fructose Water Grouping->Induction Confirmation Confirmation of MetS Phenotype (Measure baseline biomarkers) Induction->Confirmation Treatment Treatment Period (4-8 weeks) - Vehicle Control - this compound Confirmation->Treatment Sacrifice Endpoint: Sample Collection (Blood, Liver, Adipose Tissue) Treatment->Sacrifice Analysis Biochemical & Molecular Analysis - Lipid Profile, Glucose, Insulin - Western Blot, RT-qPCR Sacrifice->Analysis End Data Interpretation & Conclusion Analysis->End

General experimental workflow for in vivo studies.

Conclusion and Future Directions

This compound demonstrates significant potential in the management of metabolic syndrome by targeting key pathological processes, including hyperglycemia, dyslipidemia, and inflammation. Its ability to modulate critical signaling pathways such as AMPK, PI3K/Akt, and NF-κB underscores a multi-pronged therapeutic mechanism. The quantitative evidence from in vivo and in vitro studies strongly supports its beneficial effects on metabolic parameters.

For drug development professionals, this compound represents a promising natural compound for the development of novel therapeutics for MetS. Future research should focus on:

  • Clinical Trials: Well-designed, large-scale, randomized controlled trials in human subjects are necessary to confirm the efficacy and establish optimal dosages and long-term safety.

  • Bioavailability: Investigating formulations to enhance the bioavailability of this compound, which can be a limiting factor for polyphenols.

  • Synergistic Effects: Exploring the potential synergistic effects of this compound with existing MetS medications or other natural compounds.

  • Gut Microbiota: Further elucidating the role of the gut microbiota in metabolizing catechins and how these metabolites contribute to the observed systemic effects.

By addressing these areas, the full therapeutic potential of this compound as a tool to combat the growing global burden of metabolic syndrome can be realized.

Methodological & Application

(+)-Catechin hydrate solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Solubility of (+)-Catechin Hydrate (B1144303) in DMSO and Ethanol (B145695)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Catechin hydrate is a natural polyphenolic flavonoid compound widely studied for its antioxidant, anti-inflammatory, and other potential therapeutic properties[1][2]. As a staple in traditional herbal remedies, its investigation in modern drug discovery and development is of significant interest[3]. Accurate solubility data is fundamental for the preparation of stock solutions and the design of in vitro and in vivo experiments. This document provides a summary of the reported solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol, along with a detailed protocol for its experimental determination.

Solubility Data

This compound is a crystalline solid that is soluble in organic solvents like ethanol and DMSO[4]. The solubility can vary between suppliers and batches. The following table summarizes publicly available solubility data for this compound in these common laboratory solvents.

SolventReported SolubilitySource
DMSO~50 mg/mLCayman Chemical[4]
DMSO58 mg/mLSelleck Chemicals
DMSO≥11.85 mg/mLAPExBIO, RayBiotech
DMSO126 mg/mLTargetMol
Ethanol~100 mg/mLCayman Chemical
Ethanol50 mg/mLSigma-Aldrich, ChemicalBook
Ethanol58 mg/mLSelleckchem
Ethanol≥10.1 mg/mLAPExBIO

Note: The solubility of flavonoids can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the hydration state of the compound. It is noted that moisture-absorbing DMSO can reduce solubility, and the use of fresh DMSO is recommended.

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The following protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment
  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Ethanol (200 proof)

  • Analytical balance (readable to 0.01 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge capable of handling vials

  • Calibrated pipettes

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer

Protocol Steps
  • Preparation:

    • Set the incubator or water bath to the desired experimental temperature (e.g., 25 °C).

    • Label vials clearly for each solvent (DMSO and Ethanol).

  • Addition of Solute and Solvent:

    • Add an excess amount of this compound to each vial. This ensures that a saturated solution is achieved, with undissolved solid remaining. A starting point could be approximately 150 mg of catechin (B1668976) for every 1 mL of solvent, based on the highest reported solubility values.

    • Accurately pipette a precise volume of the selected solvent (e.g., 1.0 mL) into the corresponding vial containing the excess solid.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the orbital shaker within the temperature-controlled environment.

    • Shake the vials at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended for this process.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow them to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.

  • Sample Collection and Dilution:

    • Carefully aspirate the supernatant (the saturated solution) using a pipette, being cautious not to disturb the solid pellet at the bottom.

    • For enhanced purity, pass the collected supernatant through a 0.2 µm syringe filter to remove any remaining micro-particulates.

    • Perform a precise serial dilution of the clear, saturated filtrate with the same solvent used initially. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • For UV-Vis, the absorbance can be measured at its λmax of approximately 280 nm.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G prep 1. Preparation - Set Temperature (e.g., 25°C) - Label Vials add_solute 2. Add Excess this compound to Vials prep->add_solute add_solvent 3. Add Precise Volume of Solvent (DMSO or Ethanol) add_solute->add_solvent equilibrate 4. Equilibration - Shake at constant temp (24-48 hours) add_solvent->equilibrate separate 5. Phase Separation - Settle (2 hrs) - Centrifuge (10,000 x g) equilibrate->separate collect 6. Sample Collection - Aspirate Supernatant - Filter (0.2 µm) separate->collect dilute 7. Serial Dilution - Dilute filtrate with solvent to known factor collect->dilute quantify 8. Quantification - Analyze via HPLC or UV-Vis - Calculate Original Concentration dilute->quantify result Solubility Value (mg/mL) quantify->result

Caption: Workflow for determining this compound solubility.

References

Preparation of (+)-Catechin Hydrate Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin hydrate (B1144303), a natural polyphenolic compound abundant in sources like tea, cocoa, and various fruits, is a well-recognized antioxidant with diverse biological activities.[1][2] Its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent has garnered significant interest within the research and drug development communities.[1][2][3] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro studies investigating its therapeutic potential. This document provides detailed protocols for the preparation, storage, and application of (+)-Catechin hydrate solutions in cell culture experiments.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid and exhibits solubility in various organic solvents and aqueous buffers.[4] Understanding its solubility is crucial for preparing concentrated stock solutions that can be further diluted to desired working concentrations in cell culture media.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~50 mg/mL[4]
Ethanol (B145695)~100 mg/mL[4]
Dimethylformamide (DMF)~100 mg/mL[4]
Phosphate-Buffered Saline (PBS, pH 7.2)~1.6 mg/mL[4]

Protocols for Stock Solution Preparation

1. High-Concentration Stock Solution in Organic Solvents

This protocol is suitable for preparing a highly concentrated stock solution that can be stored for an extended period and diluted for various experiments.

Materials:

  • This compound powder (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Sterile, single-use aliquots (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare a 50 mg/mL stock in DMSO, weigh 50 mg of the powder.

  • Dissolving: Add the appropriate volume of DMSO or ethanol to the tube. Using the previous example, add 1 mL of DMSO.

  • Solubilization: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Sterilization (Optional but Recommended): If the solvent and handling procedures were not strictly aseptic, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with the chosen organic solvent.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Store the aliquots at -20°C for long-term storage (≥ 4 years as a crystalline solid, with solvent storage recommendations varying).[4] Avoid repeated freeze-thaw cycles.

2. Direct Preparation of Working Solution in Aqueous Buffer

For experiments requiring an organic solvent-free condition, this compound can be dissolved directly in an aqueous buffer like PBS. However, the lower solubility and stability in aqueous solutions must be considered.

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.2)

  • Sterile conical centrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Weigh the desired amount of this compound powder. Note the lower solubility in PBS (~1.6 mg/mL).

  • Dissolving: Add the required volume of sterile PBS (pH 7.2).

  • Solubilization: Vortex thoroughly. Complete dissolution may require more time compared to organic solvents.

  • Usage: Prepare this solution fresh before each experiment. It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[5]

Experimental Workflow for Cell Culture Applications

The following diagram outlines a typical workflow for utilizing this compound stock solutions in cell-based assays.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Downstream Analysis prep1 Weigh this compound prep2 Dissolve in appropriate solvent (e.g., DMSO, Ethanol) prep1->prep2 prep3 Vortex to dissolve prep2->prep3 prep4 Aliquot and store at -20°C prep3->prep4 exp1 Thaw stock solution aliquot prep4->exp1 exp2 Prepare working solution in cell culture medium exp1->exp2 exp3 Treat cells with desired concentration of (+)-Catechin exp2->exp3 exp4 Incubate for specified duration (e.g., 24, 48, 72 hours) exp3->exp4 analysis1 Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Blue) exp4->analysis1 analysis2 Apoptosis Assay (e.g., TUNEL, Caspase activity) exp4->analysis2 analysis3 Gene/Protein Expression Analysis (e.g., qPCR, Western Blot) exp4->analysis3

Caption: Experimental workflow from stock solution preparation to downstream analysis.

Cytotoxicity and Recommended Concentrations

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and incubation time.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50Incubation TimeReference
MCF-7 (Breast Cancer)127.62 µg/mL24 hours[6][7]
SiHa (Cervical Cancer)196.07 µg/mL24 hours[8]
T47D (Breast Cancer)34.65 µM (24h), 23.66 µM (48h) (as GCG)24 and 48 hours[9]

Note on Solvent Cytotoxicity: Organic solvents like DMSO can exhibit cytotoxicity at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize solvent-induced effects.[4]

Working Concentrations: Based on published studies, effective concentrations of this compound for inducing apoptosis and other cellular effects in cancer cell lines typically range from 50 µg/mL to 300 µg/mL.[6][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental endpoint.

Mechanism of Action and Signaling Pathways

(+)-Catechin and its derivatives exert their biological effects through the modulation of several key signaling pathways. Its anti-cancer activity, for instance, is often attributed to the induction of apoptosis.

Apoptosis Induction: In breast cancer cells (MCF-7), this compound has been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes such as p53 and caspases-3, -8, and -9.[6][10] This suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A similar mechanism involving the activation of caspases-3, -8, and -9 has been observed in cervical cancer cells (SiHa).[8]

Regulation of Key Signaling Pathways: Catechins are known to regulate critical cellular pathways involved in inflammation, oxidative stress, and cell survival. These include:

  • NF-κB Pathway: Catechins can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell proliferation.[2][5][11]

  • Nrf2 Pathway: Catechins can activate the Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.[2][5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis, can also be modulated by catechins.[2][5]

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in cancer cells.

G cluster_pathways Signaling Pathways catechin This compound p53 ↑ p53 expression catechin->p53 caspase8 ↑ Caspase-8 expression catechin->caspase8 caspase9 ↑ Caspase-9 expression catechin->caspase9 p53->caspase9 caspase3 ↑ Caspase-3 expression caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the preparation and use of this compound in cell culture. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results, facilitating further investigation into the promising therapeutic properties of this natural compound.

References

Application Notes and Protocols for (+)-Catechin Hydrate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin hydrate (B1144303) is a naturally occurring flavonoid found in a variety of plants, including tea leaves, grapes, and cocoa.[1] As a member of the flavan-3-ol (B1228485) class of polyphenols, it is recognized for its potent antioxidant properties. In the field of analytical chemistry and biomedical research, (+)-Catechin hydrate serves as a crucial analytical standard for the quantification of catechins in various matrices, the assessment of antioxidant activity, and for studying its diverse biological effects. Its high purity (typically ≥98% by HPLC) makes it an excellent reference material for method development and validation.[2] This document provides detailed application notes and protocols for the effective use of this compound as an analytical standard.

Physicochemical Properties and Storage

Proper handling and storage of this compound are essential to maintain its integrity as an analytical standard.

PropertyValueReference
Molecular Formula C₁₅H₁₄O₆·xH₂O[1][3]
Molecular Weight 290.27 g/mol (anhydrous basis)[1]
Appearance White to yellow or tan powder/crystal[2]
Melting Point 175-177 °C (anhydrous)
Solubility Soluble in ethanol (B145695) (50 mg/mL), DMSO (~50 mg/mL), and DMF (~100 mg/mL). Slightly soluble in water.[3]
Storage Store at 2-8°C, protected from air and light. For long-term storage, keep in a well-closed container under an inert atmosphere.[1][2]

Application 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This compound is widely used as a standard for the quantification of catechins in various samples, including plant extracts, beverages, and pharmaceutical formulations.

Quantitative Data for HPLC Methods
ParameterValueReference
Linearity Range 1 - 100 µg/mL[4]
3.0 - 60 µg/mL[5]
Correlation Coefficient (r²) > 0.99[6]
0.9998[5]
Limit of Detection (LOD) < 1 µg/mL[6][7]
1.0 µg/mL[5]
Limit of Quantification (LOQ) < 3 µg/mL[6][7]
3.0 µg/mL[5]
Recovery > 91%[6][7]
97.12% - 100.04%[5]
Experimental Protocol: Isocratic HPLC Method for Catechin (B1668976) Quantification

This protocol is adapted from a validated method for the quantification of five catechin derivatives.[6][7]

1. Materials and Reagents:

  • This compound (analytical standard, ≥98% purity)

  • Methanol (B129727) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Milli-Q water (or equivalent high-purity water)

  • Sample containing catechins

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of 0.1% TFA in Milli-Q water (pH 2.0) and methanol in a 75:25 (v/v) ratio.

  • Degas the mobile phase before use.

5. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

6. Sample Preparation:

  • Dissolve or extract the sample in methanol or a suitable solvent.

  • Filter the sample extract through a 0.45 µm syringe filter before injection.

7. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of catechin in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC Quantification

G cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare this compound Standard Solutions HPLC_Run HPLC Analysis (UV Detection at 280 nm) Standard_Prep->HPLC_Run Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_Run Mobile_Phase_Prep Prepare Mobile Phase Mobile_Phase_Prep->HPLC_Run Calibration_Curve Generate Calibration Curve HPLC_Run->Calibration_Curve Quantification Quantify Catechin in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantification of catechin using HPLC.

Application 2: Quantification by UV-Visible Spectroscopy

A simple and rapid method for the estimation of this compound can be performed using UV-Visible spectroscopy.

Quantitative Data for UV-Visible Spectroscopy Method
ParameterValueReference
λmax 278 nm (in Methanol:Water 90:10)[8][9][10]
Linearity Range 2 - 12 µg/mL[8][9][10]
Correlation Coefficient (R²) 0.9991[8][9][10]
LOD 0.314 µg/mL[8][9][10]
LOQ 1.148 µg/mL[8][9][10]
Recovery 99.83% - 101.08%[8][9]
Experimental Protocol: UV-Visible Spectroscopic Method

This protocol is based on a validated method for the estimation of Catechin Hydrate.[8][10]

1. Materials and Reagents:

  • This compound (analytical standard, ≥98% purity)

  • Methanol (analytical grade)

  • Deionized water

2. Instrumentation:

  • UV-Visible Spectrophotometer

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve it in a 25 mL volumetric flask with a mixture of methanol and water (90:10 v/v). Sonicate for 10 minutes to ensure complete dissolution.[10]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the methanol:water (90:10) solvent to achieve concentrations within the linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[8][10]

4. Sample Preparation:

  • Dissolve or extract the sample in the methanol:water (90:10) solvent.

  • Filter the solution if necessary to remove any particulate matter.

5. Analysis:

  • Scan the standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 278 nm.[8][10]

  • Measure the absorbance of the standard solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Application 3: In Vitro Antioxidant Activity Assays

This compound is frequently used as a positive control or reference standard in antioxidant activity assays due to its well-established free radical scavenging properties.

Quantitative Data for Antioxidant Activity Assays
AssayIC₅₀ Value (µg/mL)Reference
ABTS Radical Scavenging 3.12 ± 0.51[11][12]
Experimental Protocol: DPPH Radical Scavenging Assay

This is a generalized protocol for the DPPH assay.[11][13]

1. Materials and Reagents:

  • This compound (analytical standard)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

2. Instrumentation:

  • Microplate reader or UV-Visible Spectrophotometer

3. Preparation of Solutions:

  • DPPH Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol.

  • Standard Solutions: Prepare a series of concentrations of this compound in methanol.

4. Assay Procedure:

  • In a 96-well plate, add a specific volume of the standard solutions to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm.

  • A control containing only methanol and the DPPH solution should also be measured.

5. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC₅₀ value, which is the concentration of the standard that scavenges 50% of the DPPH radicals.

Experimental Workflow: Antioxidant Activity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Standard_Prep Prepare this compound Standard Dilutions Reaction Mix Standard and Reagent Standard_Prep->Reaction Reagent_Prep Prepare DPPH/ABTS Reagent Reagent_Prep->Reaction Incubation Incubate in the Dark Reaction->Incubation Measurement Measure Absorbance Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant activity assays.

Application 4: Research in Cellular Signaling Pathways

This compound is utilized in cell biology research to investigate its effects on various signaling pathways, particularly those involved in cancer and inflammation.

Inhibition of TGF-β/Smad2 Signaling Pathway

This compound has been shown to ameliorate chronic pancreatitis by inactivating the TGF-β/Smad2 signaling pathway, thereby reducing fibrosis.

G TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Expression Fibrosis-related Gene Expression Nucleus->Gene_Expression promotes Catechin This compound Catechin->p_Smad2_3 inhibits

Caption: Inhibition of the TGF-β/Smad2 signaling pathway by this compound.

Induction of Apoptosis via TP53/Caspase-Mediated Pathway

In cancer research, this compound has been demonstrated to induce apoptosis in cancer cells through the activation of the TP53 and caspase-mediated pathways.

G Catechin This compound TP53 TP53 (p53) Catechin->TP53 activates Bax Bax TP53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using (+)-Catechin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family found in sources like green tea and red wine, is a potent antioxidant with significant potential in various therapeutic areas.[1] Its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, make it a subject of intense research.[2][3] This document provides detailed application notes and protocols for a range of in vitro cell-based assays to investigate the efficacy and mechanisms of (+)-Catechin hydrate.

Antioxidant Activity Assays

This compound is a powerful free radical scavenger.[1] Its antioxidant capacity can be evaluated using various in vitro assays that measure its ability to neutralize synthetic radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a simple and widely used method to assess the antioxidant capacity of compounds.[4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4]

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.[4]

  • Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).[4]

  • Reaction: Mix a specific volume of the test compound or standard with the DPPH solution.[4]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[4]

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method for determining antioxidant activity. The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate.

Experimental Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

  • Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant.

  • Reaction: Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes).[4]

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Quantitative Data for Antioxidant Assays:

AssayCompoundIC50 (µg/mL)Reference
ABTSThis compound3.12 ± 0.51[5]

IC50 represents the concentration of the compound required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity.[4]

Experimental Workflow for Antioxidant Assays

G Workflow for In Vitro Antioxidant Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare 0.1 mM DPPH solution DPPH_mix Mix DPPH solution with sample DPPH_prep->DPPH_mix DPPH_sample Prepare this compound dilutions DPPH_sample->DPPH_mix DPPH_incubate Incubate 30 min in dark DPPH_mix->DPPH_incubate DPPH_read Read absorbance at 517 nm DPPH_incubate->DPPH_read DPPH_calc Calculate % scavenging DPPH_read->DPPH_calc ABTS_prep Prepare ABTS radical solution ABTS_mix Mix ABTS solution with sample ABTS_prep->ABTS_mix ABTS_sample Prepare this compound dilutions ABTS_sample->ABTS_mix ABTS_incubate Incubate 6 min ABTS_mix->ABTS_incubate ABTS_read Read absorbance at 734 nm ABTS_incubate->ABTS_read ABTS_calc Calculate % scavenging ABTS_read->ABTS_calc

Caption: Workflow for DPPH and ABTS antioxidant capacity assays.

Anti-Inflammatory Activity Assays

This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Cell Viability: Perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed reduction in NO is not due to cytotoxicity.[5]

Cyclooxygenase (COX) Inhibition Assay

This compound has been shown to inhibit COX-1, an enzyme involved in the inflammatory response.[6]

Experimental Protocol:

  • Enzyme and Substrate Preparation: Prepare purified COX-1 enzyme and its substrate (e.g., arachidonic acid).

  • Inhibitor Preparation: Prepare various concentrations of this compound.

  • Reaction: Incubate the COX-1 enzyme with this compound for a specific time.

  • Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Measure the product of the reaction (e.g., prostaglandin (B15479496) E2) using an appropriate method, such as an ELISA kit.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the COX-1 activity.

Quantitative Data for Anti-Inflammatory Assays:

AssayTargetIC50 (µM)Reference
COX-1 InhibitionCOX-11.4[6]

Anti-Cancer Activity Assays

This compound has demonstrated anti-cancer potential by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[7][8][9]

Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, SiHa cervical cancer cells) in a 96-well plate.[1][10]

  • Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound as described for the proliferation assay.

  • Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and labeled dUTPs.

  • Visualization: Visualize the labeled cells using fluorescence microscopy or flow cytometry.

  • Quantification: Quantify the percentage of apoptotic (TUNEL-positive) cells.[1]

Quantitative Data for Anti-Cancer Assays:

Cell LineAssayConcentration (µg/mL)EffectReference
MCF-7Apoptosis15040.7% apoptotic cells at 24h[1][9]
MCF-7Apoptosis30041.16% apoptotic cells at 24h[1][9]
MCF-7Apoptosis15043.73% apoptotic cells at 48h[1][9]
MCF-7Apoptosis30052.95% apoptotic cells at 48h[1][9]
SiHaCell Proliferation196.0750% inhibition (IC50) at 24h[10]

Signaling Pathway in Cancer Cells

Apoptosis Induction by this compound in Cancer Cells Catechin This compound TP53 TP53 (p53) Expression ↑ Catechin->TP53 Caspase8 Caspase-8 Expression ↑ Catechin->Caspase8 Caspase9 Caspase-9 Expression ↑ Catechin->Caspase9 TP53->Caspase8 TP53->Caspase9 Caspase3 Caspase-3 Expression ↑ Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via TP53 and caspases.

Neuroprotective Activity Assays

This compound has shown promise in protecting neurons from various toxins and stressors.[3][11]

Neuroprotection Assay against Mitochondrial Toxins

This assay evaluates the ability of this compound to protect neurons from cell death induced by mitochondrial toxins.

Experimental Protocol:

  • Neuronal Culture: Prepare primary neuronal cultures from rodent cerebral cortex or hippocampus.[11]

  • Treatment: Pre-treat the neuronal cultures with various concentrations of this compound.

  • Toxin Exposure: Expose the neurons to a mitochondrial toxin (e.g., 3-NP, rotenone) or neurotoxic HIV proteins (Tat and gp120).[11]

  • Viability Assessment: Assess neuronal viability using methods such as LDH release assay or counting surviving neurons.

Assay for Modulation of Neurotrophic Factor Pathways

This assay investigates if the neuroprotective effects of this compound are mediated through the activation of neurotrophic factor signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.[11]

Experimental Protocol:

  • Cell Treatment: Treat neuronal cells with this compound.

  • Protein Extraction and Western Blotting: Extract total protein from the cells and perform Western blotting to analyze the expression and phosphorylation levels of key proteins in the BDNF signaling pathway (e.g., TrkB, Akt, ERK).

  • Gene Expression Analysis: Use real-time quantitative PCR (RT-qPCR) to measure the mRNA levels of BDNF and its downstream targets.

Signaling Pathway in Neuroprotection

Neuroprotective Signaling of this compound Catechin This compound BDNF BDNF Pathway Activation Catechin->BDNF Mitochondrial_Protection Protection against Mitochondrial Toxins Catechin->Mitochondrial_Protection HIV_Protein_Protection Protection against HIV Proteins (Tat, gp120) Catechin->HIV_Protein_Protection Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival Mitochondrial_Protection->Neuronal_Survival HIV_Protein_Protection->Neuronal_Survival

Caption: this compound promotes neuronal survival.

Anti-Fibrotic Activity Assays

Recent studies have highlighted the anti-fibrotic effects of this compound, particularly in the context of chronic pancreatitis.[12]

Pancreatic Stellate Cell (PSC) Activation Assay

This assay assesses the ability of this compound to inhibit the activation of PSCs, which are key drivers of pancreatic fibrosis.

Experimental Protocol:

  • PSC Isolation and Culture: Isolate and culture primary pancreatic stellate cells.

  • Treatment: Pre-treat the PSCs with various concentrations of this compound (e.g., 150, 200, 250 µM) for 1 hour.[12]

  • Stimulation: Stimulate the cells with transforming growth factor-β1 (TGF-β1; e.g., 0.5 ng/ml) or platelet-derived growth factor (PDGF)-BB (e.g., 25 ng/ml) for 24 hours to induce activation.[12]

  • Analysis of Fibrosis Markers: Analyze the expression of fibrosis markers such as fibronectin 1 and collagens at the mRNA (RT-qPCR) and protein (Western blot) levels.

  • Analysis of Signaling Pathways: Investigate the effect on the TGF-β/Smad2 signaling pathway by measuring the phosphorylation of Smad2.[12]

Signaling Pathway in Anti-Fibrotic Activity

Anti-Fibrotic Mechanism of this compound Catechin This compound Smad2 Smad2 Activation Catechin->Smad2 Inhibits TGFB_PDGF TGF-β / PDGF TGFB_PDGF->Smad2 PSC_Activation Pancreatic Stellate Cell (PSC) Activation Smad2->PSC_Activation ECM_Production Extracellular Matrix Production (Fibronectin, Collagen) PSC_Activation->ECM_Production Fibrosis Pancreatic Fibrosis ECM_Production->Fibrosis

Caption: this compound inhibits pancreatic fibrosis via TGF-β/Smad2.

References

Application Notes and Protocols: Apoptosis Induction by (+)-Catechin Hydrate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Catechin hydrate (B1144303) (CH), a polyphenolic flavonoid compound found in sources like green tea and red wine, has garnered significant attention for its potential as an anticancer agent.[1][2][3] One of the primary mechanisms underlying its antitumor activity is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] These application notes provide a summary of the quantitative effects of (+)-catechin hydrate on cancer cell lines and detailed protocols for key experiments to study its apoptotic effects. The information presented here is intended to guide researchers in designing and executing experiments to evaluate this compound as a potential therapeutic agent.

Mechanism of Action: Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells by modulating several key signaling pathways.[4] Studies have shown that CH can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3] This is achieved by upregulating the expression of the tumor suppressor protein p53 and initiating a caspase cascade.[1][5] Specifically, CH treatment leads to increased expression of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[1][6][7] The activation of caspase-8 suggests the involvement of the extrinsic pathway, while the activation of caspase-9 points to the intrinsic pathway.[1]

Furthermore, this compound influences the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway.[7][8] Treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-xL, tipping the cellular balance towards apoptosis.[7] The activation of p53 can also contribute to the mitochondrial release of cytochrome c, further promoting the activation of effector caspases.[1][3]

G cluster_0 Cellular Response to this compound cluster_1 Apoptotic Cascade Catechin This compound p53 p53 Upregulation Catechin->p53 Casp8 Caspase-8 Activation Catechin->Casp8 Bcl2 Bcl-xL Downregulation Catechin->Bcl2 Casp9 Caspase-9 Activation p53->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Bcl2->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The efficacy of this compound in inhibiting cell growth and inducing apoptosis has been quantified in various cancer cell lines. The data below is summarized from studies on human cervical cancer (SiHa) and human breast cancer (MCF-7) cell lines.

Table 1: Cytotoxicity of this compound on SiHa Cancer Cells

Cell Line Treatment Duration IC50 Value (µg/mL) Reference

| SiHa | 24 hours | 196.07 |[6] |

Table 2: Apoptosis Induction by this compound in MCF-7 Breast Cancer Cells

Concentration (µg/mL) Treatment Duration Percentage of Apoptotic Cells (%) Reference
150 24 hours 40.70 [1][5]
300 24 hours 41.16 [1][5]
150 48 hours 43.73 [1][5]

| 300 | 48 hours | 52.95 |[1][5] |

Experimental Protocols

A general workflow for investigating the effects of this compound involves initial cytotoxicity screening, followed by specific assays to confirm and quantify apoptosis, and finally, mechanistic studies using methods like Western blotting.

G cluster_assays Experimental Assays start Cancer Cell Culture (e.g., MCF-7, SiHa) treat Treat with This compound start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Annexin V/PI Staining) treat->flow wb Western Blot (Protein Expression) treat->wb analysis Data Analysis & Interpretation mtt->analysis flow->analysis wb->analysis

Caption: General experimental workflow for studying CH-induced apoptosis.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[9]

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).[11]

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of CH. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10][11]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570-590 nm.[10][12]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in a culture flask and treat with the desired concentrations of this compound for the specified time.[14]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.[13][14]

  • Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cells twice with cold PBS.[13][14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Protocol 3: Analysis of Apoptotic Proteins by Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[15] This allows for the confirmation of the activation of specific apoptotic pathways.[16]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-p53, anti-Bcl-xL, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer. Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Analyze the bands to determine changes in protein expression or cleavage (e.g., cleaved Caspase-3). Use a loading control like β-actin to normalize the data.

References

In Vivo Applications of (+)-Catechin Hydrate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family found abundantly in sources like green tea, cocoa, and various fruits, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] In vivo studies utilizing animal models have been instrumental in elucidating its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, metabolic diseases, and chemically-induced toxicities. This document provides detailed application notes and experimental protocols based on published in vivo research, intended to guide researchers, scientists, and professionals in drug development in designing and executing their own studies with (+)-Catechin hydrate.

Therapeutic Applications and Mechanisms of Action

In vivo research has demonstrated the efficacy of this compound in various animal models of disease. Key areas of investigation include:

  • Neuroprotection: Studies have shown that this compound can ameliorate cognitive impairment and neurodegeneration in rat models of Alzheimer's disease by upregulating antioxidant status and attenuating inflammatory mediators.[1] It has also been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease by suppressing the JNK and GSK-3beta signaling cascades.[4]

  • Antioxidant and Anti-inflammatory Effects: this compound has been shown to combat oxidative stress by normalizing levels of endogenous antioxidants like glutathione (B108866) and antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in animal models of metabolic stress and toxicity. Its anti-inflammatory action is evidenced by the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.

  • Metabolic Disease: In animal models of diabetes, (+)-catechin has been found to improve glycemic control, ameliorate lipid profiles, and reduce oxidative stress. It has also shown protective effects in diet-induced models of oxidative stress.

  • Pancreatic Health: Research indicates that this compound can ameliorate chronic pancreatitis by inactivating the TGF-β/Smad2 signaling pathway, thereby reducing pancreatic fibrosis and inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of the effects of this compound in different animal models and experimental conditions.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Alzheimer's Disease

ParameterControl GroupSTZ-Induced GroupThis compound (10 mg/kg) + STZThis compound (20 mg/kg) + STZ
Escape Latency (s)25.4 ± 3.158.2 ± 4.541.3 ± 3.832.1 ± 3.3**
ChAT Activity (nmol/mg protein)1.82 ± 0.150.89 ± 0.091.25 ± 0.111.58 ± 0.13
TNF-α (pg/mg protein)35.6 ± 3.278.4 ± 5.155.9 ± 4.3*42.7 ± 3.9
IL-1β (pg/mg protein)28.1 ± 2.562.7 ± 4.845.3 ± 3.9*33.8 ± 3.1**

*p < 0.05, **p < 0.01 vs. STZ-Induced Group. Data are presented as mean ± SEM.

Table 2: Antioxidant Effects of this compound in a High Sucrose High Fat Diet-Induced Oxidative Stress Model in Rats

ParameterControl DietHigh Sucrose High Fat (HSHF) DietHSHF Diet + this compound
Cardiac SOD Activity (U/mg protein)15.8 ± 1.29.0 ± 0.811.2 ± 1.0
Cardiac GST Activity (nmol/min/mg protein)45.2 ± 3.923.1 ± 2.128.2 ± 2.5
Cardiac GPx Activity (nmol/min/mg protein)68.4 ± 5.733.1 ± 3.044.1 ± 3.8**
Cardiac Reduced Glutathione (GSH) (µg/mg protein)8.5 ± 0.74.9 ± 0.56.8 ± 0.6

*p < 0.05, **p < 0.01 vs. HSHF Diet Group. Data are presented as mean ± SEM.

Table 3: Effects of (+)-Catechin on a Cerulein-Induced Chronic Pancreatitis Mouse Model

ParameterControl GroupCerulein-Induced CP GroupCP + this compound (5 mg/kg)
Pancreatic Wet Weight (mg)150 ± 12280 ± 25190 ± 18
Serum Amylase (U/L)1500 ± 1204500 ± 3802500 ± 210
Collagen Content (%)1.2 ± 0.28.5 ± 1.13.8 ± 0.5*

*p < 0.05 vs. Cerulein-Induced CP Group. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Induction of Experimental Dementia of Alzheimer's Type in Rats and Treatment with this compound

Based on: Amelioration of cognitive impairment and neurodegeneration by catechin (B1668976) hydrate in rat model of streptozotocin-induced experimental dementia of Alzheimer's type.

1. Animal Model:

  • Species: Male Wistar rats
  • Weight: 250-300 g
  • Housing: Standard laboratory conditions with a 12-h light/dark cycle, free access to food and water.

2. Materials:

  • This compound (Sigma-Aldrich)
  • Streptozotocin (STZ) (Sigma-Aldrich)
  • Vehicle for this compound: Distilled water
  • Vehicle for STZ: Artificial cerebrospinal fluid (aCSF)
  • Stereotaxic apparatus

3. Experimental Procedure:

  • Pre-treatment: Administer this compound orally at doses of 10 and 20 mg/kg body weight once daily for 21 days. A control group receives the vehicle.
  • Induction of Dementia: On day 21, anesthetize the rats and place them in a stereotaxic apparatus. Inject STZ (3 mg/kg body weight) bilaterally into the intracerebroventricular (ICV) region. The sham group receives an equivalent volume of aCSF.
  • Post-operative Care: House the animals individually and monitor for recovery.
  • Behavioral Testing: Two weeks after STZ infusion, conduct the Morris water maze test to assess cognitive performance.
  • Biochemical and Histopathological Analysis: Following behavioral testing, sacrifice the animals. Collect brain tissue (hippocampus) for the analysis of choline (B1196258) acetyltransferase (ChAT) activity, TNF-α, and IL-1β levels, and expression of iNOS.

Workflow for Alzheimer's Disease Model

G cluster_pretreatment Pre-treatment Phase (21 days) cluster_induction Induction Phase cluster_post_induction Post-Induction Phase (2 weeks) Pretreatment Oral administration of this compound (10 or 20 mg/kg) or vehicle Induction Bilateral ICV injection of STZ (3 mg/kg) or aCSF (sham) Pretreatment->Induction Day 21 Behavior Morris Water Maze Test Induction->Behavior After 2 weeks Biochem Biochemical & Histopathological Assays Behavior->Biochem Sacrifice G Cerulein Cerulein TGF_beta TGF-β Cerulein->TGF_beta induces Smad2 Smad2 TGF_beta->Smad2 activates PSC_activation Pancreatic Stellate Cell Activation Smad2->PSC_activation promotes Fibrosis Pancreatic Fibrosis PSC_activation->Fibrosis leads to Catechin This compound Catechin->Smad2 inhibits G HSHF_Diet High Sucrose High Fat Diet Oxidative_Stress Increased Oxidative Stress (e.g., increased lipid peroxidation, decreased GSH) HSHF_Diet->Oxidative_Stress Reduced_Antioxidant_Enzymes Decreased Antioxidant Enzyme Activity (SOD, GST, GPx) HSHF_Diet->Reduced_Antioxidant_Enzymes Normalization Normalization of Oxidative Stress Markers and Enzyme Activities Catechin This compound Catechin->Normalization

References

Application Notes and Protocols: (+)-Catechin Hydrate for Studying Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin hydrate (B1144303) is a naturally occurring flavan-3-ol, a class of flavonoids widely distributed in the plant kingdom, with notable concentrations in tea, grapes, and various fruits. As a secondary metabolite, it plays a crucial role in plant defense against a range of biotic and abiotic stresses. Its antioxidant, antimicrobial, and insecticidal properties make it a valuable tool for researchers studying plant defense mechanisms. These application notes provide detailed protocols and data for utilizing (+)-catechin hydrate to investigate plant immune responses, signaling pathways, and its potential as a lead compound for the development of novel plant protectants.

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities against various plant pathogens and herbivores. Its primary mechanisms of action include the disruption of cellular membranes, inhibition of essential enzymes, and the induction of oxidative stress in target organisms. In plants, it can act as a signaling molecule to prime and induce defense responses.

Antimicrobial Activity

This compound has been shown to inhibit the growth of a variety of phytopathogenic fungi and bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Plant Pathogens

PathogenTypeMIC (µg/mL)Reference
Staphylococcus aureusBacterium256 - 2048[1][2]
Candida glabrataFungus>2000 (synergistic with miconazole)[3]
Insecticidal and Larvicidal Activity

This compound has demonstrated toxicity towards various insect pests, affecting their growth, development, and survival. The lethal concentration 50 (LC50) is a standard measure of its acute toxicity.

Table 2: Larvicidal Activity of this compound

OrganismExposure TimeLC50 (µg/mL)Reference
Daphnia magna24 h54[4]
Artemia salina24 h153[4]
Artemia salina72 h9[4]

Experimental Protocols

Protocol for Antifungal Activity Assay of this compound against Botrytis cinerea**

This protocol details the in vitro assessment of the antifungal activity of this compound against the necrotrophic fungus Botrytis cinerea, a common plant pathogen.

Materials:

  • This compound (≥98% purity)

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator (25°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve 100 mg of this compound in 1 mL of DMSO to prepare a 100 mg/mL stock solution.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Preparation of Amended PDA Plates:

    • Autoclave PDA medium and cool it to 50-55°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve final concentrations to be tested (e.g., 50, 100, 200, 400, 800 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium.

    • Prepare a control plate containing PDA with the same concentration of DMSO without this compound.

    • Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation:

    • From a 7-day-old culture of B. cinerea, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both control and treated).

  • Incubation:

    • Seal the petri dishes with parafilm and incubate them at 25°C in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plate.

      • dt = average diameter of the fungal colony in the treated plate.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the concentrations and performing a regression analysis.

Protocol for Assessing the Induction of Plant Defense Gene Expression by this compound using Real-Time Quantitative PCR (RT-qPCR)

This protocol describes how to treat plants with this compound and subsequently measure the expression levels of key defense-related genes. Arabidopsis thaliana is used as a model plant in this protocol.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old

  • This compound

  • Sterile water

  • DMSO

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green-based qPCR master mix

  • RT-qPCR instrument

  • Primers for defense marker genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., ACTIN2).

Procedure:

  • Plant Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in sterile water to the desired final concentrations (e.g., 50, 100, 200 µM). The final DMSO concentration should be below 0.1%.

    • Prepare a mock control solution with the same concentration of DMSO in sterile water.

    • Apply the treatment and mock solutions to the soil of the potted Arabidopsis plants (soil drench) or spray onto the leaves until runoff.

  • Sample Collection:

    • At different time points after treatment (e.g., 0, 6, 12, 24, 48 hours), collect leaf tissue from both treated and mock-treated plants.

    • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • Real-Time Quantitative PCR (RT-qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and diluted cDNA.

    • Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Generate a melt curve at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the treated samples to the mock-treated control at the 0-hour time point.

Signaling Pathways in (+)-Catechin-Mediated Plant Defense

(+)-Catechin can induce plant defense responses through the activation of key signaling pathways, including the Jasmonic Acid (JA), Ethylene (B1197577) (ET), and Auxin pathways. These pathways regulate the expression of a wide array of defense-related genes, leading to the production of antimicrobial compounds, reinforcement of cell walls, and other defense responses.[5][6]

Proposed Mechanism of Action

While the exact molecular triggers are still under investigation, it is hypothesized that (+)-catechin, through its interaction with the plant cell membrane or by inducing mild oxidative stress, initiates a signaling cascade. This cascade involves the synthesis and perception of phytohormones like JA, ET, and auxin, which then activate downstream transcription factors to regulate the expression of defense genes.

Plant_Defense_Signaling cluster_perception Stimulus Perception cluster_signaling Hormonal Signaling Pathways cluster_response Plant Defense Responses Catechin This compound JA Jasmonic Acid (JA) Signaling Catechin->JA Induces ET Ethylene (ET) Signaling Catechin->ET Induces Auxin Auxin Signaling Catechin->Auxin Modulates Defense_Genes Activation of Defense Genes (e.g., PR-1) JA->Defense_Genes ET->Defense_Genes Auxin->Defense_Genes Metabolites Production of Antimicrobial Metabolites Defense_Genes->Metabolites Cell_Wall Cell Wall Reinforcement Defense_Genes->Cell_Wall

Caption: Overview of this compound induced plant defense.

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is central to plant defense against necrotrophic pathogens and chewing insects.

JA_Signaling Catechin This compound JA_Biosynthesis JA Biosynthesis Catechin->JA_Biosynthesis Triggers JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA_Biosynthesis->JA_Ile COI1 COI1 (Receptor) JA_Ile->COI1 Binds to JAZ JAZ Repressor Proteins COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_Genes JA-Responsive Defense Genes MYC2->Defense_Genes Activates

Caption: Simplified Jasmonic Acid (JA) signaling pathway.

Ethylene (ET) Signaling Pathway

The ethylene signaling pathway often acts synergistically with the JA pathway to regulate plant defense responses.

ET_Signaling Catechin This compound ET_Biosynthesis Ethylene Biosynthesis Catechin->ET_Biosynthesis Triggers ET Ethylene (Gas) ET_Biosynthesis->ET ETR1 ETR1 (Receptor) ET->ETR1 Binds to and inactivates CTR1 CTR1 (Negative Regulator) ETR1->CTR1 Activates EIN2 EIN2 (Positive Regulator) CTR1->EIN2 Represses EIN3 EIN3/EIL1 (Transcription Factors) EIN2->EIN3 Activates ERF ERF Transcription Factors EIN3->ERF Activates Defense_Genes ET-Responsive Defense Genes ERF->Defense_Genes Activates

Caption: Simplified Ethylene (ET) signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound on plant defense.

Experimental_Workflow cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Plant_Growth Plant Growth (e.g., Arabidopsis) Catechin_Treatment Apply this compound (and Mock Control) Plant_Growth->Catechin_Treatment Pathogen_Inoculation Pathogen Inoculation (e.g., Botrytis cinerea) Catechin_Treatment->Pathogen_Inoculation Herbivore_Infestation Herbivore Infestation (e.g., Spodoptera litura) Catechin_Treatment->Herbivore_Infestation Disease_Scoring Disease Scoring & Lesion Measurement Pathogen_Inoculation->Disease_Scoring Gene_Expression Gene Expression Analysis (RT-qPCR) Pathogen_Inoculation->Gene_Expression Metabolite_Analysis Metabolite Profiling (HPLC, GC-MS) Pathogen_Inoculation->Metabolite_Analysis Herbivore_Infestation->Gene_Expression Herbivore_Infestation->Metabolite_Analysis Insect_Performance Insect Growth & Mortality Assessment Herbivore_Infestation->Insect_Performance

Caption: Workflow for plant defense studies with (+)-catechin.

Conclusion

This compound is a versatile and valuable tool for investigating the intricate mechanisms of plant defense. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its role in inducing resistance against pathogens and herbivores. Further studies on its precise molecular targets and its efficacy in diverse plant species will undoubtedly contribute to the development of sustainable strategies for crop protection.

References

Application Notes: (+)-Catechin Hydrate in Food Science and Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Catechin hydrate (B1144303), a prominent member of the flavan-3-ol (B1228485) family of polyphenolic compounds, is ubiquitously found in various plant-based foods and beverages, including tea, cocoa, and fruits.[1][2][3] Renowned for its potent antioxidant properties, (+)-catechin hydrate has garnered significant attention in food science and nutrition research.[1][4] Its ability to scavenge free radicals and chelate metal ions contributes to its role in preventing oxidative deterioration in foods and mitigating oxidative stress-related diseases in humans.[1][3][4] These application notes provide a comprehensive overview of the utility of this compound, complete with experimental protocols and quantitative data to guide researchers and drug development professionals.

I. Applications in Food Science: Antioxidant and Preservative

This compound serves as a natural antioxidant in food systems, effectively inhibiting lipid oxidation and extending the shelf-life of various products.[5][6][7] Its mechanism of action primarily involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating the chain reactions of oxidation.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various spectrophotometric assays. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are summarized below. A lower IC50 value indicates a higher antioxidant activity.[1]

Antioxidant AssayIC50 Value of this compoundReference CompoundIC50 Value of Reference
DPPH Radical Scavenging Assay>100 µMTrolox~45 µM
ABTS Radical Scavenging Assay~15 µM[1]Trolox~7.5 µM[1]
ABTS Radical Scavenging Assay3.12 ± 0.51 µg/mL[8]Gallic Acid Hydrate1.03 ± 0.25 µg/mL[8]

II. Applications in Nutrition Research: Health Benefits

In nutrition research, this compound is investigated for its potential health-promoting effects, which are largely attributed to its antioxidant and anti-inflammatory properties.[9][10]

Animal and In Vitro Studies

Numerous studies have demonstrated the biological effects of this compound in various experimental models.

Study TypeModelDosage/ConcentrationKey Findings
Animal StudyHigh sucrose (B13894) and high fat diet-fed male Wistar ratsNot specifiedNormalized increased lipid peroxidation and reduced glutathione (B108866) levels in the liver.[11]
Animal StudyCerulein-induced chronic pancreatitis in mice5 mg/kgDemonstrated greater antifibrotic effects compared to other concentrations.[12]
In Vitro StudyMCF-7 human breast cancer cells150 µg/mLEffectively kills MCF-7 cells through the induction of apoptosis.[13]
In Vitro StudySiHa human cervical cancer cells196.07 µg/mLShowed 50% inhibition of cell proliferation at 24 hours.[14]
Signaling Pathways

This compound has been shown to modulate specific signaling pathways involved in cellular processes like fibrosis and apoptosis.

  • TGF-β/Smad2 Signaling Pathway: In a model of chronic pancreatitis, this compound was found to exert its antifibrotic effects by inactivating the TGF-β/Smad2 signaling pathway.[12]

  • TP53/Caspase-Mediated Apoptosis: In breast cancer cells, this compound induces apoptosis by increasing the expression of pro-apoptotic genes such as TP53 (p53) and caspases.[13][15]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 1 mM) in methanol (B129727).[16] Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[17]

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: Add a specific volume of the this compound solution to the DPPH working solution. A common ratio is 1:2 (sample:DPPH solution).[1]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[1][16][17]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[18]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[1]

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This is another widely used spectrophotometric assay for measuring antioxidant activity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants can reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[19]

Protocol:

  • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[20] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[20]

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.[1]

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[1][8]

  • Measurement: Measure the absorbance at 734 nm.[1]

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage versus concentration.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation, as an indicator of lipid peroxidation in food matrices.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.

Protocol:

  • Sample Preparation: Homogenize the food sample (e.g., meat) in a suitable buffer.[6]

  • Reagent Preparation: Prepare a TBA reagent containing 0.375% TBA and 15% trichloroacetic acid (TCA) in 0.25 M HCl.[21]

  • Reaction: Mix the sample homogenate with the TBA reagent.[21]

  • Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 10-30 minutes).[21]

  • Cooling and Centrifugation: Cool the samples to room temperature and centrifuge to pellet any precipitate.[21]

  • Measurement: Measure the absorbance of the supernatant at 532 nm.[21]

  • Calculation: Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or a standard like 1,1,3,3-tetraethoxypropane.

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

a) Cell Viability Assay (MTT or CellTiter-Blue®)

Principle: These are colorimetric assays that measure the metabolic activity of cells. Viable cells reduce a substrate (MTT or resazurin) into a colored formazan (B1609692) product, and the amount of color produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).[15]

  • Reagent Addition: Add the MTT or CellTiter-Blue® reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells.

b) Apoptosis Assay (TUNEL Assay)

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the viability assay.[15]

  • Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.

  • Labeling: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Analyze the cells using fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.

Visualizations

experimental_workflow cluster_food_science Food Science Applications cluster_nutrition_research Nutrition Research food_matrix Food Matrix (e.g., Meat, Oil) catechin_addition This compound Addition food_matrix->catechin_addition storage Storage/ Accelerated Oxidation catechin_addition->storage lipid_oxidation Lipid Oxidation Measurement (TBARS) storage->lipid_oxidation cell_culture Cell Culture (e.g., MCF-7) catechin_treatment This compound Treatment cell_culture->catechin_treatment animal_model Animal Model (e.g., Rat, Mouse) animal_model->catechin_treatment viability Cell Viability Assay (MTT) catechin_treatment->viability apoptosis Apoptosis Assay (TUNEL) catechin_treatment->apoptosis biochemical Biochemical Analysis (e.g., Antioxidant Enzymes) catechin_treatment->biochemical signaling Signaling Pathway Analysis (Western Blot, PCR) catechin_treatment->signaling

Caption: General experimental workflow for evaluating this compound.

tgf_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad2 Smad2 TGFbR->Smad2 phosphorylates pSmad2 p-Smad2 Smad2->pSmad2 Fibrosis Fibrosis-related Gene Expression pSmad2->Fibrosis promotes Catechin (B1668976) (+)-Catechin hydrate Catechin->pSmad2 inhibits activation

Caption: Inhibition of the TGF-β/Smad2 signaling pathway by this compound.

apoptosis_pathway Catechin (+)-Catechin hydrate p53 TP53 (p53) Upregulation Catechin->p53 Caspase8 Caspase-8 Activation Catechin->Caspase8 Caspase9 Caspase-9 Activation Catechin->Caspase9 p53->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound via TP53 and caspase activation.

References

Application Notes and Protocols: (+)-Catechin Hydrate in Enzymatic Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family, is a natural polyphenolic compound found abundantly in various plants, including tea leaves, cocoa, and fruits. Renowned for its potent antioxidant properties, (+)-catechin hydrate has garnered significant interest in the scientific community for its diverse biological activities. Among these, its ability to modulate the activity of various enzymes has positioned it as a valuable tool in drug discovery and development. These application notes provide a comprehensive overview of the use of this compound in studying enzymatic inhibition, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Inhibition Data

The inhibitory effects of this compound and its related compounds on various enzymes are summarized below. This data provides a quantitative basis for designing and interpreting enzymatic inhibition assays.

Enzyme TargetInhibitorIC50 ValueKi ValueInhibition TypeReference
Cyclooxygenase-1 (COX-1)This compound1.4 µMNot ReportedNot Reported[1]
IκB kinase-beta (IKK-β)Catechin (B1668976)2.90 µMNot ReportedNot Reported[2]
TyrosinaseCatechin511.59 µM365.86 µMCompetitive[3]
Aldose ReductaseCatechin gallate (CG)7.0 µM (for L-idose)Not ReportedDifferential[4]
Catalase(-)-epigallocatechin gallate (EGCG)54.5 µM (in K562 cells)Not ReportedUncompetitive[5]
Cytochrome P450 2C9 (CYP2C9)(-)-catechin-3-O-gallate (CG)7.60 µM9.76 ± 0.47 µMNon-competitive
Cytochrome P450 1A2 (CYP1A2)(-)-epigallocatechin-3-gallate (EGCG)8.93 µM14.3 ± 0.09 µMCompetitive

Signaling Pathway Inhibition

This compound has been shown to modulate signaling pathways, in part through its enzymatic inhibition activities. One such pathway is the Transforming Growth Factor-β (TGF-β)/Smad2 signaling cascade, which is crucial in cellular fibrosis. By inhibiting upstream kinases, this compound can suppress the activation of Smad2, a key transcription factor in this pathway.

TGF_beta_Smad2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor Binds Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_Complex Smad2/3/4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Fibrotic Gene Transcription Smad_Complex->Gene_Transcription Promotes Catechin (+)-Catechin hydrate Catechin->TGF-beta_Receptor Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - this compound Dilutions mix Combine Enzyme and This compound prep_reagents->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Product Formation (e.g., Spectrophotometry, LC-MS) stop_reaction->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of (+)-Catechin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of (+)-Catechin hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of (+)-Catechin hydrate?

A1: The low oral bioavailability of this compound, often reported to be less than 5%, is attributed to several factors. These include its poor stability and intestinal absorption, a short half-life due to rapid systemic clearance, and extensive first-pass metabolism.[1][2] The molecule's susceptibility to degradation in the gastrointestinal tract and active efflux back into the intestinal lumen further limit its systemic absorption.[3]

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: The primary strategies to enhance the oral bioavailability of catechins fall into three main categories:

  • Nanostructure-Based Drug Delivery Systems: This involves encapsulating catechins into nanoparticles using carriers like lipids, proteins, or carbohydrates to protect them from degradation and improve absorption.[1][3]

  • Molecular Modification: Altering the chemical structure of the catechin (B1668976) molecule can improve its stability and permeability.

  • Co-administration with Bioactive Compounds: Administering catechins with other substances, such as piperine (B192125) or ascorbic acid, can enhance their absorption and reduce their metabolic breakdown.

Q3: How does co-administration with piperine improve catechin bioavailability?

A3: Piperine, an alkaloid from black pepper, has been shown to enhance the bioavailability of catechins, such as (-)-epigallocatechin-3-gallate (EGCG), by inhibiting their glucuronidation in the small intestine. It also slows gastrointestinal transit, allowing for a longer absorption time. Studies in mice have shown that co-administration of piperine can increase the plasma concentration and area under the curve (AUC) of EGCG by 1.3-fold.

Q4: Can the dosing conditions affect the bioavailability of catechins?

A4: Yes, dosing conditions significantly impact catechin bioavailability. Studies have shown that administering green tea catechins in a fasting state, without food, can lead to a more than 3.5-fold increase in the maximum plasma concentration of free EGCG compared to administration with food.

Q5: What is the role of nanoencapsulation in improving catechin bioavailability?

A5: Nanoencapsulation protects catechins from the harsh environment of the gastrointestinal tract, preventing their degradation. Nanocarriers can also enhance the solubility of catechins, facilitate their transport across the intestinal membrane, and enable sustained release, thereby increasing their overall bioavailability.

Troubleshooting Guides

Problem Probable Cause(s) Recommended Solution(s)
Low in vivo efficacy despite promising in vitro results. Poor oral bioavailability of this compound due to factors like low absorption, instability in the GI tract, and rapid metabolism.1. Encapsulation: Formulate the catechin in a nanodelivery system (e.g., liposomes, solid lipid nanoparticles, chitosan (B1678972) nanoparticles) to protect it from degradation and enhance absorption. 2. Co-administration: Administer the catechin with a bioavailability enhancer like piperine to inhibit its metabolism. 3. Dosing Conditions: Administer the catechin on an empty stomach to potentially increase absorption.
High variability in experimental results between subjects. Differences in individual metabolism, gut microbiota, and the effect of food intake on catechin absorption.1. Standardize Dosing Protocol: Ensure all subjects are in a fasted state before administration. 2. Control Diet: Standardize the diet of the subjects to minimize variability from food interactions.
Degradation of catechin during formulation processing. Catechins are sensitive to pH, temperature, and light. For example, at a neutral pH, EGCG can be less stable. Thermal processing can also lead to significant degradation.1. pH Control: Maintain a slightly acidic pH (around 5-6.5) during formulation to minimize degradation. 2. Temperature Control: Avoid high temperatures during processing. Lyophilization can be used for long-term storage of nanoformulations. 3. Light Protection: Protect the formulation from light throughout the process.
Poor encapsulation efficiency in nanoformulations. Incompatibility between the catechin and the polymer/lipid matrix. Improper formulation parameters (e.g., solvent, surfactant concentration, homogenization speed).1. Optimize Polymer/Lipid Choice: Select a carrier with good affinity for catechins. For example, chitosan has been used effectively. 2. Method Optimization: Systematically optimize formulation parameters. For instance, in emulsion-based methods, the type and concentration of surfactant are critical.

Quantitative Data on Bioavailability Enhancement

Enhancement Strategy Model Key Pharmacokinetic Parameter Change Fold Increase in Bioavailability (Approx.) Reference
Co-administration with Piperine MiceIncreased plasma Cmax and AUC of EGCG.1.3-fold (AUC)
Chitosan-Coated Nanoliposomes RatsIncreased plasma levels and duration of catechin.Not explicitly quantified, but significant improvement reported.
Solid Lipid Nanoparticles (SLNs) RatsSignificantly improved oral bioavailability of EGCG.Not explicitly quantified, but significant improvement reported.
Formulation with Sucrose and Ascorbic Acid RatsIncreased AUC of EGC and EGCG.EGC: ~2.5-fold, EGCG: ~3-fold (AUC)
Administration in Fasting State HumansIncreased Cmax of free EGCG.>3.5-fold (Cmax)
Self-Double-Emulsifying Drug Delivery System (SDEDDS) Not specifiedAims to overcome low membrane permeability and gut-wall metabolism.Designed to improve upon the <5% oral bioavailability.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanocapsules

This protocol is adapted from the emulsion-diffusion-evaporation method.

Materials:

  • This compound (CH)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Ethyl acetate

  • Didodecyldimethylammonium bromide (DMAB)

  • Phosphate Buffered Saline (PBS)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 70 mg of PLGA in 5 mL of ethyl acetate. In a separate vial, dissolve 5 mg of this compound in 1 mL of ethyl acetate. Mix the two solutions.

  • Aqueous Phase Preparation: Prepare a 5 mL aqueous solution containing 50 mg of DMAB.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a suitable homogenization technique (e.g., sonication or high-speed stirring) to form an oil-in-water emulsion.

  • Solvent Evaporation: Place the emulsion in a stirring bath at room temperature and rotate at a low speed (e.g., 50 rpm) to allow for the evaporation of the ethyl acetate. This leads to the formation of nanocapsules.

  • Purification: Centrifuge the nanocapsule suspension to pellet the nanoparticles.

  • Washing: Remove the supernatant and wash the pellet twice with PBS to remove excess surfactant and unencapsulated drug.

  • Resuspension and Storage: Resuspend the final nanocapsule pellet in a suitable buffer (e.g., 0.25 M PBS). For long-term storage, the pellet can be lyophilized and stored at -20°C.

Protocol 2: In Vivo Bioavailability Study in a Rodent Model

Animal Model: Male Sprague-Dawley rats or CF-1 mice are commonly used.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Control Group: Administer a solution of free this compound orally via gavage.

    • Test Group 1: Administer the nanoformulated this compound orally via gavage.

    • Test Group 2 (Optional): Co-administer free this compound with a bioavailability enhancer (e.g., piperine) orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the oral bioavailability.

Visualizations

Challenges_to_Bioavailability OralAdmin Oral Administration of This compound GI_Tract Gastrointestinal Tract OralAdmin->GI_Tract IntestinalLumen Intestinal Lumen GI_Tract->IntestinalLumen Release Enterocytes Enterocytes (Intestinal Cells) IntestinalLumen->Enterocytes Absorption Degradation Degradation (pH, Enzymes) IntestinalLumen->Degradation Poor Stability PortalVein Portal Vein Enterocytes->PortalVein Transport Efflux Efflux (P-gp) Enterocytes->Efflux Active Efflux Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation (Low Bioavailability) Liver->SystemicCirculation Entry Metabolism First-Pass Metabolism (Glucuronidation, Sulfation) Liver->Metabolism Metabolic Breakdown

Caption: Key physiological barriers limiting the oral bioavailability of this compound.

Experimental_Workflow Start Start: Improve Catechin Bioavailability Formulation 1. Formulation Strategy Selection (Nanoencapsulation, Co-administration, etc.) Start->Formulation Preparation 2. Preparation of Formulation (e.g., PLGA Nanocapsules) Formulation->Preparation Characterization 3. Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Preparation->Characterization InVivo 4. In Vivo Bioavailability Study (Rodent Model) Characterization->InVivo Dosing Dosing (Control vs. Test Formulation) InVivo->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis 5. Sample Analysis (HPLC) Sampling->Analysis PK_Analysis 6. Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis End End: Compare Bioavailability PK_Analysis->End

Caption: A generalized experimental workflow for developing and evaluating a novel catechin formulation.

Signaling_Pathway_CoAdmin Catechin This compound UGT UDP-glucuronosyltransferases (UGTs) (Metabolizing Enzymes in Small Intestine) Catechin->UGT Substrate for IncreasedAbsorption Increased Absorption of Active Catechin Catechin->IncreasedAbsorption Resulting in Piperine Piperine (Co-administered) Piperine->UGT Inhibits Metabolism Catechin Glucuronidation (Metabolism) UGT->Metabolism Catalyzes InactiveMetabolite Inactive Catechin Metabolite (Excreted) Metabolism->InactiveMetabolite

Caption: Mechanism of piperine enhancing catechin bioavailability by inhibiting UGT enzymes.

References

Technical Support Center: (+)-Catechin Hydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-catechin hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of (+)-catechin hydrate in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in aqueous solutions?

A1: The solubility of this compound in aqueous buffers can be limited. For instance, its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1.6 mg/mL[1]. Solubility is also influenced by temperature and the presence of co-solvents like ethanol[2]. For higher concentrations, organic solvents such as DMSO and ethanol (B145695) are often used to create stock solutions before further dilution into aqueous media[1].

Q2: How stable is this compound in aqueous solutions at room temperature?

A2: At room temperature, this compound is relatively stable in aqueous solutions, especially for short durations[3]. However, for prolonged storage, degradation can occur. It is generally not recommended to store aqueous solutions of (+)-catechin for more than one day to ensure the integrity of the compound for biological experiments[1]. Stability is highly dependent on the pH of the solution[3][4][5].

Q3: What are the primary factors that affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: Catechins are most stable in acidic conditions (around pH 4) and are susceptible to degradation in neutral to alkaline environments[4][5][6][7][8].

  • Temperature: Elevated temperatures accelerate the degradation of catechins through processes like oxidation, polymerization, and epimerization[3][9].

  • Light: Exposure to light, particularly UV and blue light, can induce photochemical reactions, leading to the degradation of catechins[8].

  • Oxygen: The presence of dissolved oxygen can lead to auto-oxidation, especially at neutral or alkaline pH[9].

  • Presence of other substances: Ingredients like metal ions can affect catechin (B1668976) stability[9].

Q4: What are the common degradation pathways for this compound in aqueous solutions?

A4: The main degradation pathways for (+)-catechin in aqueous solutions are:

  • Oxidation: This is a primary degradation route, particularly at neutral or alkaline pH. The catechol group on the B-ring is susceptible to oxidation, leading to the formation of quinones. These reactive intermediates can then polymerize to form brown-colored products[10][11][12].

  • Epimerization: At elevated temperatures, (+)-catechin can convert to its epimer, (-)-epicatechin[3][9].

  • Polymerization: Oxidized catechin molecules can react with other catechin molecules to form dimers and larger oligomers[11][12].

Troubleshooting Guide

Issue 1: My this compound solution has turned brown/yellow.
  • Possible Cause: This is a common sign of oxidation and polymerization, which occurs more rapidly at neutral or alkaline pH and upon exposure to light and oxygen[8][12].

  • Troubleshooting Steps:

    • Check the pH of your solution: If possible, adjust the pH to a more acidic range (around 4) to improve stability[4][6].

    • Prepare fresh solutions: It is best practice to prepare fresh aqueous solutions of this compound immediately before use[1].

    • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.

    • Deoxygenate your solvent: Purging the aqueous solvent with an inert gas like nitrogen or argon before dissolving the catechin can help reduce oxidation.

Issue 2: I am observing precipitation in my aqueous catechin solution.
  • Possible Cause: This could be due to exceeding the solubility limit of this compound in your specific aqueous buffer. Solubility can be affected by temperature and pH.

  • Troubleshooting Steps:

    • Verify the concentration: Ensure the concentration of your solution does not exceed the known solubility in your chosen solvent system (e.g., ~1.6 mg/mL in PBS, pH 7.2)[1].

    • Use a co-solvent for the stock solution: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (where solubility is much higher, ~50 mg/mL and ~100 mg/mL respectively) and then dilute it into your aqueous buffer[1]. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

    • Slightly warm the solution: Gentle warming can sometimes help dissolve the precipitate, but be cautious as excessive heat can accelerate degradation[9].

Issue 3: I am seeing inconsistent results in my biological assays.
  • Possible Cause: Inconsistent results can arise from the degradation of this compound in your experimental solutions, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare solutions immediately before use: Avoid storing aqueous catechin solutions, even for a few hours, if high consistency is required.

    • Control the pH of your media: Be aware that the pH of your cell culture or assay media can affect catechin stability.

    • Run a stability check: If you suspect degradation, you can perform a simple stability check by measuring the absorbance of your solution over time using a UV-Vis spectrophotometer (λmax ≈ 280 nm) or by HPLC analysis[1]. A decrease in absorbance at 280 nm can indicate degradation.

Data on (+)-Catechin Stability

The stability of (+)-catechin is highly dependent on pH and temperature. The following tables summarize the percentage of catechin remaining after 10 days of storage under different conditions.

Table 1: Effect of pH and Temperature on (+)-Catechin Stability in Aqueous Buffer Solutions After 10 Days

TemperaturepH 1.5pH 7.4pH 8.0
25°C 82.80%50.26%50.69%
37°C 76.08%35.78%26.16%
55°C 58.96%32.48%17.01%

Data adapted from a study on catechin isolated from Gambir. The results show that catechin is significantly more stable in acidic conditions compared to neutral or alkaline solutions, and stability decreases with increasing temperature[5].

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

This protocol describes the preparation of an aqueous solution of this compound for use in biological experiments.

  • Materials:

    • This compound powder

    • Phosphate-buffered saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of PBS (pH 7.2) to achieve the target concentration (not exceeding 1.6 mg/mL).

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • Use the solution immediately. It is not recommended to store the aqueous solution for more than one day[1].

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method for assessing the stability of (+)-catechin in aqueous solutions using reverse-phase HPLC.

  • Instrumentation and Conditions:

    • HPLC System: With a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).

    • Mobile Phase: A mixture of methanol (B129727) and dilute acetic acid (e.g., 80:20 v/v) or a gradient of acetonitrile (B52724) and water with formic acid is often used[13][14].

    • Flow Rate: Typically around 0.7-1.0 mL/min[5][13].

    • Detection Wavelength: 278-280 nm[1][13].

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard stock solution of (+)-catechin in a suitable solvent (e.g., methanol).

    • Prepare a calibration curve by diluting the stock solution to several known concentrations.

    • Prepare your aqueous test solution of (+)-catechin at the desired concentration and conditions (pH, temperature).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.

    • Inject the standards and the test samples onto the HPLC system.

    • Quantify the peak area of (+)-catechin in your samples and determine the concentration using the calibration curve.

    • Calculate the percentage of catechin remaining at each time point relative to the initial concentration (time 0).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment start Weigh this compound dissolve Dissolve in Aqueous Buffer start->dissolve vortex Vortex to Mix dissolve->vortex fresh_solution Fresh Solution Ready for Use vortex->fresh_solution incubate Incubate under Test Conditions (pH, Temp, Light) fresh_solution->incubate sample Take Aliquots at Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Quantify Remaining Catechin hplc->data

Caption: Experimental workflow for preparing this compound solutions and assessing their stability.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Degradation Products catechin (+)-Catechin quinone Quinone Intermediates catechin->quinone Oxidation epicatechin (-)-Epicatechin (Epimer) catechin->epicatechin Epimerization alkaline_ph Alkaline/Neutral pH alkaline_ph->quinone heat Heat heat->quinone heat->epicatechin light_oxygen Light / Oxygen light_oxygen->quinone polymers Brown Polymeric Products quinone->polymers Polymerization

Caption: Simplified degradation pathways of (+)-catechin in aqueous solutions.

troubleshooting_guide start Problem with Catechin Solution? color_change Solution Discolored (Brown/Yellow)? start->color_change Appearance precipitate Precipitate Observed? start->precipitate Appearance inconsistent_results Inconsistent Assay Results? start->inconsistent_results Performance solution_oxidation Likely Oxidation. - Prepare fresh solution. - Use acidic pH if possible. - Protect from light/oxygen. color_change->solution_oxidation Yes solution_solubility Exceeded Solubility Limit. - Check concentration. - Use organic stock solution. - Gentle warming. precipitate->solution_solubility Yes solution_degradation Likely Degradation. - Prepare fresh for each experiment. - Control pH of assay media. - Perform stability check (HPLC/UV). inconsistent_results->solution_degradation Yes

Caption: Troubleshooting logic for common issues with (+)-catechin solutions.

References

Technical Support Center: Troubleshooting (+)-Catechin Hydrate Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (+)-Catechin hydrate (B1144303) in their cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility and prevent precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Catechin hydrate and why is it prone to precipitation in cell culture media?

This compound is a polyphenolic flavonoid compound known for its antioxidant and various biological activities. Like many polyphenols, it has limited solubility in aqueous solutions such as cell culture media. Precipitation can occur due to several factors including its hydrophobic nature, the pH of the media, temperature, and interactions with other media components like salts and proteins.

Q2: At what concentration should I prepare my this compound stock solution?

It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. A common stock concentration range is 10-100 mM. This allows for the addition of a very small volume to your cell culture medium, minimizing the final solvent concentration.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v).[1] However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a solvent toxicity test for your specific cells.[2]

Q4: Can I dissolve this compound directly in cell culture media?

Directly dissolving this compound in cell culture media is generally not recommended due to its low aqueous solubility. One report mentioned dissolving 100 mg of catechin (B1668976) hydrate in 10 mL of DMEM with 10% FCS to create a stock solution, but this may not be universally successful and depends on the specific media composition and other factors.[3] Preparing a concentrated stock in an organic solvent is a more reliable method.

Q5: How does the pH of the cell culture medium affect this compound stability?

Catechins are more stable in acidic conditions (around pH 4) and their stability decreases as the pH becomes neutral to alkaline.[4] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which can contribute to the degradation and potential precipitation of catechins over time.

Q6: Does the presence of serum in the media affect the solubility of this compound?

Yes, the presence of serum, particularly serum albumin, can increase the stability and solubility of catechins in cell culture media. Albumin and other proteins can bind to catechins, which can help keep them in solution.

Q7: Can I store cell culture media containing this compound?

It is not recommended to store cell culture media after this compound has been added. Due to its limited stability in aqueous solutions at physiological pH and temperature, it is best to prepare fresh media with the compound for each experiment. Aqueous solutions of (+)-catechin are not recommended to be stored for more than one day.[5]

Troubleshooting Guide: Preventing Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Issue 1: Precipitation upon adding stock solution to media

Potential Causes:

  • High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous media.

  • "Solvent Shock": Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to crash out of solution.

  • Low Temperature of Media: Adding the stock solution to cold media can decrease solubility.

  • Poor Mixing: The concentrated stock is not dispersing quickly enough throughout the media.

Solutions:

Recommended Solution Detailed Explanation
Determine Maximum Solubility Perform a solubility assay (see Protocol 2) to determine the highest concentration of this compound that remains soluble in your specific cell culture medium and conditions.
Use a Step-wise Dilution Instead of adding the highly concentrated stock directly to your final volume of media, perform one or more intermediate dilutions in pre-warmed media.
Use Pre-warmed Media Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.
Add Stock Solution Slowly with Mixing Add the stock solution dropwise to the vortexing or swirling media to ensure rapid and even dispersion.[4]
Issue 2: Precipitation during incubation

Potential Causes:

  • Compound Degradation: this compound can degrade over time at 37°C and physiological pH, and the degradation products may be less soluble.

  • Interaction with Media Components: Over time, interactions with salts or other components in the media can lead to precipitation.

  • pH Shift: Cellular metabolism can cause a slight shift in the pH of the culture medium, potentially affecting solubility.

Solutions:

Recommended Solution Detailed Explanation
Prepare Fresh Media for Each Experiment Avoid storing media containing this compound. Prepare it immediately before use.
Monitor pH of Culture Ensure your incubator's CO2 levels are stable to maintain the correct pH of the medium.
Consider Serum-Free Conditions (if applicable) If your experiment allows, test if precipitation is reduced in serum-free media. However, be aware that serum can also stabilize the compound.
Issue 3: Precipitation after freeze-thaw cycles

Potential Causes:

  • Reduced Solubility at Low Temperatures: Many compounds are less soluble at lower temperatures.

  • Changes in Media Composition: Freezing and thawing can cause some media components to precipitate, which can then act as nucleation sites for this compound precipitation.

Solutions:

Recommended Solution Detailed Explanation
Avoid Freezing Media with Compound Never freeze cell culture media after this compound has been added.
Aliquot Stock Solution Prepare single-use aliquots of your concentrated stock solution in DMSO to avoid repeated freeze-thaw cycles of the stock.

Data Presentation: Solubility of this compound

Solvent/Medium Temperature Approximate Solubility Reference
DMSORoom Temp~50 mg/mL[5]
EthanolRoom Temp~100 mg/mL[5]
PBS (pH 7.2)Room Temp~1.6 mg/mL[5]
Water25.6 °C2.26 g/L
Water142.7 °C576 g/L

Template for Recording Experimental Solubility Data

Use the following table to record the results from your own solubility assay (Protocol 2).

Cell Culture Medium Serum Concentration (%) Maximum Soluble Concentration (µM) Observations
e.g., DMEM10%
e.g., DMEM0%
e.g., RPMI-164010%
e.g., RPMI-16400%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the recommended procedure for preparing a stock solution of this compound and diluting it to a working concentration in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

Procedure:

Part A: Preparing a Concentrated Stock Solution (e.g., 50 mM)

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder into a sterile microcentrifuge tube.

    • Calculation for 1 mL of 50 mM stock (MW of (+)-Catechin anhydrous = 290.27 g/mol ): 0.050 mol/L * 290.27 g/mol * 0.001 L = 0.0145 g = 14.5 mg

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO to 14.5 mg of this compound for a 50 mM stock).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Part B: Preparing a Working Solution in Cell Culture Medium (e.g., 50 µM)

  • Pre-warm your complete cell culture medium (with or without serum) to 37°C.

  • Thaw one aliquot of the concentrated this compound stock solution at room temperature.

  • Perform an intermediate dilution (optional but recommended): a. Add a small volume of the concentrated stock (e.g., 2 µL of 50 mM stock) to a larger volume of pre-warmed medium (e.g., 998 µL) to make a 100 µM intermediate solution. Mix well by gentle pipetting.

  • Prepare the final working solution: a. Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. Add the solution dropwise while gently swirling the medium.

    • Example: To make 10 mL of 50 µM working solution from a 50 mM stock, add 10 µL of the stock to 10 mL of medium (Final DMSO concentration = 0.1%).

  • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

This protocol will help you determine the empirical solubility limit of this compound in your specific cell culture medium.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 50 mM)

  • Sterile, anhydrous DMSO

  • Your specific cell culture medium (with and without serum, if applicable), pre-warmed to 37°C

  • Sterile 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (for turbidity)

Procedure:

  • Prepare Serial Dilutions in DMSO: In a sterile 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your concentrated this compound stock solution in DMSO. For example, starting from a 50 mM stock, you can prepare 25 mM, 12.5 mM, 6.25 mM, etc. Also include a well with only DMSO (no compound) to serve as a blank.

  • Add to Cell Culture Medium: In a new 96-well plate, add a small, fixed volume of each DMSO dilution to triplicate wells (e.g., 2 µL).

  • Using a multichannel pipette, add a fixed volume of your pre-warmed cell culture medium to each well (e.g., 198 µL) to achieve the final desired concentrations. This will result in a consistent final DMSO concentration across all wells (in this example, 1%).

  • Incubate and Observe: a. Immediately after adding the medium, visually inspect the plate for any signs of precipitation. b. Measure the absorbance of the plate at ~600 nm using a plate reader. This is your time 0 reading. c. Incubate the plate under your standard cell culture conditions (37°C, 5% CO2) for a duration that reflects your experimental timeline (e.g., 2, 6, 24 hours).

  • Assess Precipitation: At each time point, visually inspect the wells for any cloudiness or visible precipitate. Also, measure the absorbance at ~600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum soluble concentration of this compound under your specific experimental conditions.

Mandatory Visualizations

Experimental Workflow: Determining Maximum Solubility

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Concentrated Stock in DMSO serial_dil Create 2-fold Serial Dilutions in DMSO stock->serial_dil add_to_plate Add Dilutions to 96-well Plate serial_dil->add_to_plate add_media Add Pre-warmed Cell Culture Medium add_to_plate->add_media observe_t0 Visual & Absorbance Reading (t=0) add_media->observe_t0 incubate Incubate at 37°C, 5% CO2 observe_t0->incubate observe_tx Visual & Absorbance Readings (t=x) incubate->observe_tx determine Determine Max Soluble Concentration observe_tx->determine G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus catechin (+)-Catechin ros Oxidative Stress (ROS) catechin->ros Induces keap1 Keap1 ros->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Sequesters ub Ubiquitin nrf2->ub Ubiquitination nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocates proteasome Proteasome Degradation ub->proteasome maf Maf nrf2_nuc->maf Dimerizes with are ARE (Antioxidant Response Element) maf->are Binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits catechin (+)-Catechin p_akt p-Akt (Active) catechin->p_akt Inhibits akt Akt pdk1->akt Phosphorylates akt->p_akt mtor mTOR p_akt->mtor Activates apoptosis Apoptosis p_akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli ikk IKK Complex stimuli->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates catechin (+)-Catechin catechin->ikk Inhibits dna DNA nfkb_nuc->dna Binds to genes Inflammatory Genes (e.g., COX-2, TNF-α) dna->genes Activates Transcription

References

Technical Support Center: Optimizing (+)-Catechin Hydrate Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (+)-catechin hydrate (B1144303) in in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is the optimal solvent for dissolving (+)-Catechin Hydrate?

This compound is soluble in several organic solvents and aqueous buffers. For stock solutions, organic solvents are recommended due to higher solubility.

  • High Solubility: Ethanol and Dimethylformamide (DMF) can dissolve this compound at approximately 100 mg/mL.[1]

  • Moderate Solubility: Dimethyl sulfoxide (B87167) (DMSO) can dissolve it at approximately 50 mg/mL.[1][2]

  • Aqueous Solubility: The solubility in PBS (pH 7.2) is significantly lower, at about 1.6 mg/mL.[1] The aqueous solubility of this compound increases with temperature.[3][4]

It is crucial to purge the solvent with an inert gas before dissolving the compound.[1] For biological experiments, it is recommended to make further dilutions of the stock solution in aqueous buffers or isotonic saline.[1] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects on the cells.[1]

2. How should I store this compound solutions?

  • Solid Form: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]

  • Stock Solutions in Organic Solvents: When dissolved in a solvent, it is recommended to aliquot the stock solutions and store them at -80°C for up to one year to avoid repeated freeze-thaw cycles. For shorter periods, storage at -20°C for up to one month is also acceptable.[2]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1]

3. What is a typical effective concentration range for this compound in in vitro experiments?

The effective concentration of this compound varies significantly depending on the cell type and the biological effect being investigated.

ApplicationCell LineEffective ConcentrationReference
Anticancer / Apoptosis MCF-7 (Breast Cancer)150 µg/mL[5][6]
SiHa (Cervical Cancer)IC50: 196.07 µg/mL (at 24h)[7][8]
T24 (Bladder Cancer)9 µM[9]
Anti-inflammatory Pancreatic Stellate Cells150, 200, 250 µM[10]
Antioxidant HT22 Cells100 µM (protective effect)[11]
COX-1 Inhibition N/AIC50: 1.4 µM[2]

4. Is this compound cytotoxic at high concentrations?

Yes, this compound can be cytotoxic at high concentrations. For example, in MCF-7 breast cancer cells, a concentration of 600 µg/mL resulted in complete cell death.[6] It is essential to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions by performing a dose-response curve (e.g., using an MTT or CellTiter-Blue assay).

Troubleshooting Guides

Issue: My this compound is precipitating in the cell culture medium.

  • Cause: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. This is especially common when diluting a concentrated stock solution made in an organic solvent.

  • Solution:

    • Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.

    • Optimize Dilution: When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can help improve solubility.

    • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is low (typically <0.5%) as high concentrations can also contribute to precipitation and cause solvent-induced cytotoxicity.

Issue: I am not observing the expected biological effect.

  • Cause: The concentration of this compound may be too low, or the compound may have degraded.

  • Solution:

    • Increase Concentration: Titrate the concentration of this compound upwards in a dose-dependent manner. Refer to the effective concentration table above for starting ranges.

    • Check Solution Stability: this compound is less stable in solutions with neutral or alkaline pH and at higher temperatures.[12] Prepare fresh aqueous solutions for each experiment and use them immediately. Stock solutions in organic solvents should be stored properly at -20°C or -80°C.[1][2]

    • Verify Compound Purity: Ensure the purity of your this compound using appropriate analytical methods if in doubt.

Issue: I am observing high background or inconsistent results in my antioxidant assay.

  • Cause: this compound is a potent antioxidant and can interfere with certain assay reagents. Its stability can also be a factor.

  • Solution:

    • Include Proper Controls: Run controls with this compound in the assay medium without cells to check for direct interaction with assay components.

    • Optimize Incubation Time: The timing of treatment and assay measurement is critical. Catechins can be rapidly metabolized or oxidized.

    • Consider Different Assays: If using a dye-based assay, consider a complementary method to confirm your results. For example, if using a DPPH assay, you could also perform an ABTS or FRAP assay.[11]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the catechin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.

2. Apoptosis Assay (TUNEL Assay)

This protocol provides a general workflow for detecting DNA fragmentation associated with apoptosis.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of this compound and a vehicle control for the specified time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

  • TUNEL Staining:

    • Wash the cells twice with PBS.

    • Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.

  • Counterstaining (Optional): Stain the cell nuclei with a DNA-binding dye such as DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock (e.g., in DMSO) treat Treat Cells with Diluted Catechin stock->treat cells Seed Cells in Multi-well Plate cells->treat incubate Incubate (e.g., 24-72h) treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (TUNEL) incubate->apoptosis antioxidant Antioxidant Assay (DPPH) incubate->antioxidant

Caption: General experimental workflow for in vitro studies with this compound.

apoptosis_pathway cluster_pro_apoptotic Pro-Apoptotic Gene Upregulation catechin This compound tp53 TP53 catechin->tp53 induces caspase8 Caspase-8 catechin->caspase8 induces caspase9 Caspase-9 catechin->caspase9 induces caspase3 Caspase-3 (Executioner) tp53->caspase3 activates caspase8->caspase3 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis troubleshooting_logic rect_node rect_node start Precipitate in Medium? solubility_issue Exceeds Solubility start->solubility_issue Yes no_effect No Biological Effect? start->no_effect No degradation Degradation / Low Conc. no_effect->degradation Yes inconsistent_results Inconsistent Results? no_effect->inconsistent_results No assay_interference Assay Interference inconsistent_results->assay_interference Yes ok Experiment OK inconsistent_results->ok No

References

Technical Support Center: Overcoming Poor Intestinal Absorption of (+)-Catechin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor intestinal absorption of (+)-Catechin hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor intestinal absorption of (+)-Catechin hydrate?

A1: The poor intestinal absorption of this compound is multifactorial, primarily due to:

  • Low Stability: Catechins are unstable under the neutral to slightly alkaline conditions of the small intestine, leading to degradation.[1] They are also susceptible to degradation by digestive enzymes.[2]

  • Poor Membrane Permeability: Catechins are transported across the intestinal epithelium mainly through passive diffusion, which is an inefficient process.[2] The lack of specific transporters for catechins contributes to their low absorption rate.[2]

  • Efflux Mechanisms: After absorption, catechins can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs).[3]

  • First-Pass Metabolism: Catechins undergo extensive metabolism in the intestines and liver, which reduces the amount of the parent compound reaching systemic circulation.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several strategies have been developed to improve the bioavailability of catechins:

  • Nanoparticle Encapsulation: Encapsulating catechins in nanoparticles, such as those made from chitosan (B1678972) or lipids, can protect them from degradation in the gastrointestinal tract and enhance their absorption.

  • Co-administration with other Bioactive Components: Formulating catechins with substances like ascorbic acid (Vitamin C) and sucrose (B13894) has been shown to improve their stability and intestinal uptake.

  • Lipid-Based Formulations: Incorporating catechins into lipid-based delivery systems like liposomes and solid lipid nanoparticles (SLNs) can improve their solubility and absorption.

  • Molecular Modification: Chemical modification of the catechin (B1668976) structure can improve its stability and permeability.

Q3: How does co-administration with ascorbic acid and sucrose improve catechin absorption?

A3: The combination of ascorbic acid and sucrose enhances catechin bioavailability through a synergistic effect. Ascorbic acid helps to stabilize catechins in the digestive tract, preventing their degradation. Sucrose may interfere with the interactions that limit the solubility of catechins, thereby increasing their bioaccessibility. Studies have shown that this combination can significantly increase the plasma concentration of catechins.

Q4: What is the role of efflux transporters in limiting catechin absorption?

A4: Efflux transporters, such as P-glycoprotein and MRPs, are proteins located on the apical side of intestinal epithelial cells. They function as pumps that actively transport absorbed substances, including catechins, back into the intestinal lumen. This process of active efflux reduces the net amount of catechins that enter the systemic circulation, thereby limiting their bioavailability.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low in vivo bioavailability despite successful in vitro experiments. First-pass metabolism in the liver and intestines. Active efflux by intestinal transporters. Instability in the gastrointestinal tract.Consider formulations that protect the catechin from degradation, such as nanoparticle encapsulation. Co-administer with inhibitors of efflux transporters (use with caution and thorough investigation of potential interactions). Explore alternative routes of administration if oral delivery remains a significant hurdle.
High variability in experimental results for catechin absorption. Differences in experimental animal models (species, age, gut microbiota). Inconsistent formulation preparation. Variations in analytical methods for quantification.Standardize the animal model and experimental conditions. Ensure consistent and reproducible formulation preparation. Validate analytical methods for accuracy and precision.
Degradation of this compound during formulation. Exposure to high pH, oxygen, or certain metal ions.Prepare formulations in an oxygen-free environment if possible. Use buffers to maintain an acidic pH. Incorporate chelating agents to sequester metal ions.
Difficulty in achieving high encapsulation efficiency in nanoparticles. Suboptimal ratio of catechin to encapsulating material. Improper pH or temperature during nanoparticle formation. Inefficient cross-linking agent concentration.Optimize the formulation by varying the concentrations of catechin, polymer (e.g., chitosan), and cross-linker (e.g., TPP). Control the pH and temperature during the encapsulation process.

Quantitative Data Summary

Table 1: Bioavailability of Different Catechins in Rats

Catechin Absolute Bioavailability (F)
(-)-epicatechin (B1671481) (EC)0.39
(-)-epigallocatechin gallate (EGCG)0.14
(-)-epicatechin gallate (ECG)0.06

Source: Adapted from preclinical studies in rats.

Table 2: Effect of Formulation on Catechin Bioavailability in Rats

Formulation Catechin AUC0-6h (pmol*h/L plasma) Fold Increase vs. Control
Green Tea (GT) ControlEGC1304.1-
GT + Sucrose + Ascorbic AcidEGC3237.02.48
GT ControlEGCG61.0-
GT + Sucrose + Ascorbic AcidEGCG181.82.98

Source: Adapted from a study in Sprague Dawley rats.

Table 3: Impact of Chitosan Nanoparticle Encapsulation on Intestinal Transport

Catechin Formulation Cumulative Amount Transported (ng/cm²)
(+)-Catechin (C)Free206.8 ± 12.6
(+)-Catechin (C)Encapsulated in Chitosan NP302.1 ± 46.1
(-)-epigallocatechin gallate (EGCg)Free57.9 ± 7.9
(-)-epigallocatechin gallate (EGCg)Encapsulated in Chitosan NP102.7 ± 12.4

Source: Data from an ex vivo study using excised mouse jejunum in Ussing chambers.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol describes the preparation of catechin-loaded chitosan nanoparticles using the ionic gelation method.

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid

  • This compound

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a 0.2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring until fully dissolved.

  • Add a specific amount of this compound to the chitosan solution and stir until it is completely dissolved.

  • Prepare a 0.1% (w/v) TPP solution in deionized water.

  • While stirring the catechin-chitosan solution, add the TPP solution dropwise.

  • Continue stirring for 30 minutes to allow for the spontaneous formation of nanoparticles through ionic gelation.

  • Collect the nanoparticles by centrifugation at 16,000 x g for 30 minutes.

  • Wash the nanoparticle pellet with deionized water to remove any unentrapped catechin and TPP.

  • Resuspend the nanoparticles in a suitable medium for further analysis or use.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS or HPLC for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells in flasks until they reach 80-90% confluency.

  • Seeding on Transwells: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density (e.g., 6 x 10^4 cells/cm²).

  • Differentiation: Culture the cells on the Transwell® inserts for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add the this compound solution (in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS or HPLC method.

  • Calculate Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Visualizations

Intestinal_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation Catechin This compound Absorbed_Catechin Absorbed Catechin Catechin->Absorbed_Catechin Passive Diffusion Metabolites Metabolites (Glucuronidated/Sulfated) Absorbed_Catechin->Metabolites Metabolism Efflux_Pump Efflux Pumps (P-gp, MRPs) Absorbed_Catechin->Efflux_Pump Binding Blood_Catechin Catechin & Metabolites in Blood Absorbed_Catechin->Blood_Catechin Transport Metabolites->Blood_Catechin Transport Efflux_Pump->Catechin Efflux Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies Formulation Catechin Formulation (e.g., Nanoparticles) Characterization Physicochemical Characterization Formulation->Characterization Stability GI Stability Assay Characterization->Stability Permeability Caco-2 Permeability Characterization->Permeability Animal_Model Animal Model (e.g., Rats) Permeability->Animal_Model PK_Study Pharmacokinetic Study Animal_Model->PK_Study Data_Analysis Data Analysis PK_Study->Data_Analysis

References

Technical Support Center: LC-MS/MS Method Development for (+)-Catechin Hydrate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS method development for (+)-Catechin hydrate (B1144303) and its metabolites.

Frequently Asked Questions (FAQs)

1. What are the most common metabolites of (+)-catechin hydrate observed in biological samples?

Following oral ingestion, this compound is extensively metabolized. The most commonly identified metabolites in plasma and urine are glucuronide and sulfate (B86663) conjugates.[1][2] Methylated forms of catechin (B1668976) and its conjugates are also frequently observed.[3]

2. Which ionization mode is typically best for the analysis of this compound and its metabolites?

Negative ion mode electrospray ionization (ESI) is most commonly used and generally provides better sensitivity for the detection of catechins and their acidic metabolites like glucuronides and sulfates.[4] However, positive ion mode has also been successfully used for the analysis of some catechins.[5]

3. What type of LC column is recommended for the separation of (+)-catechin and its metabolites?

Reversed-phase columns, particularly C18 columns, are widely used for the separation of catechins and their metabolites.[4] Columns with a particle size of 5 µm are common, but for higher resolution and faster analysis, columns with smaller particle sizes (e.g., 1.9 µm) can be employed.[6]

4. What are typical mobile phases used for the chromatographic separation?

A gradient elution using a combination of water and an organic solvent, both acidified with a small amount of acid, is standard.[4]

Using acetic acid can sometimes result in better peak shapes compared to formic acid.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Silanol (B1196071) interactions with the column can cause peak tailing for phenolic compounds like catechins.- Use a mobile phase with a lower pH (e.g., by adding formic or acetic acid) to suppress the ionization of silanol groups.[9]- Employ a column with end-capping or a different stationary phase.
Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample.- Reduce the injection volume.[10]
Injection Solvent Mismatch: Using an injection solvent significantly stronger than the initial mobile phase.- Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[10][11]
Low Sensitivity / Poor Signal Intensity Ion Suppression: Co-eluting matrix components from biological samples (e.g., salts, phospholipids) can interfere with the ionization of the target analytes.[7][12]- Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]- Adjust the chromatography to separate the analytes from the interfering matrix components.
Suboptimal MS Parameters: Incorrect declustering potential (DP) or collision energy (CE) can lead to poor fragmentation and low signal.- Optimize MS parameters by infusing a standard solution of each analyte and systematically adjusting the DP and CE to maximize the signal of the desired precursor and product ions.[4][5]
Analyte Degradation: Catechins can be unstable and prone to oxidation.- Keep samples on ice or at 4°C during preparation.[13]- Add a stabilizing agent like EDTA to the sample.[13]- Prepare fresh samples and standards before analysis.[14]
Inconsistent Retention Times Column Equilibration: Insufficient equilibration time between injections in a gradient method.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to use at least 10 column volumes.[14]
Mobile Phase Composition Change: Evaporation of the organic solvent or changes in the buffer concentration.- Prepare fresh mobile phases daily and keep the solvent bottles capped.[11]
Temperature Fluctuations: Inconsistent column temperature.- Use a column oven to maintain a constant and stable temperature.[14]
Carryover (Ghost Peaks) Adsorption of Analytes: Catechins can adsorb to surfaces in the LC system.- Use a stronger wash solvent in the autosampler wash sequence.- Increase the run time to ensure all components from the previous injection have eluted.[14]
Contaminated System: Buildup of sample components in the injector, tubing, or column.- Flush the system with a strong solvent (e.g., isopropanol).[14]- Replace the guard column if one is being used.[11]

Experimental Protocols

Sample Preparation from Plasma

This protocol is a general guideline for the extraction of catechins and their metabolites from plasma samples.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[10]

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for (+)-catechin and its metabolites. These parameters should be optimized for the specific instrument and application.

Parameter Value Reference
LC Column Luna C18 (50 x 2.0 mm, 5 µm)[4]
Mobile Phase A Water + 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[4]
Flow Rate 600 µL/min[4]
Injection Volume 20 µL[4]
Ionization Mode Negative Electrospray Ionization (ESI-)[4]
Scan Type Multiple Reaction Monitoring (MRM)[4][9]

Table of MRM Transitions for (+)-Catechin and its Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) Collision Energy (CE) Reference
(+)-Catechin (C) / (-)-Epicatechin (EC)289245-60 V-25 V[4]
Epicatechin-3-gallate (ECG)441169-60 V-25 VSimilar to other gallates
Epigallocatechin (EGC)305125-60 V-25 V[4]
Epigallocatechin-3-gallate (EGCG)457169-60 V-20 V[4]
EC-Glucuronide465289Higher DP-[4]
EGC-Glucuronide481305Higher DP-[4]
EC-Sulfate369289Higher DP-[4]

Note: Declustering Potential (DP) and Collision Energy (CE) values are instrument-dependent and require optimization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate Add Internal Standard centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate Collect Supernatant reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject into LC-MS/MS ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification of Metabolites ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound metabolites.

metabolic_pathway cluster_conjugated_metabolites Further Conjugation catechin This compound glucuronide Catechin-Glucuronide catechin->glucuronide UGT sulfate Catechin-Sulfate catechin->sulfate SULT methylated Methyl-Catechin catechin->methylated COMT methyl_glucuronide Methyl-Catechin-Glucuronide glucuronide->methyl_glucuronide COMT methyl_sulfate Methyl-Catechin-Sulfate sulfate->methyl_sulfate COMT methylated->methyl_glucuronide UGT methylated->methyl_sulfate SULT

Caption: Metabolic pathway of this compound showing major phase II conjugation reactions.

References

Technical Support Center: Enhancing (+)-Catechin Hydrate Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of (+)-Catechin hydrate (B1144303) for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with using (+)-Catechin hydrate in in vivo studies?

A1: The primary challenge is its low oral bioavailability, which is often less than 5%.[1][2] This is attributed to several factors, including its poor aqueous solubility, instability in the gastrointestinal tract, limited membrane permeability, transporter-mediated intestinal secretion, and rapid metabolism.[1][2]

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] Its solubility is approximately 100 mg/mL in ethanol and DMF, and around 50 mg/mL in DMSO. For aqueous solutions, its solubility in PBS (pH 7.2) is about 1.6 mg/mL. It's important to minimize the residual amount of organic solvents in the final formulation for in vivo experiments due to their potential physiological effects.

Q3: How does temperature affect the solubility of this compound?

A3: The aqueous solubility of this compound increases with temperature. This is an important consideration when preparing aqueous-based formulations.

Q4: What are the main strategies to enhance the solubility and bioavailability of this compound?

A4: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:

  • Co-solvents: Using a mixture of solvents, such as ethanol-water mixtures, can improve solubility.

  • Nanoencapsulation: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), liposomes, or solid lipid nanoparticles, can protect it from degradation and enhance its absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, improving solubilization and absorption.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds like this compound, thereby increasing their aqueous solubility and stability.

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the solid-state can enhance its dissolution rate.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution in an aqueous buffer.
  • Question: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it with PBS for my in vivo experiment. How can I prevent this?

  • Answer:

    • Reduce the final concentration of the organic solvent: Ensure the final concentration of DMSO in your working solution is minimal, as high concentrations can cause the compound to precipitate out in aqueous buffers. It is recommended to perform serial dilutions.

    • Use a co-solvent system: Consider using a mixture of ethanol and water, as studies have shown that the solubility of (+)-catechin increases with the concentration of ethanol in water-ethanol mixtures.

    • Employ a formulation strategy: For higher concentrations, it is advisable to use a formulation approach such as nanoemulsions, liposomes, or cyclodextrin (B1172386) complexes to improve aqueous compatibility.

Issue 2: Low entrapment efficiency during nanoencapsulation of this compound.
  • Question: I am trying to encapsulate this compound in PLGA nanoparticles, but my entrapment efficiency is very low. What can I do to improve it?

  • Answer:

    • Optimize the formulation parameters: The ratio of the drug to the polymer is crucial. Experiment with different ratios to find the optimal loading capacity.

    • Select an appropriate solvent system: Ensure that this compound and the polymer are soluble in the chosen organic solvent for the oil phase, and that this solvent is immiscible with the aqueous phase.

    • Control the evaporation rate of the organic solvent: A slower, controlled evaporation can allow for better entrapment of the drug within the nanoparticles.

    • Adjust the homogenization/sonication parameters: The energy input during emulsification can affect nanoparticle formation and drug encapsulation. Optimize the speed and duration of homogenization or sonication.

Issue 3: Instability of a self-emulsifying drug delivery system (SEDDS) formulation.
  • Question: My SEDDS formulation for this compound appears stable initially but shows signs of phase separation after a few days. How can I improve its stability?

  • Answer:

    • Optimize the oil, surfactant, and co-surfactant ratios: The stability of the SEDDS is highly dependent on the appropriate ratio of its components. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsification region.

    • Choose appropriate excipients: The selection of the oil, surfactant, and co-surfactant should be based on the solubility of this compound in these components.

    • Consider a supersaturatable SEDDS (S-SEDDS): The inclusion of a precipitation inhibitor in the formulation can help maintain the supersaturated state of the drug upon dilution in the gastrointestinal tract, preventing precipitation.

    • Evaluate the effect of temperature and pH: Assess the stability of your formulation under different temperature and pH conditions that mimic physiological environments.

Quantitative Data Summary

Formulation StrategySolvent/CarrierAchieved Solubility/Bioavailability EnhancementReference
Co-solvents Ethanol-Water MixturesSolubility increases with higher ethanol concentration and temperature.
Organic Solvents Ethanol~100 mg/mL
DMSO~50 mg/mL
PBS (pH 7.2)~1.6 mg/mL
Nanoemulsion Lecithin (B1663433), Tween 80, Deionized WaterMean particle size of 11.45 nm with an encapsulation efficiency of 88.1%. Showed higher inhibition of PC-3 tumor cells compared to the extract alone.
SDEDDS Labrafac (oil), Oleic acid, Tween 802.14-fold increased absorption and 2.37-fold augmented bioavailability compared to the pure drug in rats.
PLGA Nanocapsules PLGA, DMAB, Tween 20Increased shelf life in serum compared to the free drug.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

This protocol is adapted from a method for preparing catechin (B1668976) nanoemulsions from green tea leaf waste.

Materials:

  • This compound

  • Lecithin

  • Tween 80

  • Deionized water

  • Nitrogen gas

  • Sonicator

Procedure:

  • Accurately weigh the desired amount of this compound and place it in a glass tube.

  • Evaporate any residual solvent from the this compound under a gentle stream of nitrogen gas.

  • Add 0.5% (w/w) of lecithin to the tube and stir thoroughly to mix with the catechin.

  • Add 5% (w/w) of Tween 80 to the mixture and stir again until a homogenous paste is formed.

  • Slowly add 94.5% (w/w) of deionized water to the mixture while continuously stirring.

  • Once a coarse emulsion is formed, place the mixture in a sonicator bath.

  • Sonicate the emulsion for 1.5 hours to form a transparent, yellow nanoemulsion.

  • Characterize the nanoemulsion for particle size, zeta potential, and encapsulation efficiency. For storage, keep the nanoemulsion at 4°C.

Protocol 2: Preparation of this compound Solid Dispersion (Conceptual Protocol)

This is a general protocol based on common solid dispersion techniques.

Materials:

  • This compound

  • A suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)

  • A suitable solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure (Solvent Evaporation Method):

  • Dissolve this compound and the chosen carrier in the selected solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Scrape the solid dispersion from the flask.

  • Dry the resulting solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator to protect it from moisture.

Signaling Pathways and Experimental Workflows

experimental_workflow_nanoemulsion cluster_preparation Nanoemulsion Preparation cluster_characterization Characterization start This compound mix1 Mix Catechin and Lecithin start->mix1 lecithin Lecithin (0.5%) lecithin->mix1 tween80 Tween 80 (5%) mix2 Add Tween 80 and Mix tween80->mix2 water Deionized Water (94.5%) add_water Add Water and Stir water->add_water mix1->mix2 mix2->add_water sonicate Sonicate (1.5 hours) add_water->sonicate nanoemulsion Catechin Nanoemulsion sonicate->nanoemulsion particle_size Particle Size Analysis nanoemulsion->particle_size Analyze zeta_potential Zeta Potential Measurement nanoemulsion->zeta_potential Analyze ee Encapsulation Efficiency nanoemulsion->ee Analyze

Caption: Workflow for the preparation and characterization of a this compound nanoemulsion.

tgf_beta_smad_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_RII TGF-β RII TGFB_RI TGF-β RI (ALK5) TGFB_RII->TGFB_RI Recruits & Phosphorylates pSmad23 p-Smad2/3 TGFB_RI->pSmad23 Phosphorylates Smad2 Smad2 Smad2->pSmad23 Smad3 Smad3 Smad3->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Fibrosis-related) Smad_complex->Transcription Translocates & Regulates TGFB TGF-β TGFB->TGFB_RII Binds Catechin (+)-Catechin Hydrate Catechin->TGFB_RI Inhibits

Caption: Simplified TGF-β/Smad signaling pathway and the inhibitory effect of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases NFkB_IkB_complex NF-κB-IκB Complex IkB->NFkB_IkB_complex NFkB_p65_p50->NFkB_IkB_complex Transcription Inflammatory Gene Transcription NFkB_p65_p50->Transcription Translocates & Activates Stimuli Inflammatory Stimuli Stimuli->IKK Activates Catechin (+)-Catechin Hydrate Catechin->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

p53_apoptosis_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria p53 p53 Bax_gene Bax Gene p53->Bax_gene Induces Transcription Bax_protein Bax Protein Bax_gene->Bax_protein Translates to Mitochondrion Mitochondrion Bax_protein->Mitochondrion Translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes DNA_damage DNA Damage DNA_damage->p53 Activates Catechin (+)-Catechin Hydrate Catechin->p53 Upregulates

Caption: Simplified p53-mediated apoptosis pathway and the role of this compound.

References

Technical Support Center: (+)-Catechin Hydrate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Catechin hydrate (B1144303). The information provided addresses common issues of interference in biochemical assays.

Troubleshooting Guide

Issue 1: Unexpected color change or high background in colorimetric assays (e.g., MTT, XTT).

  • Question: My blank wells containing only media and (+)-Catechin hydrate are showing a color change. What could be the cause?

  • Answer: this compound, as a polyphenolic compound, can react with components of the assay reagents, leading to a false positive signal. For instance, it can reduce tetrazolium salts (like MTT) to formazan, independent of cellular activity. It also has its own absorbance in the UV-Vis spectrum which can contribute to the background.[1][2][3]

  • Question: How can I correct for this interference?

  • Answer:

    • Include proper controls: Always run parallel control wells containing this compound at the same concentrations as your experimental wells, but without cells. Subtract the average absorbance of these "catechin-only" wells from your experimental wells.

    • Wavelength selection: If possible, measure absorbance at a wavelength where this compound has minimal absorbance. The λmax of this compound is around 278-280 nm.[2][4] Assays with readouts in the visible range may be less affected by direct absorbance, but reagent interaction is still a concern.

    • Alternative assays: Consider using non-colorimetric assays for cell viability, such as those based on ATP measurement (e.g., CellTiter-Glo®) or real-time cell analysis.

Issue 2: Inhibition of positive controls in enzyme assays.

  • Question: My positive control enzyme activity is significantly lower in the presence of this compound. Is this expected?

  • Answer: Yes, this is a known interaction. This compound can inhibit the activity of various enzymes. For example, it has been shown to inhibit cyclooxygenase-1 (COX-1) with an IC50 of 1.4 μM. It can also inhibit other enzymes like catalase and proteinases.

  • Question: How can I determine if the observed effect on my target is genuine or due to non-specific enzyme inhibition?

  • Answer:

    • Run a counter-screen: Test this compound against a panel of unrelated enzymes to assess its specificity.

    • Determine the mechanism of inhibition: Conduct kinetic assays to understand if the inhibition is competitive, non-competitive, or uncompetitive. This can provide insights into whether the interaction is with the active site or an allosteric site.

    • Use a different assay format: If possible, use a method that does not rely on enzymatic activity to measure the desired outcome.

Issue 3: Inconsistent results in antioxidant capacity assays (e.g., DPPH, ABTS, FRAP).

  • Question: I am getting highly variable results when measuring the antioxidant capacity of my samples after adding this compound. Why is this happening?

  • Answer: this compound is a potent antioxidant itself and will directly scavenge free radicals in these assays, potentially masking the true antioxidant capacity of your sample. The degree of interference can depend on the concentration of catechin (B1668976) and the specific assay's reaction kinetics. Catechins have shown high ABTS-scavenging capacity and are efficient in reducing Fe3+ in the FRAP assay.

  • Question: How can I accurately measure the antioxidant capacity of my experimental system in the presence of this compound?

  • Answer:

    • Subtract the baseline: Measure the antioxidant capacity of this compound alone at the relevant concentrations and subtract this from the values obtained for your samples.

    • Use cell-based antioxidant assays: These assays, which measure the reduction of intracellular reactive oxygen species (ROS), can provide a more biologically relevant measure of antioxidant activity. However, be aware that catechins can also directly scavenge intracellular ROS.

    • Consider the synergistic effects: Be aware that (+)-catechin can have synergistic antioxidant activity with other compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that can cause interference in biochemical assays?

A1: The main interfering properties of this compound are:

  • Strong Antioxidant Activity: It can directly react with and neutralize free radicals, interfering with antioxidant assays and potentially protecting other molecules from oxidation.

  • Enzyme Inhibition: It can bind to and inhibit the activity of a range of enzymes, which can be misinterpreted as a specific effect on a target.

  • Spectroscopic Properties: It absorbs light in the UV range, with a maximum absorbance around 278-280 nm, which can lead to high background readings in spectrophotometric assays.

  • Reactivity with Assay Reagents: As a polyphenol, it can react with various chemical reagents used in biochemical assays, leading to color changes or other artifacts.

Q2: Can this compound lead to false-positive results in drug screening assays?

A2: Yes, it is possible. For instance, catechins have been reported to cause interference in urine drug screens, specifically with the p-Dimethylaminocinnamaldehyde (DAC) test for urea, causing a color change that could be misinterpreted. While a comprehensive study on various herbal supplements did not find false positives in enzyme immunoassay (EIA) based urine drug screens for common drugs of abuse, the potential for interference in other specific assays exists.

Q3: What is a general workflow to mitigate interference from this compound?

A3: A recommended workflow is as follows:

  • Characterize the interference: Run appropriate controls with this compound alone to understand its effect on your assay (e.g., background absorbance, direct reaction with reagents).

  • Optimize assay conditions: If possible, adjust parameters like wavelength or incubation time to minimize the interference.

  • Implement background correction: Subtract the signal from "catechin-only" controls from your experimental results.

  • Use orthogonal assays: Confirm your findings with a secondary assay that has a different detection principle and is less likely to be affected by the same interference.

Q4: Are there specific concentrations of this compound that are more likely to cause interference?

A4: The likelihood of interference is concentration-dependent. While a specific threshold is difficult to define as it varies by assay, higher concentrations are more likely to cause issues. For example, in cell-based assays, concentrations are often in the µM to low mM range. It is crucial to perform concentration-response curves for this compound alone in your assay system to identify the range where interference becomes significant.

Quantitative Data Summary

Assay TypeCompoundParameterValueSource
Enzyme Inhibition This compoundIC50 (COX-1)1.4 µM
Cell Viability This compoundIC50 (MCF-7 cells, 24h)127.62 µg/mL
This compoundIC50 (SiHa cells, 24h)196.07 µg/mL
Antioxidant Activity This compoundDPPH scavenging82.66 ± 0.24%
This compoundFRAP value0.542 ± 0.003 mM FeSO4/100 µg DW
Spectrophotometry This compoundλmax278 - 280 nm

Experimental Protocols

Protocol 1: Determining Interference in a Colorimetric Cell Viability Assay (MTT)

  • Cell Seeding: Plate cells at the desired density in a 96-well plate and incubate overnight.

  • Preparation of Controls: In a separate set of wells without cells, add the same concentrations of this compound that will be used in the experimental wells. These are your "catechin-only" controls. Also include wells with media only as a blank.

  • Treatment: Treat the experimental wells with your desired concentrations of this compound and/or other compounds.

  • Incubation: Incubate for the desired treatment period.

  • MTT Addition: Add MTT solution to all wells (experimental, "catechin-only" controls, and blanks) and incubate according to the manufacturer's protocol.

  • Solubilization: Add solubilization solution to all wells.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank from all readings.

    • Subtract the average absorbance of each "catechin-only" control from the corresponding experimental wells.

    • Calculate cell viability relative to the vehicle-treated control.

Protocol 2: Assessing Non-specific Enzyme Inhibition

  • Enzyme Preparation: Prepare a solution of the enzyme to be tested at a concentration that gives a robust signal in your assay.

  • Assay Setup: In a microplate, set up the following reactions:

    • Control: Enzyme + substrate + buffer

    • Positive Inhibition Control: Enzyme + known inhibitor + substrate + buffer

    • Catechin Test: Enzyme + this compound (at various concentrations) + substrate + buffer

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Kinetic or Endpoint Reading: Measure the reaction rate or the final product formation according to your assay protocol.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for the known inhibitor and for each concentration of this compound relative to the control reaction.

    • Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value, if applicable.

Visualizations

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Unexpected Results Unexpected Results Antioxidant Activity Antioxidant Activity Unexpected Results->Antioxidant Activity Enzyme Inhibition Enzyme Inhibition Unexpected Results->Enzyme Inhibition Spectroscopic Interference Spectroscopic Interference Unexpected Results->Spectroscopic Interference Run Controls Run Controls Antioxidant Activity->Run Controls Counter-screen Counter-screen Enzyme Inhibition->Counter-screen Spectroscopic Interference->Run Controls Orthogonal Assay Orthogonal Assay Run Controls->Orthogonal Assay Counter-screen->Orthogonal Assay

Caption: Troubleshooting workflow for this compound interference.

G Start Start Assay with Catechin Assay with Catechin Start->Assay with Catechin Run Parallel Controls Run Parallel Controls Assay with Catechin->Run Parallel Controls Catechin Only Control Catechin Only Control Run Parallel Controls->Catechin Only Control Yes Cell-free Assay Control Cell-free Assay Control Run Parallel Controls->Cell-free Assay Control Yes Subtract Control Signal Subtract Control Signal Catechin Only Control->Subtract Control Signal Cell-free Assay Control->Subtract Control Signal Analyze Corrected Data Analyze Corrected Data Subtract Control Signal->Analyze Corrected Data End End Analyze Corrected Data->End

Caption: Experimental workflow for mitigating interference.

G Catechin Catechin ROS Reactive Oxygen Species Catechin->ROS scavenges Assay Reagent Assay Reagent Catechin->Assay Reagent directly reduces ROS->Assay Reagent reacts with Signal Signal Assay Reagent->Signal generates

Caption: Signaling pathway of antioxidant assay interference.

References

Proper storage and handling of (+)-Catechin hydrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of (+)-Catechin hydrate (B1144303) powder. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I properly store (+)-Catechin hydrate powder?

A1: Proper storage is crucial to maintain the stability and integrity of this compound powder. It is recommended to store the powder in a tightly sealed container, protected from light and air.[1] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advised.[2][3][4][5][6] The powder is sensitive to moisture and may decompose upon exposure to light and air, so a dry, well-ventilated area is essential.[1][7]

Q2: What are the appropriate solvents for dissolving this compound powder?

A2: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5][7] It is also soluble in hot water and alcohol, and partially soluble in cold water.[1] For biological experiments, stock solutions are often prepared in ethanol or DMSO and then further diluted in aqueous buffers.[7] It is important to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[7]

Q3: What personal protective equipment (PPE) should I use when handling the powder?

A3: When handling this compound powder, it is important to wear appropriate personal protective equipment to avoid contact and inhalation. This includes safety glasses with side shields or chemical goggles, gloves, and a dust respirator (e.g., N95).[6][7][8] It is also recommended to work in a well-ventilated area or under a fume hood.[7][9]

Q4: Is this compound powder hazardous?

A4: this compound is considered a hazardous substance. It can cause skin and serious eye irritation, as well as respiratory irritation.[1][3] In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air.[3] Always consult the Safety Data Sheet (SDS) for complete safety information before handling.

Troubleshooting Guide

Powder Appearance and Stability Issues

Q5: My this compound powder has changed color from white/light brown to a darker brown. Is it still usable?

A5: A color change to brownish or dark brown suggests potential degradation due to oxidation, which can be accelerated by exposure to light, air, and alkaline pH.[10][11] It is recommended to use a fresh stock of the powder for experiments where purity is critical. To assess the extent of degradation, you can perform a purity check using HPLC.

Q6: The powder appears clumpy or moist. What should I do?

A6: Clumpiness or a moist appearance indicates moisture absorption. This compound is sensitive to moisture, which can affect its stability and weighing accuracy.[11][12] If the clumping is minor, you may be able to dry the powder under a vacuum. However, for quantitative experiments, it is best to use a fresh, unopened container to ensure accuracy.

Solution Preparation and Stability Issues

Q7: I dissolved this compound in an aqueous buffer, and the solution turned cloudy or a precipitate formed. What is the cause and how can I fix it?

A7: Precipitation in aqueous solutions can occur due to several factors:

  • Low Solubility: this compound has limited solubility in aqueous buffers, especially at neutral or alkaline pH.[7] The solubility in PBS (pH 7.2) is approximately 1.6 mg/ml.[7]

  • pH-dependent stability: Catechins are more stable in acidic conditions (pH < 5) and degrade more rapidly in neutral to alkaline solutions.[11][13] This degradation can lead to the formation of insoluble products.

  • Interaction with other components: In complex media, (+)-Catechin can interact with other molecules, such as caffeine (B1668208), leading to precipitation.[14][15]

To resolve this, try the following:

  • Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO and then dilute it into your aqueous buffer immediately before use.[7]

  • Adjust the pH of your aqueous buffer to be slightly acidic (around pH 4-5) if your experimental conditions allow.[13]

  • Prepare aqueous solutions fresh and do not store them for more than a day.[7]

Q8: My this compound solution changed color (e.g., turned yellowish or pinkish) over time. Why did this happen?

A8: Color changes in solution are indicative of oxidation and degradation.[11] This process is accelerated by exposure to light, oxygen, and higher pH.[10][11] To minimize this, prepare solutions fresh, protect them from light by using amber vials or covering them with foil, and consider purging the solvent with an inert gas like nitrogen or argon before dissolving the powder.[7]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight 290.27 g/mol (anhydrous basis)[4][16]
Melting Point 175-177 °C (anhydrous)[2][3][4][17]
Appearance White to light brown powder[1]
Storage Temperature 2-8°C or -20°C[2][3][4][5][6]
Solubility in Ethanol ~50-100 mg/mL[4][5]
Solubility in DMSO ~50 mg/mL[5]
Solubility in PBS (pH 7.2) ~1.6 mg/mL[7]
UV Maximum (λmax) ~280 nm[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

Procedure:

  • Weigh out 10 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add 1 mL of anhydrous DMSO to the tube/vial.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat.

  • For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[2]

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound. The exact parameters may need to be optimized for your specific HPLC system and column.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., Hypersil ODS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid (or TFA) in ultrapure water.

    • Mobile Phase B: 0.1% Formic acid (or TFA) in methanol or acetonitrile.

    • Degas the mobile phases before use.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase B.

    • Perform serial dilutions to create a calibration curve with a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).[9]

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase B to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Detection Wavelength: 280 nm.[5]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound. An example gradient is provided in the literature.[18]

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Troubleshooting Logic for Solution Precipitation

G start Solution of (+)-Catechin hydrate is cloudy or has a precipitate check_solubility Was the concentration above the solubility limit in the aqueous buffer? start->check_solubility check_age How old is the solution? check_solubility->check_age No solubility_yes Decrease concentration or prepare a stock in organic solvent and dilute. check_solubility->solubility_yes Yes check_ph What is the pH of the solution? ph_neutral_alkaline Degradation is likely. Prepare fresh solution and consider using a slightly acidic buffer (pH 4-5). check_ph->ph_neutral_alkaline Neutral/Alkaline ph_acidic Consider other factors like interactions with other components in the media. check_ph->ph_acidic Acidic age_old Degradation has likely occurred. Prepare a fresh solution. check_age->age_old > 1 day age_fresh Proceed to check pH. check_age->age_fresh Fresh age_fresh->check_ph G start Start weigh Weigh (+)-Catechin hydrate powder start->weigh add_solvent Add appropriate volume of solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/sonicate to completely dissolve add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at recommended temperature (-20°C or -80°C) aliquot->store end End store->end G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandins Prostaglandins COX1->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Catechin (B1668976) This compound Catechin->COX1

References

Minimizing degradation of (+)-Catechin hydrate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of (+)-Catechin hydrate (B1144303) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of (+)-Catechin hydrate in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: Catechins are most stable in acidic conditions (pH < 4). As the pH increases, particularly above pH 7, the rate of degradation significantly increases.[1][2][3][4] Alkaline solutions can lead to almost complete degradation within minutes.[3]

  • Temperature: Higher temperatures accelerate the degradation of catechins. Storing solutions at low temperatures (e.g., 4°C) can significantly improve stability.

  • Oxygen: The presence of oxygen contributes to the oxidative degradation of catechins. It is advisable to work with deoxygenated solvents and minimize exposure to air.

  • Light: Exposure to light can also contribute to the degradation of catechins. Samples should be protected from light during preparation and storage.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of catechins.

Q2: What is the recommended solvent for dissolving this compound?

A2: The choice of solvent depends on the intended application.

  • For creating stock solutions, organic solvents such as ethanol (B145695), methanol (B129727), DMSO, and dimethylformamide (DMF) are suitable. This compound is readily soluble in these solvents.

  • For aqueous solutions, it is crucial to use an acidic buffer (pH < 4) to ensure stability. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in an appropriate aqueous buffer.

  • For extraction from plant materials, aqueous-organic solvent mixtures like methanol-water or acetone-water are commonly used.

Q3: How should I store my this compound stock and working solutions?

A3: Proper storage is critical to prevent degradation.

  • Solid Form: Store solid this compound at -20°C for long-term stability (≥4 years).

  • Stock Solutions (in organic solvent): Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for one month.

  • Working Solutions (aqueous): Prepare fresh aqueous working solutions daily. If short-term storage is necessary, keep them at 2-4°C in an acidic buffer and protected from light.

Q4: I am observing a color change in my this compound solution. What does this indicate?

A4: A color change, often to a yellowish or brownish hue, is a visual indicator of catechin (B1668976) degradation and oxidation. This is more pronounced at higher pH and temperature. If you observe a color change, it is recommended to prepare a fresh solution.

Q5: Can I do anything to actively stabilize my this compound solutions?

A5: Yes, several strategies can enhance stability:

  • Use of Antioxidants: Adding ascorbic acid (Vitamin C) to your solution can significantly increase the stability of catechins, particularly in neutral or alkaline conditions, by protecting them from oxidation.

  • Control pH: Maintain an acidic pH (ideally around 4) for your solutions.

  • Deoxygenate Solvents: Purging your solvents with an inert gas (e.g., nitrogen or argon) before use can minimize oxidative degradation.

  • Work at Low Temperatures: Perform sample preparation steps on ice or in a cold room whenever possible.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent analytical results (e.g., HPLC) Degradation of this compound during sample preparation.- Prepare samples in an acidic buffer (pH < 4).- Add a stabilizing agent like ascorbic acid.- Work at low temperatures (e.g., on ice).- Use deoxygenated solvents.- Prepare samples fresh before analysis.
Solution turns yellow/brown Oxidation and degradation of catechins.- Discard the solution and prepare a fresh one.- Ensure the pH is acidic.- Minimize exposure to oxygen and light.
Poor solubility in aqueous buffer The pH of the buffer may be too high, or the concentration is too high.- Use an acidic buffer (pH < 4).- The solubility of this compound in PBS (pH 7.2) is approximately 1.6 mg/ml. For higher concentrations, consider using a co-solvent like ethanol or DMSO, ensuring the final concentration of the organic solvent is compatible with your experiment.
Peak splitting or broadening in HPLC chromatogram Epimerization of (+)-Catechin to (-)-Catechin.- Epimerization is more likely to occur at higher temperatures. Maintain low temperatures during sample processing and storage.

Quantitative Data Summary

Table 1: Effect of pH and Temperature on Catechin Degradation (24 hours)

pHTemperatureTotal Catechin Decline (%)
34°CAlmost no significant change
44°CAlmost no significant change
54°CAlmost no significant change
64°CAlmost no significant change
74°C21%
325°CNo significant change
425°CNo significant change
525°CNo significant change
625°CNo significant change
725°CSignificant decline (EGCG decreased by 83%)
3100°C~15%
4100°C~24%
5100°C~41%
6100°C~57%
7100°C~96%

Data synthesized from

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

  • Prepare an Acidic Buffer: Prepare a 0.1 M citrate-phosphate buffer with a pH of 4.0.

  • Deoxygenate the Buffer: Sparge the buffer with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Add Stabilizer (Optional but Recommended): Add ascorbic acid to the deoxygenated buffer to a final concentration of 0.1% (w/v).

  • Dissolve this compound: Weigh the required amount of solid this compound and dissolve it in the prepared buffer. Gentle sonication can be used to aid dissolution.

  • Protect from Light: Wrap the container with aluminum foil or use an amber vial.

  • Storage: Store the solution at 4°C and use it within 24 hours for best results.

Protocol 2: Extraction of Catechins from Tea Leaves for HPLC Analysis

  • Sample Preparation: Weigh approximately 60 mg of dried, ground tea leaves into a centrifuge tube.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 70% methanol containing 0.05% formic acid.

  • Extraction: Add 7 mL of the extraction solvent to the tea leaves. Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 7 mL of the extraction solvent and the supernatants combined.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration, dilute the sample with the extraction solvent prior to HPLC analysis.

  • Analysis: Analyze the sample by HPLC as soon as possible. If storage is needed, keep the vials at 4°C.

Visualizations

cluster_degradation Degradation Pathways Catechin This compound Oxidized_Products Oxidized Products (e.g., Quinones) Catechin->Oxidized_Products High pH, O2, Temp Epimerized_Catechin Epimerized Form (e.g., (-)-Catechin) Catechin->Epimerized_Catechin High Temp Hydrolyzed_Products Hydrolyzed Products (for gallated catechins) Catechin->Hydrolyzed_Products High Temp, pH

Caption: Major degradation pathways of this compound.

cluster_workflow Recommended Sample Preparation Workflow Start Start: Solid this compound Prepare_Solvent Prepare Acidic (pH<4) and/or Deoxygenated Solvent (+/- Ascorbic Acid) Start->Prepare_Solvent Dissolve Dissolve Catechin at Low Temperature Prepare_Solvent->Dissolve Protect Protect from Light Dissolve->Protect Filter Filter (if necessary) (e.g., 0.22 µm filter) Protect->Filter Analyze Analyze Immediately Filter->Analyze Store Short-term Storage: 4°C, in the dark Filter->Store If immediate analysis is not possible

Caption: Workflow for preparing stable this compound solutions.

References

Validation & Comparative

A Comparative Analysis of (+)-Catechin Hydrate and Other Flavonoids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds are a focal point for the development of novel therapeutic and preventative strategies. Among these, flavonoids have garnered significant attention for their potential anti-cancer properties. This guide provides a detailed comparison of (+)-catechin hydrate (B1144303) against other prominent flavonoids, including quercetin (B1663063), epigallocatechin gallate (EGCG), luteolin, and myricetin (B1677590), with a focus on their efficacy in cancer research, supported by experimental data.

Comparative Efficacy: Anti-Proliferative and Apoptotic Effects

Flavonoids exert their anti-cancer effects through various mechanisms, primarily by inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death). The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

A study on various cancer cell lines demonstrated that quercetin showed anti-proliferative activity, whereas catechin (B1668976) and epicatechin were not active in the tested models.[1] However, other research indicates that (+)-catechin hydrate does possess anti-cancer potential and can induce apoptosis in cancer cells.[2][3] For instance, this compound has been shown to inhibit the proliferation of MCF-7 human breast cancer cells and SiHa human cervical cancer cells, with an IC50 of 196.07 μg/mL for the latter.[2][4]

Comparatively, other flavonoids often exhibit more potent anti-proliferative effects. Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is consistently reported as one of the most effective anti-cancer polyphenols. Studies have shown that the anti-cancer activity of catechins generally follows the order: EGCG > ECG (epicatechin gallate) > EGC (epigallocatechin) > EC (epicatechin). The presence of a gallic acid group esterified to the catechin structure significantly enhances its anti-proliferative effects.

Luteolin and myricetin also demonstrate significant anti-cancer activities. Luteolin has been shown to inhibit the proliferation of various cancer cell lines with IC50 values ranging from 3 to 50 µM. Myricetin has also been found to inhibit the proliferation of hepatocellular carcinoma cells in a dose-dependent manner and shows selectivity for cancer cells over normal hepatocytes.

The following tables summarize the comparative anti-proliferative effects of these flavonoids on various cancer cell lines.

Table 1: Comparative Anti-Proliferative Activity (IC50) of Flavonoids on Breast Cancer Cell Lines

FlavonoidCell LineIC50Reference
This compoundMCF-7Not specified, but induces apoptosis
QuercetinMCF-7Exhibits anti-proliferative activity
MyricetinMCF-780 µM (induces apoptosis)

Table 2: Comparative Anti-Proliferative Activity (IC50) of Flavonoids on Colon Cancer Cell Lines

FlavonoidCell LineIC50Reference
(+)-CatechinCaco-2Inactive
QuercetinCaco-2Exhibits anti-proliferative activity
EGCGHCT-116Potent inhibition at 100 µM
MyricetinHT-2947.6 ± 2.3 µM
MyricetinCaco-288.4 ± 3.4 µM

Table 3: Comparative Anti-Proliferative Activity (IC50) of Flavonoids on Other Cancer Cell Lines

FlavonoidCell LineIC50Reference
This compoundSiHa (Cervical)196.07 µg/mL
QuercetinBxPC-3 (Pancreatic)Exhibits anti-proliferative activity
LuteolinA431 (Epithelial)19 µM
LuteolinGLC4 (Lung)40.9 µM
MyricetinHepG2 (Liver)Lower than normal hepatocytes
MyricetinSMMC-7721 (Liver)Lower than normal hepatocytes

Mechanisms of Action: Signaling Pathways

Flavonoids exert their anti-cancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

This compound: Research suggests that this compound induces apoptosis through a p53- and caspase-mediated pathway. It has been shown to upregulate the expression of pro-apoptotic genes like p53, caspase-3, -8, and -9 in MCF-7 breast cancer cells. In T47D breast cancer cells, catechin leads to G2/M cell cycle arrest by affecting the phosphorylation of JNK/SAPK and p38.

Quercetin: Quercetin has been observed to induce cell cycle arrest and apoptosis in various cancer cells.

Epigallocatechin Gallate (EGCG): EGCG is known to affect a wide array of signal transduction pathways, including JAK/STAT, MAPK, and PI3K/AKT. It can induce cell cycle arrest and apoptosis.

Luteolin: Luteolin can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis through both intrinsic and extrinsic signaling pathways. It has been shown to inhibit the PI3K/Akt pathway.

Myricetin: Myricetin has been found to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. In some colon cancer cells, it induces apoptosis by enhancing the release of apoptosis-inducing factor (AIF) from mitochondria. It can also inhibit the PI3K/Akt/mTOR pathway.

Below is a generalized diagram illustrating the key signaling pathways targeted by these flavonoids in cancer cells.

Flavonoid_Signaling_Pathways cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Catechin (+)-Catechin hydrate p53_pathway p53 Pathway Catechin->p53_pathway Caspase_pathway Caspase Activation Catechin->Caspase_pathway Quercetin Quercetin CellCycleArrest Cell Cycle Arrest Quercetin->CellCycleArrest Apoptosis Apoptosis Quercetin->Apoptosis EGCG EGCG PI3K_AKT PI3K/Akt Pathway EGCG->PI3K_AKT MAPK MAPK Pathway EGCG->MAPK Luteolin Luteolin Luteolin->PI3K_AKT Myricetin Myricetin Myricetin->PI3K_AKT Myricetin->Apoptosis Proliferation_inhibition Inhibition of Proliferation PI3K_AKT->Proliferation_inhibition MAPK->Proliferation_inhibition p53_pathway->CellCycleArrest p53_pathway->Apoptosis Caspase_pathway->Apoptosis CellCycleArrest->Proliferation_inhibition Apoptosis->Proliferation_inhibition

Caption: Generalized signaling pathways affected by various flavonoids leading to anti-cancer effects.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of flavonoid anti-cancer activity.

1. Cell Proliferation Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

    • Compound Treatment: Cells are treated with various concentrations of the flavonoid (e.g., this compound, quercetin) or a vehicle control and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Apoptosis Assay (TUNEL Assay)

  • Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Procedure:

    • Cell Culture and Treatment: Cancer cells are grown on coverslips and treated with the flavonoid of interest.

    • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

    • TUNEL Reaction: Cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.

    • Visualization: The incorporated label is visualized using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.

3. Western Blotting for Protein Expression Analysis

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.

  • Procedure:

    • Protein Extraction: Cells are lysed to extract total proteins.

    • Protein Quantification: The concentration of protein in the lysate is determined.

    • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, caspases, Akt) followed by incubation with enzyme-linked secondary antibodies.

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

The diagram below illustrates a typical experimental workflow for comparing the anti-cancer effects of different flavonoids.

Experimental_Workflow start Start: Select Cancer Cell Lines and Flavonoids cell_culture Cell Culture start->cell_culture treatment Treatment with Flavonoids (e.g., this compound, Quercetin, EGCG) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL, Annexin V) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) proliferation_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Comparative Efficacy and Mechanism of Action data_analysis->conclusion

Caption: A standard experimental workflow for the comparative analysis of flavonoids in cancer research.

References

A Comparative Guide to Validated HPLC Methods for (+)-Catechin Hydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification of (+)-Catechin hydrate (B1144303), a prominent flavonoid found in various natural products, including tea, cocoa, and fruits. The validation of HPLC methods is critical to ensure data accuracy, reliability, and reproducibility in research, quality control, and drug development. This guide provides an objective comparison of various validated HPLC methods for (+)-catechin hydrate analysis, supported by experimental data and detailed protocols.

Comparative Analysis of HPLC Method Validation Parameters

The following table summarizes the key validation parameters from different studies, offering a comparative overview of their performance for the analysis of catechins, including (+)-catechin.

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/mL) 20–100[1]2–120.5–10.0[2]1–100[3]
Correlation Coefficient (r²) >0.9999[1]0.99910.9998[2]0.9984–0.9995
LOD (µg/mL) -0.314-< 0.2
LOQ (µg/mL) -1.148-< 0.7
Accuracy (% Recovery) 96.12–110.4899.83–101.08> 85-
Precision (%RSD) <2.07 (Intra-day)< 2< 5.5-
Precision (%RSD) <6.65 (Inter-day)< 2--

Detailed Experimental Protocols

Herein, we detail the experimental methodologies for the key HPLC methods cited in the comparison table.

Method 1: Broad Range Catechin (B1668976) Analysis

This method is suitable for the simultaneous determination of six catechins and caffeine.

  • Instrumentation: HPLC system with UV detection.

  • Column: RP-18 column.

  • Mobile Phase: A gradient elution of water, methanol, and ethyl acetate (B1210297).

  • Detection Wavelength: 280 nm.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

  • Temperature: Not specified.

Method 2: UV-Visible Spectroscopic Method (for comparison)

While not an HPLC method, this UV-Visible spectroscopic technique provides a simpler, alternative approach for catechin hydrate estimation.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol: water (90:10).

  • λmax: 278 nm.

Method 3: HPLC for Topical Formulation Analysis

This method was developed and validated for catechin determination in topical formulations.

  • Instrumentation: HPLC with UV detection.

  • Column: RP-C18 column (300 x 3.9 mm; 10 µm).

  • Mobile Phase: Methanol/phosphoric acid 0.01 M (15:85, v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 230 nm.

  • Temperature: 40°C.

Method 4: Rapid and Sensitive Catechin Determination in Tea

This automated method development workflow resulted in a fast and sensitive HPLC method for determining catechin levels.

  • Instrumentation: HPLC with UV detection.

  • Column: Accucore Phenyl-X.

  • Mobile Phase: A gradient of 20 mM ammonium (B1175870) acetate pH 3.8 buffer and acetonitrile.

  • Detection Wavelength: Not specified.

  • Run Time: 9.4 minutes, with separation of all seven catechins within 4 minutes.

Visualizing the HPLC Workflow

To better understand the process of HPLC analysis for this compound, the following diagrams illustrate the key workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Extraction Extraction with a suitable solvent Sample->Extraction Filtration Filtration to remove particulates Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection Column Stationary Phase (e.g., C18 column) HPLC_System->Column Detector UV Detector Column->Detector Mobile_Phase Mobile Phase (Solvent mixture) Mobile_Phase->HPLC_System Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Results & Report Quantification->Report Validation_Process cluster_method_dev Method Development cluster_validation_params Method Validation Parameters cluster_application Method Application Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Analysis & QC Robustness->Routine_Analysis

References

A Comparative Analysis of (+)-Catechin Hydrate and Other Prominent Polyphenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the antioxidant, anti-inflammatory, and bioavailability profiles of (+)-Catechin hydrate (B1144303), Quercetin, Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG), supported by experimental data and detailed methodologies.

Introduction

Polyphenols are a diverse class of naturally occurring compounds found in plants, renowned for their potential health benefits. Among these, (+)-Catechin hydrate and other prominent polyphenols such as Quercetin, Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG) have garnered significant attention from the scientific community for their potent antioxidant and anti-inflammatory properties. This guide provides a comprehensive comparative study of these key polyphenols, offering researchers, scientists, and drug development professionals a valuable resource for evaluating their therapeutic potential. The following sections present a detailed analysis of their performance in various experimental assays, complete with structured data tables, in-depth experimental protocols, and visualizations of relevant biological pathways.

Comparative Analysis of Biological Activities

The therapeutic efficacy of polyphenols is largely attributed to their antioxidant and anti-inflammatory capacities. This section provides a quantitative comparison of these activities for this compound and other selected polyphenols, along with an overview of their oral bioavailability, a critical factor for in vivo applications.

Antioxidant Activity

The antioxidant potential of these compounds was evaluated using two standard assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) in the DPPH assay represents the concentration of the polyphenol required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity. The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals and is expressed in Trolox equivalents (TE).

CompoundDPPH IC50 (µM)ORAC (µmol TE/g)
This compound 18.4 - 32.3[1][2]1,253[3]
Quercetin 8.5 - 15.2[1]~10,000
Resveratrol 25.6[4]~3,000
Curcumin 5.8 - 28.5~130,000
EGCG 4.5 - 9.1[2]9,069

Table 1: Comparative Antioxidant Activity of Selected Polyphenols.

Anti-inflammatory Activity

The anti-inflammatory properties of these polyphenols are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, and to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs). The data below summarizes the inhibitory effects of these compounds on inflammatory markers.

CompoundTargetEffect
This compound TNF-α, IL-1, IL-6, IL-12, iNOS, COX-2Inhibition of gene expression[5]
Quercetin TNF-α, IL-1β, IL-6Inhibition of cytokine release
Resveratrol TNF-α, IL-1β, IL-6Suppression of cytokine expression[6]
Curcumin TNF-α, IL-1, IL-2, IL-6, IL-8, IL-12Inhibition of cytokine production
EGCG TNF-α, IL-1β, IL-6, iNOSSuppression of gene expression[6]

Table 2: Comparative Anti-inflammatory Activity of Selected Polyphenols.

Oral Bioavailability

The bioavailability of a compound is a crucial determinant of its in vivo efficacy. Polyphenols, in general, exhibit relatively low oral bioavailability due to factors such as poor absorption and rapid metabolism. The following table provides a comparative overview of the oral bioavailability of the selected polyphenols in humans.

CompoundOral Bioavailability (%)
This compound <5%
Quercetin <2%
Resveratrol <1%[7]
Curcumin ~1%[6]
EGCG 0.1 - 1.0%[7]

Table 3: Comparative Oral Bioavailability of Selected Polyphenols in Humans.

Key Signaling Pathways

Polyphenols exert their biological effects by modulating various cellular signaling pathways. Two of the most well-characterized pathways are the NF-κB and the Nrf2/ARE pathways, which are central to the inflammatory response and antioxidant defense, respectively.

NF_kB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Polyphenols Polyphenols ((+)-Catechin, etc.) IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Polyphenols->IKK Inhibition Polyphenols->NFkB Inhibition of Translocation

Caption: The NF-κB signaling pathway and points of inhibition by polyphenols.

Nrf2_ARE_Signaling_Pathway cluster_nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Polyphenols Polyphenols ((+)-Catechin, etc.) Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->AntioxidantEnzymes Polyphenols->Keap1 Inhibition

Caption: The Nrf2/ARE signaling pathway and points of activation by polyphenols.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and protected from light.

  • Sample Preparation : Dissolve the test compounds (this compound and other polyphenols) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure :

    • Add 100 µL of the DPPH solution to 100 µL of each sample dilution in a 96-well microplate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing methanol instead of the sample is also measured.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals.

  • Reagent Preparation :

  • Assay Procedure :

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard (Trolox), or blank (phosphate buffer) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence plate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation : The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the Trolox standard. Results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the polyphenols for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure :

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.[1]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

    • Incubate the plate for an additional 2-4 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells).

Experimental_Workflow Start Start ReagentPrep Reagent & Sample Preparation Start->ReagentPrep Assay Perform Assay (DPPH, ORAC, or MTT) ReagentPrep->Assay Incubation Incubation Assay->Incubation Measurement Data Acquisition (Spectrophotometry/ Fluorometry) Incubation->Measurement Analysis Data Analysis (IC50, TEAC, % Viability) Measurement->Analysis End End Analysis->End

Caption: A generalized workflow for the in vitro assays described.

Conclusion

This comparative guide provides a valuable resource for researchers and professionals in the field of drug development by systematically presenting the antioxidant, anti-inflammatory, and bioavailability data for this compound and other key polyphenols. The provided experimental protocols and pathway diagrams offer a practical framework for further investigation and development of these promising natural compounds for therapeutic applications. While all the discussed polyphenols exhibit significant biological activities, their low bioavailability remains a critical challenge that needs to be addressed to unlock their full therapeutic potential. Future research should focus on the development of novel delivery systems and formulations to enhance the in vivo efficacy of these compounds.

References

A Comparative Guide to the Quantification of (+)-Catechin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of (+)-catechin hydrate (B1144303), a polyphenolic compound widely studied for its antioxidant and potential therapeutic properties. The following sections detail the experimental protocols and performance characteristics of three prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The data presented is compiled from various scientific studies to aid researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, selectivity, and sample matrix complexity.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for accurate and reliable quantification of (+)-catechin hydrate in various samples, ranging from plant extracts to biological fluids. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) >0.99[1][2]≥0.9990[3]0.9964 - 0.9991[4][5]
Limit of Detection (LOD) 7.8 µg/mL[3]Not explicitly stated for (+)-catechin0.314 - 0.68 µg/mL[5][6]
Limit of Quantification (LOQ) 15.6 µg/mL[3]Not explicitly stated for (+)-catechin1.148 - 2.07 µg/mL[5][6]
Accuracy (% Recovery) 82.2 - 102.1%[7]86.19–114.62%[3]95.77 - 101.08%[5][6]
Precision (%RSD) <2.0% (Intra-assay)[1]0.20–8.00%[3]<2%[5]
Selectivity HighVery HighModerate to Low
Sample Throughput ModerateHighHigh
Instrumentation Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of catechins due to its high resolution and sensitivity.

a) Sample Preparation: A stock solution of this compound is prepared by accurately weighing 25mg of the standard and dissolving it in a 25ml volumetric flask with a methanol (B129727):water (90:10) solvent, followed by sonication for 10 minutes.[5] Working standards are prepared by serial dilution of the stock solution. For plant materials, extraction is typically performed with methanol or ethanol, followed by filtration.[8][9]

b) Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% trifluoroacetic acid in water (e.g., 25:75 v/v) or a gradient elution can be employed.[1][9] A mobile phase of methanol-water-acetic acid (15:84:1 v/v/v) has also been reported.[2]

  • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[1][9]

  • Detection: UV detection is performed at a wavelength of 210 nm, 278 nm, or 280 nm.[1][2][9]

  • Column Temperature: The column is typically maintained at 25°C or 35°C.[1][9]

c) Validation Parameters: The method is validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.[5] Linearity is assessed by constructing a calibration curve from a series of standard solutions. Precision is determined by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). Accuracy is evaluated through recovery studies by spiking a blank matrix with known concentrations of the analyte.[7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, making it ideal for complex matrices and low concentration samples.

a) Sample Preparation: For biological samples such as human plasma, protein precipitation is performed, often followed by enzymatic hydrolysis.[10] For other samples, a simple dilution or solid-phase extraction may be employed.[3]

b) LC-MS/MS Conditions:

  • Chromatography: A reversed-phase column (e.g., C18) is used with a gradient elution. The mobile phase typically consists of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of formic acid (e.g., 0.1%).[11][12]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[3] The specific precursor-to-product ion transitions for (+)-catechin are monitored for quantification. Ionization is typically achieved using an electrospray ionization (ESI) source.[10]

c) Data Analysis: Quantification is based on the peak area ratio of the analyte to a suitable internal standard. The method is validated for linearity, precision, accuracy, and stability.[10]

UV-Visible Spectrophotometry

This method is simpler and more accessible but generally less specific than chromatographic techniques. It is often used for the determination of total catechin (B1668976) content.

a) Method 1: Direct UV Absorbance

  • Principle: This method relies on the direct measurement of the absorbance of this compound in a suitable solvent.

  • Procedure: A stock solution is prepared by dissolving a known amount of this compound in a solvent such as a methanol:water mixture (90:10).[5] Serial dilutions are made to prepare calibration standards. The absorbance of the standards and samples is measured at the wavelength of maximum absorbance (λmax), which is approximately 278 nm.[5]

  • Quantification: The concentration of this compound in the sample is determined from a calibration curve of absorbance versus concentration.[5]

b) Method 2: Colorimetric Reaction (e.g., Vanillin-H₂SO₄ Assay)

  • Principle: This method is based on the reaction of catechins with vanillin (B372448) in an acidic medium to form a colored complex.

  • Procedure: An aliquot of the sample or standard is mixed with a vanillin-sulfuric acid reagent.[4] After a specific incubation period, the absorbance of the resulting colored solution is measured at a specific wavelength, typically around 500 nm.[4]

  • Quantification: A calibration curve is prepared using known concentrations of (+)-catechin standard, and the concentration in the sample is determined by interpolation.[4]

Visualized Experimental Workflow

The following diagram illustrates a general experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis cluster_result Result start Sample Collection extraction Extraction / Dilution start->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC-UV filtration->hplc Injection lcms LC-MS/MS filtration->lcms Injection uvvis UV-Vis filtration->uvvis Measurement chromatogram Chromatogram / Spectrum hplc->chromatogram lcms->chromatogram uvvis->chromatogram Absorbance Reading calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification end Concentration of this compound quantification->end

Caption: General workflow for this compound quantification.

This guide provides a foundational understanding of the methods available for the quantification of this compound. The choice of method should be guided by the specific research question, the nature of the sample matrix, and the available instrumentation. For high-throughput analysis and complex matrices, LC-MS/MS is often the preferred method, while HPLC-UV provides a robust and reliable alternative. UV-Vis spectrophotometry is a cost-effective option for preliminary studies or for the determination of total catechin content.

References

A Comparative Analysis of (+)-Catechin Hydrate and Green Tea Extract: Efficacy in Antioxidant and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a purified active compound and its natural source is critical. This guide provides a detailed comparison of the in vitro efficacy of (+)-Catechin hydrate (B1144303), a key flavonoid, and a standardized green tea extract, focusing on their antioxidant and anti-inflammatory properties. This analysis is supported by experimental data and detailed methodologies to aid in research and development decisions.

Green tea (Camellia sinensis) is renowned for its health benefits, largely attributed to its rich composition of polyphenolic compounds known as catechins. Among these, (+)-Catechin is a significant component. While green tea extract offers a complex mixture of various catechins and other phytochemicals, (+)-Catechin hydrate provides a purified form of a single catechin (B1668976) molecule. This comparison aims to elucidate the relative effectiveness of the isolated compound versus the composite extract.

Quantitative Comparison of Bioactivities

Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging Assay)

SubstanceIC50 Value (µg/mL)Reference CompoundKey Findings
This compound~19.99[1]Ascorbic Acid, TroloxPossesses significant antioxidant activity, though generally reported to be less potent than other catechins like EGCG.[1]
Green Tea Extract0.54 - 213.20Ascorbic Acid, TroloxThe antioxidant activity of green tea extract varies widely depending on the catechin profile and extraction method. Some extracts demonstrate very potent radical scavenging activity.[2][3][4]

IC50 (Inhibitory Concentration 50) is the concentration of the substance required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.

Table 2: Comparison of Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

SubstanceIC50 Value (µg/mL)Reference CompoundKey Findings
This compoundData not available in direct comparisonDiclofenac SodiumWhile catechin is known to possess anti-inflammatory properties, specific IC50 values from protein denaturation assays are not readily found in comparative studies.
Green Tea Extract (Aqueous)~7.10Diclofenac SodiumGreen tea extract demonstrates potent anti-inflammatory effects by inhibiting protein denaturation.

IC50 (Inhibitory Concentration 50) is the concentration of the substance required to inhibit 50% of protein denaturation. A lower IC50 value indicates greater anti-inflammatory activity.

Discussion of Efficacy

The available data suggests that while this compound is an active antioxidant, green tea extract, which contains a synergistic blend of various catechins including the highly potent Epigallocatechin gallate (EGCG), may exhibit stronger antioxidant and anti-inflammatory effects in some assays. The wide range of IC50 values reported for green tea extract underscores the importance of standardization based on its catechin content. The higher flavonoid content in green tea is often cited as the reason for its superior activity compared to individual, non-gallated catechins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound or extract.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.

Detailed Methodology:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Preparation of Test Samples: Stock solutions of this compound and green tea extract are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test samples. A control containing only DPPH and methanol is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

Inhibition of Protein Denaturation Assay

This in vitro assay is used to assess the anti-inflammatory properties of a substance.

Principle: Inflammation can be induced by the denaturation of proteins. This assay measures the ability of a substance to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.

Detailed Methodology:

  • Preparation of Protein Solution: A 1% w/v solution of bovine serum albumin (BSA) or egg albumin is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Preparation of Test Samples: Stock solutions of this compound and green tea extract are prepared. A series of dilutions are then made.

  • Reaction Mixture: A defined volume of the protein solution is mixed with varying concentrations of the test samples. A control containing only the protein solution and the vehicle is also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.

  • Heat-induced Denaturation: The mixtures are then heated in a water bath at 70°C for 5-10 minutes to induce protein denaturation.

  • Cooling and Absorbance Measurement: After cooling, the turbidity of the solutions is measured as absorbance at 660 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

Signaling Pathways and Mechanisms of Action

Both this compound and green tea extract exert their biological effects through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it promotes the transcription of inflammatory genes. Both catechins and green tea extract have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.

NF_kB_Pathway cluster_Stimulus Pro-inflammatory Stimuli cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibition Inhibition by Catechin/GTE Stimuli LPS, Cytokines IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to nucleus and binds to DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Inhibitor This compound & Green Tea Extract Inhibitor->IKK Inhibits Inhibitor->NFkB_active Inhibits nuclear translocation

Caption: NF-κB signaling pathway and points of inhibition by catechins.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Green tea catechins are known to be potent activators of the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Nrf2_Pathway cluster_Stimulus Stimulus cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Activation Activation by GTE Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Nrf2_active Active Nrf2 Keap1->Nrf2_active Releases ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes Activator Green Tea Extract (Catechins) Activator->Keap1 Promotes Nrf2 dissociation

Caption: Nrf2 signaling pathway and its activation by green tea catechins.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of this compound and green tea extract.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Catechin This compound (Pure Compound) Antioxidant_Assay Antioxidant Activity (e.g., DPPH Assay) Catechin->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Activity (e.g., Protein Denaturation) Catechin->Anti_inflammatory_Assay GTE Green Tea Extract (Standardized) GTE->Antioxidant_Assay GTE->Anti_inflammatory_Assay IC50 IC50 Value Determination Antioxidant_Assay->IC50 Anti_inflammatory_Assay->IC50 Comparison Comparative Efficacy Analysis IC50->Comparison

Caption: Workflow for comparing the efficacy of (+)-Catechin and GTE.

Conclusion

This guide provides a comparative overview of the in vitro antioxidant and anti-inflammatory efficacy of this compound and green tea extract. While both exhibit beneficial activities, the complex phytochemical profile of green tea extract, rich in a variety of catechins, may offer a synergistic effect, leading to more potent bioactivity in some experimental models. However, the variability in the composition of green tea extracts necessitates careful standardization for reliable and reproducible research outcomes. For studies requiring a precise understanding of the mechanism of a single molecular entity, this compound serves as an invaluable tool. The choice between the pure compound and the extract will ultimately depend on the specific research question and the desired application. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative efficacies.

References

The Dichotomy of (+)-Catechin Hydrate Efficacy: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (+)-Catechin hydrate (B1144303), a widely studied polyphenolic compound known for its antioxidant, anti-inflammatory, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance analysis, detailing the methodologies behind the findings and illustrating the key signaling pathways involved.

Quantitative Efficacy Overview

The biological activities of (+)-Catechin hydrate have been demonstrated across a range of experimental models. While in vitro studies reveal potent effects at micromolar concentrations, in vivo studies often require higher dosages to achieve therapeutic outcomes, highlighting the challenges of bioavailability and metabolism.

Table 1: In Vitro Efficacy of this compound
Biological ActivityAssayCell Line / ModelKey FindingsReference
Antioxidant ABTS Radical ScavengingChemical AssayIC50: 3.12 ± 0.51 µg/mL
Ferric Reducing Antioxidant Power (FRAP)Chemical Assay0.542 ± 0.003 mM FeSO4/100 µg[1]
Anticancer MTT AssayMCF-7 (Breast Cancer)IC50: Not explicitly defined, but significant apoptosis at 150-300 µg/mL[2][3]
MTT AssaySiHa (Cervical Cancer)IC50: 196.07 µg/mL at 24h
MTT AssayHeLa (Cervical Cancer)IC50: 32.59 ± 0.032 µg/mL
Anti-inflammatory Nitric Oxide (NO) AssayRAW 264.7 MacrophagesSignificant decrease in LPS-induced NO production at 10-40 µg/mL
COX-1 InhibitionEnzyme AssayIC50: 1.4 µM

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Table 2: In Vivo Efficacy of this compound
Biological ActivityAnimal ModelDosage and AdministrationKey FindingsReference
Antioxidant High Sucrose High Fat Diet-fed RatsNot specifiedNormalized cardiac antioxidant enzyme (SOD, GST, GR, GPx) activities
Anti-inflammatory Cerulein-induced Chronic Pancreatitis (Mice)1, 5, or 10 mg/kg (i.p.)Markedly inhibited glandular destruction and inflammation
Benzo[a]pyrene-induced Lung Toxicity (Mice)20 and 40 mg/kg (pre-treatment)Attenuated inflammation by regulating TNF-α, NF-κB, and COX-2
Neuroprotection Focal Cerebral Ischemia (Rats)20 mg/kg (pretreatment for 21 days)Reduced neuronal damage and secondary injuries

i.p.: Intraperitoneal injection.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways implicated in cell survival, proliferation, and inflammation.

TP53/Caspase-Mediated Apoptosis

In vitro studies on breast and cervical cancer cells have shown that this compound can induce apoptosis by upregulating the expression of the tumor suppressor protein p53 and activating the caspase cascade. This leads to programmed cell death in cancer cells.

TP53_Caspase_Pathway Catechin (+)-Catechin hydrate p53 TP53 (Tumor Suppressor) Catechin->p53 Upregulates Caspase8 Caspase-8 (Initiator) p53->Caspase8 Activates Caspase9 Caspase-9 (Initiator) p53->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

TP53/Caspase-mediated apoptosis pathway.
TGF-β/Smad2 Signaling Pathway

In an in vivo model of chronic pancreatitis, this compound was found to exert anti-fibrotic effects by inactivating the TGF-β/Smad2 signaling pathway. This pathway is a key regulator of fibrosis and inflammation.

TGF_Smad_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2 Smad2 TGF_beta_R->Smad2 Phosphorylates pSmad2 p-Smad2 Smad2->pSmad2 Fibrosis Fibrosis pSmad2->Fibrosis Promotes Catechin (+)-Catechin hydrate Catechin->pSmad2 Inhibits

Inhibition of TGF-β/Smad2 signaling.
NF-κB Signaling Pathway

Catechins have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition is a crucial mechanism for the anti-inflammatory effects of this compound.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammation Nucleus->Inflammation Upregulates Pro-inflammatory Gene Expression Catechin (+)-Catechin hydrate Catechin->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, SiHa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-600 µg/mL). Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: Cells are incubated with the treatment for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture Cancer Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Add this compound Seed->Treat Incubate_24h Incubate 24-72h Treat->Incubate_24h Add_MTT Add MTT Solution Incubate_24h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate Viability & IC50 Read->Calculate

Workflow for the MTT assay.
In Vivo Anti-inflammatory Activity (Cerulein-Induced Pancreatitis Model)

This protocol describes the evaluation of the anti-inflammatory effects of this compound in a mouse model of chronic pancreatitis.

  • Animal Model: Male C57BL/6 mice are used.

  • Induction of Pancreatitis: Chronic pancreatitis is induced by intraperitoneal injections of cerulein (50 µg/kg), six times a day at 1-hour intervals, four times a week for three weeks.

  • Treatment Groups:

    • Control Group: Receives the vehicle (e.g., ethanol) intraperitoneally.

    • Prophylactic Treatment Groups: Receive this compound (1, 5, or 10 mg/kg, i.p.) 1 hour before the first daily cerulein injection.

    • Curative Treatment Group: Receives this compound (5 mg/kg, i.p.) for one or two weeks after the first week of cerulein injections.

  • Sacrifice and Tissue Collection: After three weeks, mice are sacrificed, and the pancreas is collected for histological and biochemical analysis.

  • Analysis:

    • Histology: Pancreatic tissue sections are stained with Hematoxylin and Eosin (H&E) to assess glandular destruction and inflammation.

    • Biochemical Analysis: Markers of inflammation and fibrosis are measured in pancreatic tissue homogenates.

Pancreatitis_Workflow cluster_induction Induction Phase (3 weeks) cluster_treatment Treatment Phase cluster_analysis Analysis Cerulein Induce Pancreatitis (Cerulein i.p.) Sacrifice Sacrifice Mice Cerulein->Sacrifice Prophylactic Prophylactic Treatment: This compound (1, 5, 10 mg/kg) Prophylactic->Cerulein Administered before Cerulein Curative Curative Treatment: This compound (5 mg/kg) Curative->Cerulein Administered after 1-2 weeks of Cerulein Collect Collect Pancreas Sacrifice->Collect Histology Histological Analysis Collect->Histology Biochem Biochemical Analysis Collect->Biochem

Workflow for the in vivo pancreatitis model.

Conclusion

This compound demonstrates significant antioxidant, anti-inflammatory, and anticancer efficacy in both in vitro and in vivo settings. However, a clear distinction exists between the concentrations required for in vitro effects and the dosages needed for in vivo efficacy, underscoring the importance of formulation and delivery strategies to enhance bioavailability. The modulation of key signaling pathways such as TP53/Caspase, TGF-β/Smad2, and NF-κB provides a mechanistic basis for its observed therapeutic potential. Further research focusing on clinical trials is warranted to translate these preclinical findings into therapeutic applications.

References

Enhancing (+)-Catechin Hydrate Bioavailability: A Comparative Guide to Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Catechin hydrate (B1144303), a potent antioxidant flavonoid, holds significant promise for various therapeutic applications. However, its clinical efficacy is often hampered by poor oral bioavailability, primarily due to low aqueous solubility, extensive first-pass metabolism, and instability in the gastrointestinal tract. To overcome these limitations, various advanced drug delivery systems have been developed. This guide provides an objective comparison of different (+)-Catechin hydrate formulations, supported by experimental data, to aid researchers in selecting and developing optimal delivery strategies.

Comparative Bioavailability of this compound Formulations

The following table summarizes the pharmacokinetic parameters of different this compound formulations from preclinical studies. These formulations have demonstrated a significant improvement in bioavailability compared to unformulated this compound.

FormulationAnimal ModelDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability Increase (Fold)Reference
Free this compound Rat30 mg/kg (oral)1.8 ± 0.22.08.2 ± 1.11.0[1]
PLGA Nanocapsules Mouse2.5 mg/kg (IV)----[2]
Chitosomes RatNot SpecifiedSignificantly Higher vs. Free Catechin (B1668976)SustainedSignificantly Higher vs. Free Catechin-[3][4]
Self-Double-Emulsifying Drug Delivery System (SDEDDS) Rat30 mg/kg (oral)3.9 ± 0.44.019.4 ± 2.12.37[1]
Chitosan-Coated PLGA Nanoparticles RatNot SpecifiedImproved vs. Uncoated Nanoparticles-Highly Significant Improvement-

Note: A direct head-to-head comparison of all formulations in a single study is not available. The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions. The primary takeaway is the substantial improvement each advanced formulation offers over the conventional administration of free this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the cited bioavailability studies.

Preparation of Formulations
  • Poly(lactic-co-glycolic acid) (PLGA) Nanocapsules: A modified emulsion-diffusion-evaporation method is employed. Briefly, this compound and PLGA are dissolved in an organic solvent (e.g., ethyl acetate). This organic phase is then emulsified in an aqueous solution containing a stabilizer (e.g., didodecyldimethylammonium (B1216837) bromide and Tween 20) using a high-speed stirrer. The organic solvent is subsequently removed by evaporation under reduced pressure, leading to the formation of nanocapsules.

  • Chitosomes (Chitosan-Coated Liposomes): Chitosomes are typically prepared using the ethanol (B145695) injection method. A lipid mixture (e.g., soy phosphatidylcholine and cholesterol) and this compound are dissolved in ethanol. This ethanolic solution is then injected into an aqueous phase containing chitosan (B1678972) under magnetic stirring. The self-assembly of lipids and electrostatic interaction with chitosan results in the formation of chitosomes.

  • Self-Double-Emulsifying Drug Delivery System (SDEDDS): This formulation involves a water-in-oil (w/o) emulsion and a hydrophilic surfactant. The w/o emulsion is prepared by homogenizing an aqueous phase containing the drug into an oil phase (e.g., Labrafac) with a fatty acid (e.g., oleic acid). This primary emulsion is then mixed with a hydrophilic surfactant (e.g., Tween 80) to form the SDEDDS pre-concentrate.

  • Chitosan-Coated PLGA Nanoparticles: These are synthesized using a double emulsion-solvent evaporation technique. An aqueous solution of this compound is emulsified in a solution of PLGA in an organic solvent (e.g., dichloromethane) to form a primary water-in-oil emulsion. This is then further emulsified in an aqueous solution of a stabilizer (e.g., polyvinyl alcohol) to create a water-in-oil-in-water (w/o/w) double emulsion. The organic solvent is evaporated, and the resulting nanoparticles are then coated with chitosan by incubating them in a chitosan solution.

In Vivo Bioavailability Studies
  • Animal Models: Male Wistar rats or Swiss albino mice are commonly used. The animals are typically fasted overnight before the experiment with free access to water.

  • Administration: Formulations are administered orally via gavage. Intravenous administration is used to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Drug Quantification: The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) with UV or electrochemical detection, or by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for higher sensitivity and specificity.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the rationale behind enhancing bioavailability, the following diagrams are provided.

Experimental_Workflow cluster_Formulation Formulation Preparation cluster_Administration In Vivo Study cluster_Analysis Data Analysis Free Catechin Free Catechin Oral Gavage (Rats) Oral Gavage (Rats) Free Catechin->Oral Gavage (Rats) PLGA Nanocapsules PLGA Nanocapsules PLGA Nanocapsules->Oral Gavage (Rats) Chitosomes Chitosomes Chitosomes->Oral Gavage (Rats) SDEDDS SDEDDS SDEDDS->Oral Gavage (Rats) Blood Sampling Blood Sampling Oral Gavage (Rats)->Blood Sampling Time Intervals Plasma Analysis (HPLC/UPLC-MS) Plasma Analysis (HPLC/UPLC-MS) Blood Sampling->Plasma Analysis (HPLC/UPLC-MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Analysis (HPLC/UPLC-MS)->Pharmacokinetic Modeling Cmax, Tmax, AUC Bioavailability Comparison Bioavailability Comparison Pharmacokinetic Modeling->Bioavailability Comparison

General workflow for comparing the bioavailability of different this compound formulations.

Bioavailability_Enhancement_Mechanisms cluster_Barriers Physiological Barriers cluster_Solutions Formulation Strategies Poor Bioavailability Poor Bioavailability Low Solubility Low Solubility Poor Bioavailability->Low Solubility GI Instability GI Instability Poor Bioavailability->GI Instability First-Pass Metabolism First-Pass Metabolism Poor Bioavailability->First-Pass Metabolism Nanoformulations (PLGA, Chitosomes) Nanoformulations (PLGA, Chitosomes) Improved Solubility Improved Solubility Nanoformulations (PLGA, Chitosomes)->Improved Solubility Increases surface area Protection from Degradation Protection from Degradation Nanoformulations (PLGA, Chitosomes)->Protection from Degradation Encapsulation Enhanced Permeation Enhanced Permeation Nanoformulations (PLGA, Chitosomes)->Enhanced Permeation Mucoadhesion Lipid-Based Systems (SDEDDS) Lipid-Based Systems (SDEDDS) Improved Solubilization Improved Solubilization Lipid-Based Systems (SDEDDS)->Improved Solubilization Emulsification Lymphatic Uptake Lymphatic Uptake Lipid-Based Systems (SDEDDS)->Lymphatic Uptake Bypasses liver Enhanced Bioavailability Enhanced Bioavailability Improved Solubility->Enhanced Bioavailability Protection from Degradation->Enhanced Bioavailability Enhanced Permeation->Enhanced Bioavailability Improved Solubilization->Enhanced Bioavailability Lymphatic Uptake->Enhanced Bioavailability

Mechanisms by which advanced formulations enhance the oral bioavailability of this compound.

References

A Head-to-Head Comparison of (+)-Catechin Hydrate and Quercetin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Two Potent Flavonoids in Drug Development

For researchers in pharmacology and drug development, selecting the right flavonoid scaffold is a critical decision driven by specific therapeutic goals. Among the most studied are (+)-Catechin hydrate (B1144303) and quercetin (B1663063), both renowned for their potent antioxidant, anti-inflammatory, and anticancer properties. While often grouped, their efficacy and mechanisms of action exhibit significant differences. This guide provides a head-to-head comparison of their performance, supported by experimental data, to inform compound selection for further investigation.

Quantitative Performance Data

The following tables summarize the comparative efficacy of (+)-Catechin hydrate and quercetin in key assays.

Table 1: Antioxidant Activity
AssayThis compoundQuercetinKey Findings
DPPH Radical Scavenging (IC50) 5.06 ± 0.08 µM[1]4.36 ± 0.10 µM[1]Quercetin demonstrates slightly higher potency in scavenging the DPPH radical.[1]
ABTS Radical Scavenging High scavenging capacity[2][3]High scavenging capacityBoth compounds are highly effective ABTS radical scavengers. Catechins, as a class, show the highest ABTS-scavenging capacity in comparative studies.
Ferric Reducing Antioxidant Power (FRAP) High reducing powerHigh reducing powerCatechins exhibit the highest stoichiometry of Fe³⁺ reduction in FRAP assays compared to other flavonoids.
Table 2: Anticancer Properties (Cell Viability)
Cell LineAssayThis compound (Effect at Conc.)Quercetin (Effect at Conc.)Key Findings
Jurkat (Leukemia) MTTNo significant effect up to 50 µM~50% proliferation inhibition at 50 µM (48h)Quercetin shows significantly superior anti-proliferative activity against leukemia lymphocytes compared to catechin (B1668976) at the same concentration.
MCF-7 (Breast Cancer) Cell ProliferationModest effect even at 20 µMPotent inhibitor of cell proliferation at 5 µM and 20 µMQuercetin is a more potent inhibitor of breast cancer cell proliferation than catechin.
Table 3: Anti-inflammatory Effects
ModelKey MarkersThis compoundQuercetinKey Findings
LPS-stimulated RAW 264.7 Macrophages NO, TNF-α, IL-1βInhibitionInhibitionBoth compounds inhibit key pro-inflammatory molecules. When used in combination, they exhibit a synergistic effect, more strongly suppressing NF-κB and MAPK signaling than either compound alone.
Collagen-Induced Arthritis (in vivo) IL-1β, IL-6, IL-17ADose-dependent reduction in mRNA levelsKnown inhibitor of inflammatory cytokinesCatechin effectively reduces pro-inflammatory cytokine expression in an in vivo arthritis model.

Modulation of Signaling Pathways

Both flavonoids exert their effects by modulating multiple intracellular signaling pathways. Quercetin, in particular, has been shown to be a potent inhibitor of kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways. (+)-Catechin also influences critical pathways, including those involved in apoptosis and inflammation like TP53/Caspase and NF-κB.

Signaling Pathways Overview

Signaling_Pathways cluster_quercetin Quercetin cluster_catechin This compound Q Quercetin Q_PI3K PI3K/Akt/mTOR Q->Q_PI3K Inhibits Q_MAPK MAPK Q->Q_MAPK Inhibits Q_NFkB NF-κB Q->Q_NFkB Inhibits Q_Apoptosis Apoptosis ↑ Q_PI3K->Q_Apoptosis Q_Proliferation Proliferation ↓ Q_PI3K->Q_Proliferation Q_MAPK->Q_Proliferation Q_NFkB->Q_Proliferation C (+)-Catechin Hydrate C_NFkB NF-κB C->C_NFkB Inhibits C_TP53 TP53/Caspase C->C_TP53 Activates C_Inflammation Inflammation ↓ C_NFkB->C_Inflammation C_Apoptosis Apoptosis ↑ C_TP53->C_Apoptosis

Caption: Key signaling pathways modulated by Quercetin and this compound.

Experimental Protocols & Workflows

Detailed and reproducible methodologies are paramount for research and development. Below are standardized protocols for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a hydrogen donor, which is indicative of its free radical scavenging ability.

DPPH_Workflow prep Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix 180 µL DPPH Solution with 20 µL Compound prep->mix sample Prepare Serial Dilutions of Test Compounds sample->mix incubate Incubate in Dark (30 min at 37°C) mix->incubate measure Measure Absorbance at 515-517 nm incubate->measure calc Calculate % Inhibition and IC50 Value measure->calc

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve this compound, quercetin, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol) to create stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, add 180 µL of the DPPH solution to 20 µL of each sample dilution. A blank well should contain 180 µL of DPPH solution and 20 µL of the solvent.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Read the absorbance at 515-517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

MTT_Workflow seed Seed Cells in 96-well Plate (e.g., 5x10⁴ cells/well) treat Add Various Concentrations of Test Compounds seed->treat incubate1 Incubate for 24-72h (37°C, 5% CO₂) treat->incubate1 add_mtt Add 10 µL MTT Reagent (final conc. 0.5 mg/mL) incubate1->add_mtt incubate2 Incubate for 2-4h (Formazan Crystals Form) add_mtt->incubate2 solubilize Add 100 µL Solubilization Solution (e.g., DMSO) incubate2->solubilize measure Read Absorbance at 570 nm solubilize->measure

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Plating: Seed cells (e.g., Jurkat) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and quercetin. Include untreated cells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (37°C, 5% CO₂), allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).

Western Blot for NF-κB Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for analyzing the activation state of signaling pathways like NF-κB.

Western_Blot_Workflow A 1. Cell Treatment & Lysis (Pre-treat with compound, stimulate with LPS, lyse cells) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (Transfer to PVDF membrane) C->D E 5. Blocking (Prevent non-specific binding) D->E F 6. Primary Antibody Incubation (e.g., anti-p-p65, anti-IκBα) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection & Imaging (Chemiluminescence) G->H

Caption: Experimental workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat with desired concentrations of this compound or quercetin for 1 hour. Stimulate with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run electrophoresis to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against phosphorylated p65, IκBα, or a loading control like GAPDH) overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used for quantification.

Conclusion

Both this compound and quercetin are flavonoids with significant therapeutic potential. Experimental data indicates that quercetin generally exhibits superior anti-proliferative activity against cancer cell lines and slightly more potent radical-scavenging activity in certain assays. This compound demonstrates strong antioxidant and anti-inflammatory properties , effectively reducing pro-inflammatory cytokines in vivo.

Notably, the synergistic anti-inflammatory effects observed when the two are combined suggest that their mechanisms, while overlapping, are complementary. For researchers, the choice between them depends on the target application: quercetin may be a more promising lead for direct anticancer applications, whereas (+)-catechin is a strong candidate for conditions where modulating inflammation and oxidative stress is the primary goal. Further investigation into their combined use may unlock enhanced therapeutic strategies.

References

Differentiating (+)-Catechin from (±)-Catechin: A Guide for Analytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of phytochemical analysis and drug development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit distinct biological activities. This guide provides a comprehensive comparison of analytical techniques to differentiate the pure enantiomer (+)-catechin from its racemic mixture, (±)-catechin. We present supporting experimental data, detailed protocols for key analytical methods, and visualizations of an analytical workflow and a relevant biological signaling pathway to illustrate the significance of stereoisomeric differentiation.

Understanding the Challenge: (+)-Catechin vs. (±)-Catechin

(+)-Catechin is one of the four stereoisomers of catechin (B1668976), a flavan-3-ol (B1228485) widely found in plants. Its enantiomer is (-)-catechin (B126292). A racemic mixture, denoted as (±)-catechin, contains equal amounts of (+)-catechin and (-)-catechin. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral entities, such as biological receptors or chiral chromatographic stationary phases, can differ significantly. This necessitates the use of specialized analytical techniques to distinguish and quantify them.

Comparison of Analytical Techniques

The differentiation of (+)-catechin from its racemic mixture relies on chiral separation techniques. The most common and effective methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Capillary Electrophoresis (CCE). Circular Dichroism (CD) spectroscopy is another valuable tool for confirming the stereochemical identity.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Capillary Electrophoresis (CCE) Circular Dichroism (CD) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase or a chiral mobile phase additive, leading to different retention times.Differential migration of enantiomers in a capillary under the influence of an electric field and a chiral selector in the buffer.Differential absorption of left and right circularly polarized light by chiral molecules, providing information on absolute configuration.
Primary Use Quantitative separation and analysis of enantiomers.High-efficiency separation of enantiomers, particularly in complex matrices.Qualitative confirmation of enantiomeric identity and purity.
Sample Throughput ModerateHighHigh
Resolution Good to excellent, depending on the chiral stationary phase and mobile phase composition.Excellent, often providing baseline separation.Not a separation technique.
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.[1]Typically in the ng/mL range.Dependent on the chromophore and concentration.
Instrumentation HPLC system with a chiral column or chiral mobile phase additive, and a suitable detector (e.g., UV, MS).Capillary electrophoresis system with a suitable detector (e.g., UV).CD Spectropolarimeter.
Advantages Well-established, robust, and scalable for preparative separations.High separation efficiency, low sample and solvent consumption.Provides absolute configuration information.
Disadvantages Can be costly due to expensive chiral columns; method development can be time-consuming.Can be sensitive to matrix effects; lower loading capacity compared to HPLC.Does not separate enantiomers; requires pure samples for accurate analysis.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the enantioseparation of catechin using a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis or Photodiode Array (PDA) detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H)

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol (B145695) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • (+)-Catechin and (±)-Catechin standards

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in a suitable ratio (e.g., 80:20 v/v) with the addition of 0.1% TFA. The optimal ratio may need to be determined empirically.

  • Standard Solution Preparation: Prepare stock solutions of (+)-catechin and (±)-catechin in the mobile phase at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solutions to a suitable concentration range (e.g., 1-100 µg/mL).

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: n-Hexane:Ethanol (e.g., 80:20 v/v) + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the (+)-catechin standard to determine its retention time.

    • Inject the (±)-catechin standard. Two peaks corresponding to the (+) and (-) enantiomers should be observed.

    • Inject the sample solution to be analyzed.

  • Quantification: The concentration of each enantiomer in the sample can be determined by comparing the peak area with the calibration curve generated from the working standard solutions.

Chiral Capillary Electrophoresis (CCE)

This protocol outlines a method for the separation of catechin enantiomers using a chiral selector in the running buffer.

Instrumentation:

  • Capillary Electrophoresis (CE) system

  • UV-Vis or Photodiode Array (PDA) detector

  • Fused-silica capillary

Reagents:

  • Boric acid

  • Sodium tetraborate (B1243019)

  • Sodium hydroxide

  • β-cyclodextrin (or a derivative like succinyl-β-cyclodextrin) as the chiral selector

  • (+)-Catechin and (±)-Catechin standards

Procedure:

  • Running Buffer Preparation: Prepare a 100 mM borate (B1201080) buffer by dissolving appropriate amounts of boric acid and sodium tetraborate in deionized water and adjusting the pH to approximately 9.8 with sodium hydroxide. Add the chiral selector (e.g., 5 mM mono-succinyl-β-cyclodextrin) to the buffer.

  • Standard Solution Preparation: Prepare stock solutions of (+)-catechin and (±)-catechin in the running buffer at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solutions.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica, 50 µm i.d., effective length 40 cm

    • Running Buffer: 100 mM borate buffer (pH 9.8) containing 5 mM mono-succinyl-β-cyclodextrin.

    • Applied Voltage: 20 kV

    • Temperature: 25 °C

    • Detection: 210 nm

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Analysis:

    • Flush the capillary with the running buffer.

    • Inject the (+)-catechin standard to determine its migration time.

    • Inject the (±)-catechin standard to observe the separation of the two enantiomers.

    • Inject the sample solution.

  • Quantification: The concentration of each enantiomer can be determined from the peak area relative to a calibration curve.

Visualizing the Workflow and Biological Significance

To further aid in the understanding of the analytical process and the importance of stereospecific analysis, the following diagrams are provided.

Analytical_Workflow cluster_sample Sample cluster_separation Chiral Separation cluster_detection Detection & Analysis cluster_confirmation Confirmation Sample (±)-Catechin or (+)-Catechin HPLC Chiral HPLC Sample->HPLC CCE Chiral CCE Sample->CCE Single_Peak Single Peak ((+)-Catechin) HPLC->Single_Peak Two_Peaks Two Peaks ((±)-Catechin) HPLC->Two_Peaks CCE->Single_Peak CCE->Two_Peaks Quant Quantification Single_Peak->Quant Two_Peaks->Quant CD_Spec CD Spectroscopy Quant->CD_Spec

Analytical workflow for catechin enantiomer differentiation.

The biological activity of catechins can be stereospecific. For instance, studies have shown that (+)-catechin can induce oxidative stress in aortic tissue by increasing the activity of angiotensin-converting enzyme (ACE) and subsequent production of reactive oxygen species (ROS), while (-)-catechin does not exhibit this effect.[2] This highlights the critical need to analyze enantiomerically pure compounds in biological studies.

Signaling_Pathway cluster_catechin Catechin Enantiomers cluster_cellular Cellular Response plus_catechin (+)-Catechin ACE Angiotensin-Converting Enzyme (ACE) plus_catechin->ACE Activates minus_catechin (-)-Catechin No_Effect No Significant Effect minus_catechin->No_Effect ROS Reactive Oxygen Species (ROS) ACE->ROS Increases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

References

Safety Operating Guide

Proper Disposal of (+)-Catechin Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of (+)-Catechin hydrate (B1144303), designed for researchers, scientists, and professionals in the drug development field. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Core Principles of Chemical Waste Disposal

The disposal of (+)-Catechin hydrate must always comply with local, state, and federal regulations.[1][2][3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. The following procedures are based on general safety data sheet recommendations.

Step-by-Step Disposal Protocol

  • Container Management:

    • Do not mix this compound with other waste materials.

    • Keep the chemical in its original container whenever possible.

    • Empty containers that have not been decontaminated should be treated as the product itself. Before disposing of a used container, ensure it is completely empty.

  • Waste Collection and Storage:

    • Store waste this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Keep the waste container tightly sealed.

    • Label the waste container clearly as "this compound waste" for proper identification.

  • Spill Management:

    • In the event of a spill, immediately clean the area.

    • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it into a clean, dry, and sealable container for disposal.

    • For wet spills, absorb the material with an inert, non-combustible absorbent and place it in a labeled container for disposal.

    • After cleanup, wash the spill area with water, but prevent runoff from entering drains. If contamination of drains or waterways occurs, notify emergency services.

  • Final Disposal:

    • Engage a licensed waste disposal company for the final disposal of this compound.

    • Alternatively, consult your local or state waste management authority for approved disposal facilities and methods.

    • Approved disposal methods may include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.

    • Crucially, do not allow this compound to enter drains or waterways.

Personal Protective Equipment (PPE) During Disposal

When handling this compound for disposal, it is essential to wear appropriate personal protective equipment, including:

  • Protective gloves

  • Safety glasses or eye protection

  • A lab coat or other protective clothing

  • In cases of dust generation, a dust respirator should be used.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Identify this compound for Disposal prep Prepare for Disposal: - Keep in original container - Do not mix with other waste - Wear appropriate PPE start->prep spill Is it a spill? prep->spill dry_spill Dry Spill: - Sweep or vacuum - Avoid dust generation - Place in sealed container spill->dry_spill Yes (Dry) wet_spill Wet Spill: - Use inert absorbent - Place in labeled container spill->wet_spill Yes (Wet) consult Consult Institutional EHS and Local/State/Federal Regulations spill->consult No cleanup Clean spill area with water Prevent runoff into drains dry_spill->cleanup wet_spill->cleanup cleanup->consult licensed_disposal Engage Licensed Waste Disposal Company consult->licensed_disposal end Proper Disposal Complete licensed_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling (+)-Catechin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling (+)-Catechin hydrate (B1144303), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE) and Disposal Summary

Proper handling and disposal of (+)-Catechin hydrate are critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE and disposal methods.

CategoryRecommendationDetails
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1][2]It is advised not to wear contact lenses when handling this substance.[1]
Skin Protection Protective gloves and impervious clothing.Remove and wash contaminated clothing before reuse.
Respiratory Protection Use a dust respirator or a filter type P2 respirator in a well-ventilated area.Ensure that maintenance, cleaning, and testing of respiratory devices are carried out according to the manufacturer's instructions.
Disposal Dispose of waste in accordance with local, state, and federal regulations.Options include burial in a licensed landfill or incineration. Do not mix with other waste and leave chemicals in their original containers.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation (Don PPE, Use in Ventilated Area) handle Handling & Use (Avoid Dust, No Eating/Drinking) prep->handle spill Spill Response handle->spill If Spill Occurs decon Decontamination (Wash Hands, Clean Work Area) handle->decon emergency Emergency Procedures (Eye Wash, First Aid) handle->emergency If Exposure Occurs spill->decon dispose Waste Disposal (Sealed Containers, Follow Regulations) decon->dispose emergency->decon

Caption: Workflow for Safe Handling of this compound.

Procedural Guidance

1. Preparation and Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood.

  • Before handling, ensure you are wearing the appropriate personal protective equipment (PPE) as detailed in the table above.

  • Avoid all personal contact, including inhalation of dust.

  • When handling, do not eat, drink, or smoke.

  • Keep containers securely sealed when not in use and protect them from physical damage.

2. Spill and Emergency Procedures:

  • Minor Spills:

    • Clean up spills immediately.

    • Use dry clean-up procedures to avoid generating dust.

    • Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Prevent the spillage from entering drains or water courses.

  • Eye Contact:

    • Immediately flush eyes with fresh running water for several minutes, keeping eyelids open.

    • Removal of contact lenses should only be done by skilled personnel.

    • Seek medical attention if pain or irritation persists.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Flush skin and hair with running water and soap if available.

    • Seek medical attention in the event of irritation.

  • Inhalation:

    • Remove the individual from the contaminated area to fresh air.

    • If breathing is difficult or has stopped, provide artificial respiration.

    • Transport to a hospital or doctor without delay.

  • Ingestion:

    • Wash out the mouth with water.

    • Do NOT induce vomiting.

    • Seek immediate medical attention.

3. Decontamination and Disposal:

  • After handling, always wash hands thoroughly with soap and water.

  • Work clothes should be laundered separately from other clothing.

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. All waste must be placed in sealed, labeled containers. Do not discharge into sewers or waterways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Catechin hydrate
Reactant of Route 2
(+)-Catechin hydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。